Andrographoside

Catalog No.
S618570
CAS No.
82209-76-5
M.F
C26H40O10
M. Wt
512.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Andrographoside

CAS Number

82209-76-5

Product Name

Andrographoside

IUPAC Name

(3E,4S)-3-[2-[(4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

Molecular Formula

C26H40O10

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15?,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1

InChI Key

VUEPOIYXKZTLMD-JXJPMOHRSA-N

SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O

Synonyms

andrographiside, andrographoside

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

The exact mass of the compound Andrographiside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide: Anti-Inflammatory Mechanisms of Andrographolide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Andrographolide is a labdane diterpenoid lactone and the primary bioactive component isolated from the medicinal plant Andrographis paniculata (Burm.f.) Wall. ex Nees [1] [2]. With a molecular formula of C₂₀H₃₀O₅ and molecular weight of 350.45 g/mol, this bicyclic diterpenoid lactone is characterized by its extremely bitter taste and multiple functional groups, including hydroxyl groups and α,β-unsaturated γ-lactone and exocyclic double bonds that contribute to its biological activity [3] [4] [2]. Traditionally known as the "King of Bitters," Andrographis paniculata has been employed for over a millennium in traditional Chinese medicine and Ayurvedic practices for treating inflammatory conditions, infections, and various heat-related ailments [3] [4].

The plant is native to India, China, and Southeast Asia, growing as an erect annual herb reaching 30-110 cm in height, with square stems that have wings on the angles of new growth [2]. While all parts of the plant contain andrographolide, the highest concentration is found in the leaves, ranging from 0.054% to 4.686% depending on geographical location and growing conditions [1] [2]. Plants growing in moderate temperatures (25-28°C) typically exhibit higher andrographolide concentrations compared to those in cooler or warmer environments [1]. The compound was first isolated in 1951, with its full structure determined in the 1960s and confirmed later by X-ray crystallography [2].

Molecular Targets and Signaling Pathways in Inflammation

Andrographolide exhibits a multi-target mechanism of action against inflammation, primarily through modulation of key signaling pathways and transcription factors that regulate the expression of pro-inflammatory mediators. Unlike conventional NSAIDs that primarily target cyclooxygenase enzymes, andrographolide exerts its effects through broader pathway modulation, affecting multiple aspects of the inflammatory cascade simultaneously [5].

NF-κB Signaling Pathway

The NF-κB pathway represents the most extensively documented anti-inflammatory mechanism of andrographolide. Research has demonstrated that andrographolide directly inhibits NF-κB activation through several distinct molecular interactions:

  • Covalent modification of p50 subunit: Andrographolide covalently binds to cysteine 62 residue on the NF-κB p50 subunit, preventing its DNA binding capacity and subsequent transcriptional activation of pro-inflammatory genes [6] [7]. This specific interaction disrupts the fundamental mechanism of NF-κB-mediated inflammation.

  • Inhibition of IκBα phosphorylation: Andrographolide attenuates the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing nuclear translocation of the p65/p50 heterodimer [7].

  • Suppression of p65 phosphorylation and nuclear translocation: Multiple studies confirm that andrographolide treatment reduces phosphorylation of the p65 subunit and impedes its translocation to the nucleus, effectively blocking the expression of NF-κB-regulated genes [6] [7].

The consequences of NF-κB pathway inhibition are substantial, leading to reduced production of key pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, IL-8, and various adhesion molecules [3] [6] [7]. This mechanism has been validated across multiple disease models, including respiratory inflammation, colitis, and cardiovascular inflammation [3] [6].

MAPK Signaling Pathway

Andrographolide demonstrates significant inhibitory effects on the MAPK signaling cascade, particularly in response to inflammatory stimuli such as lipopolysaccharide (LPS). The compound has been shown to suppress the phosphorylation and activation of three major MAPK family members:

  • p38 MAPK: Inhibition of p38 phosphorylation results in decreased production of pro-inflammatory mediators and reduced inflammatory cell activation [3].

  • JNK (c-Jun N-terminal kinase): Attenuation of JNK signaling contributes to reduced AP-1-mediated transcription of inflammatory genes [3].

  • ERK (Extracellular Signal-Regulated Kinase): Suppression of ERK phosphorylation modulates cellular responses to inflammatory stimuli [3].

In experimental models of acute lung injury, andrographolide significantly alleviated inflammation through simultaneous inhibition of both MAPK and NF-κB pathways [3] [4]. This dual pathway inhibition creates a synergistic anti-inflammatory effect that enhances its therapeutic potential.

JAK-STAT Signaling Pathway

The JAK-STAT pathway represents another significant target of andrographolide, particularly in the context of immune and respiratory diseases. Research demonstrates that andrographolide:

  • Blocks JAK1/STAT3 activation: In ovalbumin-induced asthma models, andrographolide reduced IL-6, IL-17A, and IL-17F levels in serum and bronchoalveolar lavage fluid by inhibiting the JAK1/STAT3 pathway [3] [4] [8].

  • Suppresses Th17 cell differentiation: Through JAK-STAT inhibition, andrographolide modulates T-cell differentiation, reducing the production of Th17-related cytokines that drive inflammatory responses in autoimmune conditions and asthma [3] [8].

  • Regulates cytokine signaling: By interfering with JAK-STAT activation, andrographolide disrupts the signaling of various cytokines and growth factors that contribute to chronic inflammation [1].

This mechanism is particularly relevant for respiratory diseases like asthma and COPD, where andrographolide has shown efficacy in reducing airway inflammation and remodeling [3] [4] [8].

Additional Signaling Pathways

Beyond the primary pathways discussed above, andrographolide influences several other inflammatory signaling mechanisms:

  • PI3K/Akt/mTOR Pathway: Andrographolide inhibits the PI3K/Akt signaling cascade, which contributes to its anti-inflammatory effects in COPD models and restores glucocorticoid sensitivity in inflammatory cells [3] [1].

  • Nrf2 Antioxidant Pathway: Andrographolide activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes including heme oxygenase-1 (HO-1), glutathione reductase, and glutathione peroxidase, thereby reducing oxidative stress components of inflammation [3] [4].

  • TLR4/NF-κB Signaling: Andrographolide and its derivatives suppress Toll-like receptor 4 (TLR4) signaling, reducing responsiveness to bacterial LPS and subsequent NF-κB activation [7].

  • PPAR Signaling: In coronary heart disease models, andrographolide regulated PPAR signaling alongside NF-κB inhibition, contributing to improved endothelial function and reduced inflammation [6].

The following diagram illustrates the key molecular targets and signaling pathways through which andrographolide exerts its anti-inflammatory effects:

G Andrographolide Andrographolide NFkB NF-κB Pathway Andrographolide->NFkB MAPK MAPK Pathway Andrographolide->MAPK JAKSTAT JAK-STAT Pathway Andrographolide->JAKSTAT PI3K PI3K/Akt Pathway Andrographolide->PI3K Nrf2 Nrf2 Pathway Andrographolide->Nrf2 PPAR PPAR Pathway Andrographolide->PPAR p50 p50 Subunit (Cys62) NFkB->p50 IkB IκBα Phosphorylation NFkB->IkB p65 p65 Subunit Phosphorylation NFkB->p65 p38 p38 MAPK MAPK->p38 JNK JNK MAPK->JNK ERK ERK MAPK->ERK JAK1 JAK1 JAKSTAT->JAK1 STAT3 STAT3 JAKSTAT->STAT3 PI3K_node PI3K PI3K->PI3K_node Akt Akt PI3K->Akt Nrf2_node Nrf2 Nrf2->Nrf2_node Keap1 Keap1 Nrf2->Keap1 PPAR_node PPAR PPAR->PPAR_node Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p50->Cytokines IkB->Cytokines p65->Cytokines p38->Cytokines JNK->Cytokines Enzymes Inflammatory Enzymes (iNOS, COX-2) ERK->Enzymes JAK1->STAT3 STAT3->Cytokines Akt->Cytokines Oxidative Oxidative Stress Nrf2_node->Oxidative PPAR_node->Cytokines Adhesion Adhesion Molecules

Andrographolide modulates multiple inflammatory pathways through key molecular targets, inhibiting pro-inflammatory mediators while activating protective antioxidant responses.

Quantitative Potency and Cellular Effects

The anti-inflammatory efficacy of andrographolide has been quantitatively established through various in vitro and in vivo studies, providing critical data for researchers evaluating its therapeutic potential. The following table summarizes key potency measurements against established inflammatory mediators:

Table 1: Quantitative Anti-inflammatory Potency of Andrographolide
Inflammatory Mediator Experimental Model Potency (IC₅₀) Comparison with NSAIDs References
PGE₂ Production LPS-induced RAW264.7 cells 8.8 μM (95% CI: 7.4-10.4 μM) Comparable to paracetamol (IC₅₀ = 7.73 μM) [5]
NF-κB Activation TNF-α/NF-κB luciferase reporter assay <10 μM Superior to most NSAIDs for NF-κB inhibition [7]
IL-6 Production LPS-induced RAW264.7 cells Significant inhibition at 10-100 μM Superior to diclofenac, aspirin, ibuprofen, paracetamol [5]
TNF-α Production LPS-induced RAW264.7 cells Significant inhibition at 10-100 μM Superior to diclofenac, aspirin, ibuprofen, paracetamol [5]
Nitric Oxide Production LPS-induced RAW264.7 cells Significant inhibition at 10-100 μM Superior to most tested NSAIDs [5]

The broad-spectrum cytokine inhibition demonstrated by andrographolide is particularly noteworthy when compared to conventional NSAIDs. In direct comparative studies, common NSAIDs such as diclofenac, aspirin, ibuprofen, and paracetamol showed weak or negligible activity against key pro-inflammatory cytokines including IL-6, TNF-α, and IFN-γ, while andrographolide exhibited potent, concentration-dependent inhibition across multiple cytokine targets [5]. This wide-spectrum activity profile suggests andrographolide may offer advantages over traditional NSAIDs for conditions driven by cytokine storms or multi-factorial inflammatory responses.

Downstream Cellular and Physiological Effects

The molecular pathway inhibition translates to measurable cellular and physiological effects:

  • Reduced inflammatory cell infiltration: In asthma models, andrographolide decreased total leukocytes, macrophages, lymphocytes, and neutrophils in bronchoalveolar lavage fluid [4].

  • Oxidative stress mitigation: Through Nrf2 pathway activation, andrographolide enhances expression of antioxidant enzymes including heme oxygenase-1, glutathione reductase, and glutathione peroxidase [3].

  • Macrophage polarization shift: In coronary heart disease models, andrographolide promoted transition from pro-inflammatory M1 to anti-inflammatory M2 macrophage phenotypes [6].

  • Endothelial protection: Andrographolide improved endothelial dysfunction in cardiovascular models by reducing adhesion molecule expression and improving vascular homeostasis [6].

The following table summarizes the key downstream effects observed in various experimental models:

Table 2: Cellular and Physiological Effects in Disease Models
Disease Model Key Effects Mechanistic Insights References
Asthma Reduced airway inflammation, decreased eosinophil infiltration, lower IgE levels Inhibition of NF-κB, JAK/STAT, and MAPK pathways; suppression of Th2 cytokines [3] [4] [8]
COPD Restored glucocorticoid sensitivity, reduced IL-8, IL-17A, IL-1β, TNF-α Inhibition of PI3K/Akt pathway; increased HDAC2 activity; Nrf2 activation [3] [4]
Acute Lung Injury Attenuated neutrophil infiltration, reduced cytokine levels in BALF Inhibition of MAPK/NF-κB pathways; suppression of AIM2 inflammasome [3] [4]
Colitis Decreased inflammation, epithelial damage, and fibrosis; improved histological scores Blockade of IL-23/IL-17 axis; inhibition of NF-κB and MAPK pathways [3]
Coronary Heart Disease Improved endothelial function, reduced atherosclerotic lesions, improved lipid profiles PPAR and NF-κB pathway regulation; macrophage polarization shift [6]
Rheumatoid Arthritis Reduced joint swelling and tenderness; decreased rheumatoid factor Modulation of multiple inflammatory pathways; cytokine reduction [2]

Experimental Methodology

In Vitro Assessment Protocols
4.1.1 NF-κB Inhibition Assay

Objective: To evaluate andrographolide's inhibition of NF-κB signaling pathway activation.

Cell Lines: RAW264.7 murine macrophages or THP-1 human monocytic cells [5] [7].

Protocol:

  • Culture cells in DMEM or RPMI-1640 with 10% FBS at 37°C, 5% CO₂ [5].
  • Pre-treat cells with andrographolide (1-100 μM) or vehicle control for 2 hours [5] [7].
  • Stimulate with LPS (100 ng/mL) or TNF-α (10 ng/mL) for 4-24 hours [5] [7].
  • Assess NF-κB activation via:
    • Luciferase reporter assay for NF-κB transcriptional activity [7].
    • Western blot for IκBα degradation and p65 phosphorylation [6] [7].
    • Immunofluorescence for p65 nuclear translocation [7].
    • Flow cytometry using ELAM9 (E-selectin) GFP reporter system [5].

Key Measurements: NF-κB transcriptional activity, IκBα degradation kinetics, p65 phosphorylation status, nuclear p65 localization [5] [6] [7].

4.1.2 Cytokine Production Assay

Objective: To quantify andrographolide's inhibition of pro-inflammatory cytokine production.

Cell Lines: RAW264.7 or THP-1-derived macrophages [5].

Protocol:

  • Differentiate THP-1 cells with PMA (100 nM, 24 hours) if using monocytic line [5].
  • Pre-treat with andrographolide (0.1-100 μM) or reference compounds for 2 hours [5].
  • Stimulate with LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 18-24 hours [5].
  • Collect supernatant and measure cytokines via:
    • ELISA for IL-6, TNF-α, IFN-γ [5].
    • Multiplex bead-based assays for cytokine panels [5].

Key Measurements: Concentration-dependent inhibition of cytokine production, IC₅₀ values for each cytokine [5].

4.1.3 Molecular Docking Studies

Objective: To predict binding interactions between andrographolide and inflammatory targets.

Protocol:

  • Retrieve 3D structure of andrographolide from PUBCHEM database [8].
  • Obtain crystal structures of target proteins (NF-κB p50, JAK1, MMP9) from PDB database [8].
  • Prepare ligand and receptor files using OpenBabel and AutoDockTools [8].
  • Perform molecular docking with AutoDock Vina or similar software [8].
  • Analyze binding affinity (kcal/mol) and interaction patterns [8].

Key Measurements: Binding energy, binding site residues, hydrogen bonds, hydrophobic interactions [8].

In Vivo Experimental Models
4.2.1 Respiratory Inflammation Models

Asthma Model (OVA-induced):

  • Sensitize BALB/c mice (6-8 weeks) with OVA (20 μg) + aluminum hydroxide gel on days 0 and 7 [8].
  • Challenge with OVA aerosol (1-5%) for 30 minutes daily on days 14-20 [4] [8].
  • Administer andrographolide (1-10 mg/kg) or vehicle 1 hour before challenge [4].
  • Assess airway inflammation via:
    • Bronchoalveolar lavage fluid (BALF) cell count and differentiation [4].
    • Lung histopathology (H&E staining) [4] [6].
    • Cytokine levels in BALF and serum (ELISA) [4] [8].
    • Flow cytometry for Th17 cell differentiation in lung tissue [8].

ALI Model (LPS-induced):

  • Administer LPS (1-5 mg/kg) intratracheally to mice [4].
  • Treat with andrographolide (1-10 mg/kg) intraperitoneally before or after LPS [4].
  • Evaluate lung injury via:
    • Lung wet/dry weight ratio [4].
    • Myeloperoxidase (MPO) activity [4].
    • Inflammatory cytokines in BALF [4].
    • Histological assessment of lung injury [4].
4.2.2 Intestinal Inflammation Model

DSS-induced Colitis:

  • Administer dextran sulfate sodium (DSS, 2-5%) in drinking water for 5-7 days [3].
  • Treat with andrographolide (10-50 mg/kg) orally daily [3].
  • Assess colitis severity via:
    • Disease Activity Index (weight loss, stool consistency, bleeding) [3].
    • Colon length measurement [3].
    • Histological scoring of colon damage [3].
    • Cytokine analysis in colon tissue [3].

Therapeutic Applications and Research Gaps

Multi-System Therapeutic Applications

The multi-target mechanism of andrographolide translates to efficacy across diverse inflammatory conditions:

  • Respiratory Diseases: Andrographolide demonstrates significant benefits in asthma, COPD, and acute lung injury through inhibition of NF-κB, MAPK, and JAK-STAT pathways, reducing airway inflammation and remodeling [3] [4] [8].

  • Gastrointestinal Inflammation: In inflammatory bowel disease models, andrographolide ameliorates colitis through blockade of the IL-23/IL-17 axis and inhibition of NF-κB and MAPK pathways [3].

  • Cardiovascular Inflammation: Andrographolide protects against endothelial dysfunction and inflammatory response in coronary heart disease through regulation of PPAR and NF-κB signaling pathways [6].

  • Articular Inflammation: Clinical studies in rheumatoid arthritis patients show andrographolide (30 mg three times daily) improves swelling, tenderness, and rheumatoid factor levels [2].

  • Hepatic Inflammation: Andrographolide reduces liver inflammation and fibrosis through suppression of TLR4/NF-κB and TGF-β1/Smad2 signaling pathways [3].

Current Research Gaps and Future Directions

Despite comprehensive mechanistic understanding, several research gaps remain:

  • Bioavailability Optimization: Native andrographolide exhibits low oral bioavailability, necessitating development of novel formulations (nanoparticles, liposomes) or prodrug strategies to enhance therapeutic potential [2].

  • Clinical Trial Validation: While preclinical data is robust, larger randomized controlled trials with standardized preparations are needed to establish efficacy and optimal dosing in human populations [2].

  • Structure-Activity Relationships: Systematic studies exploring derivatives with improved potency and selectivity could yield optimized compounds with enhanced therapeutic indices [1] [7].

  • Combination Therapy Potential: Research exploring synergistic effects of andrographolide with existing anti-inflammatory agents could reveal valuable therapeutic combinations [3].

  • Long-term Safety Profile: Although considered safe with low toxicity, comprehensive long-term safety data in chronic conditions would strengthen clinical translation [2].

The following experimental workflow illustrates a comprehensive approach to evaluating andrographolide's anti-inflammatory activity:

G Start Start InSilico In Silico Analysis (Molecular Docking) Start->InSilico InVitro1 In Vitro: Cell-Based Assays (Cytokine Production) InSilico->InVitro1 TargetSel Target Selection (NF-κB p50, JAK1, MMP9) InSilico->TargetSel DockSim Docking Simulation (Binding Affinity Calculation) InSilico->DockSim InVitro2 In Vitro: Pathway Analysis (NF-κB, MAPK, JAK-STAT) InVitro1->InVitro2 CellCult Cell Culture (RAW264.7, THP-1) InVitro1->CellCult CytMeas Cytokine Measurement (ELISA, Multiplex) InVitro1->CytMeas InVitro3 In Vitro: Mechanism Elucidation (Target Identification) InVitro2->InVitro3 LucRep Luciferase Reporter Assays (Pathway Activation) InVitro2->LucRep WestBlot Western Blot (Protein Phosphorylation) InVitro2->WestBlot InVivo1 In Vivo: Disease Models (Asthma, Colitis, ALI) InVitro3->InVivo1 FlowCyto Flow Cytometry (Cell Signaling) InVitro3->FlowCyto ImmFluor Immunofluorescence (Protein Localization) InVitro3->ImmFluor InVivo2 In Vivo: Efficacy Assessment (Histopathology, Biomarkers) InVivo1->InVivo2 DisMod Disease Model Induction (OVA, LPS, DSS) InVivo1->DisMod DrugAdmin Drug Administration (Oral, IP, Inhalation) InVivo1->DrugAdmin DataInt Data Integration & Mechanism Validation InVivo2->DataInt HistoAssess Histopathological Assessment (Tissue Scoring) InVivo2->HistoAssess Biomarker Biomarker Analysis (Serum, BALF, Tissue) InVivo2->Biomarker

Comprehensive experimental workflow for evaluating andrographolide's anti-inflammatory activity, integrating computational, in vitro, and in vivo approaches.

Conclusion

Andrographolide represents a promising multi-target therapeutic agent with demonstrated efficacy across a broad spectrum of inflammatory conditions. Its ability to simultaneously modulate multiple signaling pathways including NF-κB, MAPK, JAK-STAT, and PI3K/Akt positions it uniquely compared to conventional single-target anti-inflammatory drugs. The well-established safety profile of andrographolide, combined with its broad cytokine inhibitory activity, suggests significant potential for development as a therapeutic agent, particularly for complex inflammatory conditions characterized by cytokine storms or multi-factorial inflammation.

References

Molecular Targets of Andrographolide in NF-κB Signaling: Mechanisms and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NF-κB Signaling and Andrographolide

The nuclear factor kappa B (NF-κB) signaling pathway represents a master regulatory system that controls the expression of numerous genes involved in inflammation, immunity, cell proliferation, and survival. This transcription factor exists as homo- or heterodimers composed of five subunit proteins: p105/p50 (NF-κB1), p100/p52 (NF-κB2), p65 (RelA), RelB, and c-Rel. In resting cells, NF-κB complexes remain sequestered in the cytoplasm through interaction with inhibitory I-κB proteins. Upon cellular activation by diverse stimuli (including cytokines, pathogens, or stress signals), the I-κB kinase (IKK) complex phosphorylates I-κB proteins, targeting them for ubiquitination and proteasomal degradation. This process liberates NF-κB dimers (most commonly the p50/p65 heterodimer) to translocate to the nucleus, where they bind specific DNA promoter sequences and initiate transcription of target genes involved in inflammation, immunity, and cell survival [1].

Andrographolide is a biologically active labdane diterpenoid compound (molecular formula: C₂₀H₃₀O₅; molecular weight: 350.4 g/mol) isolated from the medicinal plant Andrographis paniculata Nees (Acanthaceae family). This plant has been extensively used in traditional medicine systems across Asia, including China, India, Japan, and Korea, for treating inflammatory disorders, infections, and various other ailments [2] [1]. Andrographolide constitutes the primary active component of this plant, with concentrations ranging from 0.054% to 4.686%, with leaves containing the highest concentration [2]. Contemporary pharmacological investigations have revealed that andrographolide possesses diverse therapeutic properties, including anti-inflammatory, anticancer, anti-angiogenic, antioxidant, antimalarial, antidiabetic, antiviral, and antibacterial effects [2]. Its anti-inflammatory properties are particularly noteworthy, with research demonstrating potent inhibitory effects on the NF-κB signaling pathway, earning it the description as a "regulator of the master regulator" [1].

Molecular Mechanism of Andrographolide-Mediated NF-κB Inhibition

Direct Covalent Modification of the p50 Subunit

The primary molecular mechanism through which andrographolide inhibits NF-κB signaling involves direct covalent modification of the p50 subunit. Research by Xia et al. (2004) demonstrated that andrographolide forms a covalent adduct with the reduced cysteine 62 (Cys62) residue located within the DNA-binding domain of the p50 subunit [1] [3]. This specific interaction sterically hinders the binding of NF-κB to its cognate DNA promoter sequences, thereby preventing the transcription of downstream target genes. Notably, this mechanism does not affect the upstream signaling events leading to NF-κB activation, including IκBα degradation or the nuclear translocation of p50 and p65 subunits [1]. This distinctive pharmacological action represents a unique approach to NF-κB inhibition compared to other anti-inflammatory agents that typically target upstream signaling components.

Effects on Phosphorylation and Nuclear Translocation

While the covalent modification of p50 represents the primary mechanism, additional studies suggest that andrographolide and its derivatives may influence other aspects of NF-κB signaling. Certain andrographolide derivatives (compounds 3b and 5a) have been shown to inhibit the nuclear translocation of the NF-κB p65 subunit [4]. Other derivatives (compounds 3b, 5a, 3a, 5b, and 6b) can attenuate phosphorylation of both p65 and IκBα, indicating potential effects on kinase activity within the pathway [4]. One specific derivative (compound 6b) additionally suppresses the protein expression of the NF-κB p65 subunit itself [4]. These findings indicate that structural modifications of andrographolide can yield compounds with varying mechanisms of action within the NF-κB signaling cascade, potentially leading to differentiated therapeutic effects.

Inhibition of TLR4/NF-κB Signaling Axis

Andrographolide also demonstrates inhibitory effects on the Toll-like receptor 4 (TLR4)/NF-κB signaling axis, which represents a crucial pathway in innate immunity and inflammation. In multiple myeloma cells, andrographolide treatment resulted in downregulation of TLR4 and NF-κB protein expression, accompanied by reduced cell proliferation and increased apoptosis [5]. The significance of this pathway was confirmed through RNA interference experiments, where TLR4- or NF-κB-targeting small interfering RNA enhanced the anti-proliferative and pro-apoptotic effects of andrographolide [5]. This suggests that andrographolide's therapeutic effects in hematological malignancies may involve disruption of the TLR4/NF-κB signaling cascade at multiple levels.

Therapeutic Applications and Experimental Evidence

Cancer Therapeutics

The anticancer properties of andrographolide have been extensively investigated across various cancer types, with compelling evidence supporting its potential as a therapeutic agent, particularly through NF-κB inhibition:

Table 1: Anticancer Effects of Andrographolide via NF-κB Inhibition

Cancer Type Experimental Model Key Findings Mechanistic Insights Reference
Breast Cancer MMTV-PyMT transgenic mice (spontaneous luminal-like breast cancer) ~60% reduction in tumor growth and metastasis Inhibition of NF-κB/miR-21-5p/PDCD4 signaling pathway; Downregulation of miR-21-5p; Upregulation of PDCD4 [6]
Multiple Myeloma OPM1 human myeloma cell line Dose-dependent inhibition of proliferation (1-10 µM); Induction of apoptosis; Activation of caspase-9/3 Downregulation of TLR4 and NF-κB protein expression; Enhanced effect with TLR4/NF-κB siRNA [5]
Colorectal Cancer HCT116 cell line IC₅₀ <8 µM for proliferation inhibition Inhibition of NF-κB signaling pathway; Additional effects on HIF-1 and JAK/STAT pathways [2]
Various Cancers Multiple cancer cell lines (breast, lung, colorectal, bladder, colon, prostate, leukemic) Inhibition of growth, multiplication, and metastasis Broad-spectrum anticancer effects through NF-κB pathway inhibition [2]

The dose-dependent response observed in multiple studies is particularly noteworthy. In multiple myeloma cells, andrographolide concentrations ranging from 1.0 to 10.0 µM resulted in progressively reduced cell proliferation and increased apoptosis, with associated activation of caspase-9 and caspase-3 executioner enzymes [5]. In breast cancer models, in vivo administration of andrographolide (5 μg/g, intraperitoneally, twice weekly for 4 weeks) significantly suppressed both tumor growth and lung metastasis in MMTV-PyMT transgenic mice [6].

Inflammatory and Vascular Diseases

Beyond oncology, andrographolide demonstrates significant efficacy in various inflammatory and vascular conditions:

  • Arterial Restenosis: In a murine model of arterial restenosis, andrographolide treatment resulted in approximately 60% reduction in neointimal hyperplasia [3]. The critical role of p50 in this process was confirmed through experiments with p50-deficient mice (p50⁻/⁻), where andrographolide treatment did not provide additional benefit, confirming its specificity for the p50 subunit [3]. The therapeutic effect was associated with reduced expression of NF-κB target genes, including tissue factor (TF), E-selectin, and vascular cell adhesion molecule-1 (VCAM-1), along with decreased infiltration of CD68+ macrophages into injured arterial walls [3].

  • Acute Lung Injury: In LPS-induced acute pulmonary inflammation models, andrographolide derivatives (particularly compound 3b) demonstrated protective effects through inhibition of p65 phosphorylation and reduction of serum pro-inflammatory cytokines and chemokines [4].

  • Rheumatoid Arthritis: Andrographolide imparted anti-inflammatory effects in adjuvant-induced arthritis models by suppressing NF-κB activation and the expression of key inflammatory enzymes [1]. Based on this evidence, andrographolide is currently prescribed for rheumatoid arthritis treatment in China [1].

  • Viral Infections: Andrographolide exhibits antiviral activity against chikungunya virus (CHIKV) and SARS-CoV-2. For CHIKV infection, it reduced viral RNA copy numbers and viral protein expression both in vitro and in vivo, while also decreasing TNF-α production responsible for severe arthritic pain in chikungunya fever [1]. For SARS-CoV-2, andrographolide inhibited virion production in human lung epithelial cells (Calu-3) with an impressive IC₅₀ of 0.034 µM, potentially through targeting non-structural proteins of the virus [2].

Andrographolide Derivatives and Structure-Activity Relationships

The exploration of andrographolide derivatives has revealed important structure-activity relationships (SAR) that inform drug development efforts:

Table 2: Andrographolide Derivatives and Their Biological Activities

Derivative Name/Compound Structural Modification Biological Activity Key Findings Reference
19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide Furoyl ester at C19 Anticancer IC₅₀ <8 µM against HCT116 and MCF-7 cell lines [2]
12-dithiocarbamate-14-deoxyandrographolide Dithiocarbamate at C12, deoxy at C14 Anticancer Potent activity against MCF-7 and KKU-055 cancer cells [2]
3,19-analogue of 12-thioether andrographolide Thioether at C12, modified 3,19-positions Anticancer Cytotoxic effect on MCF-7 human breast cancer cells [2]
Compound 3b 14β-configuration, deprotected 3,19-acetonylidene Anti-inflammatory Inhibition of NF-κB p65 nuclear translocation and phosphorylation; Protection against LPS-induced acute lung injury [4]
Compound 5a 14α-configuration, 19-acetylated Anti-inflammatory Inhibition of NF-κB p65 nuclear translocation and phosphorylation [4]
AL-1 Specific analog (structure not detailed) Antidiabetic Improved insulin resistance; Downregulation of NF-κB signaling; Hypoglycemic effect at 40-80 mg/kg [4]

The stereochemical configuration at critical positions significantly influences biological activity. For instance, 14β-compounds (e.g., 3b) generally exhibit improved NF-κB inhibitory activity compared to their 14α-counterparts (e.g., 3a) [4]. Similarly, selective acylation at specific hydroxyl groups (e.g., 19-acetylation in 5a and 5b) enhances activity compared to di-acetylated derivatives (4a and 4b) [4]. Modifications that increase structural rigidity by restricting rotation around C9-C11 and C11-C12 bonds may also influence potency by reducing competence as Michael acceptors [4].

Experimental Protocols and Methodologies

In Vitro Assessment of NF-κB Inhibition
  • Cell-based Reporter Assays: Utilize luciferase reporters under the control of NF-κB-responsive promoters (e.g., TNF-α/NF-κB or TLR4/NF-κB response elements) in AD-293 or HeLa cell lines. Treat cells with andrographolide or derivatives (typically 1-10 µM) for specified durations, then measure luciferase activity as a readout of NF-κB transcriptional activity [4].

  • Electrophoretic Mobility Shift Assay (EMSA): Assess NF-κB DNA-binding activity directly. Incubate nuclear extracts from treated cells with ³²P-labeled NF-κB oligonucleotide probes, then separate protein-DNA complexes from free probes using non-denaturing polyacrylamide gel electrophoresis. Andrographolide treatment (10 µM) shows inhibited NF-κB DNA binding without affecting nuclear translocation [1].

  • Western Blot Analysis: Evaluate NF-κB pathway components and target genes. Extract proteins from treated cells, separate by SDS-PAGE, transfer to membranes, and probe with antibodies specific for phospho-IκBα, total IκBα, phospho-p65, total p65, TLR4, or NF-κB target proteins (e.g., VCAM-1, E-selectin). In multiple myeloma cells, andrographolide (1-10 µM, 24 hours) downregulated both TLR4 and NF-κB protein expression in a dose-dependent manner [5].

  • Immunofluorescence Microscopy: Monitor NF-κB subcellular localization. Fix treated cells, permeabilize, and incubate with anti-p65 antibodies followed by fluorophore-conjugated secondary antibodies. Visualize using confocal microscopy. Certain andrographolide derivatives (3b, 5a) inhibit nuclear translocation of the p65 subunit following stimulation [4].

Functional Cellular Assays
  • Cell Viability Assays: Employ MTT or CCK-8 assays to assess proliferation. Seed cancer cells (e.g., OPM1 multiple myeloma cells at 1×10⁴/well), treat with andrographolide (1-10 µM) for 24-72 hours, then add MTT reagent. Measure formazan crystal formation spectrophotometrically at 550 nm [5].

  • Apoptosis Detection: Use Annexin V/propidium iodide staining and flow cytometry. Treat cells with andrographolide, harvest, then incubate with Annexin V-FITC and PI. Analyze by flow cytometry to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [5].

  • Caspase Activation Assays: Utilize colorimetric caspase assay kits based on cleavage of specific substrates (LEHD-pNA for caspase-9, Ac-DEVD-pNA for caspase-3). Measure cleavage product accumulation spectrophotometrically at 405 nm [5].

In Vivo Experimental Models
  • Arterial Restenosis Model: Employ murine carotid artery ligation model. Subject mice to arterial ligation, then administer andrographolide (typically 1-5 mg/kg/day) via intraperitoneal injection. After 4 weeks, harvest arteries for histological analysis of neointimal hyperplasia, assessing intima-to-media ratio. Andrographolide treatment results in approximately 60% reduction in neointimal formation [3].

  • Breast Cancer Metastasis Model: Use MMTV-PyMT transgenic mice that spontaneously develop luminal-like breast cancer with lung metastases. Administer andrographolide (5 μg/g, intraperitoneally, twice weekly) for 4 weeks. Monitor tumor volume regularly and assess metastatic burden in lungs post-sacrifice [6].

  • Acute Lung Injury Model: Induce pulmonary inflammation by intratracheal LPS instillation in mice. Pretreat with andrographolide or derivatives (e.g., compound 3b) intravenously or orally. Evaluate lung inflammation by histology, bronchoalveolar lavage fluid cytokine levels, and serum inflammatory markers [4].

NF-κB Signaling Pathway and Andrographolide Inhibition Visual Representation

The following diagram illustrates the NF-κB signaling pathway and the specific points of inhibition by andrographolide:

G cluster_stimuli Activation Stimuli cluster_genes NF-κB Target Genes LPS LPS TLR4 TLR4 LPS->TLR4 TNFα TNFα TNFR TNFR TNFα->TNFR IL1 IL1 IL1R IL1R IL1->IL1R Viral RNA Viral RNA TLR3 TLR3 Viral RNA->TLR3 IKK_complex IKK Complex (IKKα/IKKβ/IKKγ) TLR4->IKK_complex TNFR->IKK_complex IL1R->IKK_complex TLR3->IKK_complex IkBα I-κBα IKK_complex->IkBα Phosphorylation NFκB_inactive NF-κB p50/p65 (Inactive, Cytoplasmic) IkBα->NFκB_inactive Sequestration NFκB_active NF-κB p50/p65 (Active, Nuclear) NFκB_inactive->NFκB_active Nuclear Translocation Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6, IL-8) NFκB_active->Pro_inflammatory Adhesion_molecules Adhesion Molecules (VCAM-1, ICAM-1, E-selectin) NFκB_active->Adhesion_molecules Enzymes Inflammatory Enzymes (COX-2, iNOS) NFκB_active->Enzymes Andro Andrographolide Andro->NFκB_active 1. Covalent Modification of p50 Cys62 Andro_deriv Andrographolide Derivatives Andro_deriv->IKK_complex 3. Attenuates IKK Activity Andro_deriv->NFκB_active 2. Inhibits Phosphorylation & Nuclear Translocation

Diagram 1: NF-κB signaling pathway and andrographolide inhibition mechanisms. Andrographolide directly targets p50 subunit while derivatives affect multiple pathway components.

Conclusion and Future Perspectives

Andrographolide represents a promising therapeutic candidate with a unique mechanism of action targeting the NF-κB signaling pathway. Its direct covalent modification of the p50 subunit at Cys62 distinguishes it from conventional anti-inflammatory agents and provides a compelling molecular strategy for therapeutic intervention. The broad-spectrum efficacy of andrographolide across diverse disease models—including cancer, inflammatory conditions, vascular pathologies, and viral infections—highlights its therapeutic potential and underscores the central role of NF-κB signaling in these processes.

Future research directions should focus on:

  • Optimizing derivative structures to enhance potency and selectivity while reducing potential off-target effects
  • Improving pharmaceutical properties such as bioavailability and metabolic stability through targeted chemical modifications
  • Exploring combination therapies with conventional agents to potentially synergize therapeutic effects while minimizing toxicity
  • Advancing clinical translation through well-designed human trials that build upon the robust preclinical evidence summarized in this review

References

Molecular Mechanisms of JAK-STAT Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Andrographolide inhibits JAK-STAT signaling through several key mechanisms, primarily by reducing kinase phosphorylation and modulating cytokine expression.

  • Inhibition of Phosphorylation: Andrographolide directly inhibits the phosphorylation of JAK1 and STAT3, preventing pathway activation [1] [2]. In asthma models, it blocked OVA-induced phosphorylation of JAK1 and STAT3 [1]. In cancer cells, it inhibited constitutive and IL-6-induced phosphorylation of JAK1, JAK2, and STAT3 (at both Tyr705 and Ser727 residues) [2].
  • Downregulation of Cytokines: The compound reduces levels of pro-inflammatory cytokines like IL-6, which is a key upstream activator of the JAK-STAT pathway [1] [2].
  • Synergistic Effects: Andrographolide can work synergistically with chemotherapeutic drugs. For example, it enhanced the anti-tumor effect of gemcitabine in pancreatic cancer models [2].

The following diagram illustrates how andrographolide targets multiple points within the JAK-STAT pathway.

G IL6 Extracellular Cytokines (e.g., IL-6) Receptor Cytokine Receptor IL6->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation pJAK p-JAK1/p-JAK2 JAK->pJAK Phosphorylation STAT STAT3 pSTAT p-STAT3 STAT->pSTAT pJAK->STAT Phosphorylation Dimer STAT3 Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Translocation TargetGene Target Gene Transcription (Proliferation, Inflammation) Nucleus->TargetGene AG1 Andrographolide AG1->pJAK Inhibits AG2 Andrographolide AG2->pSTAT Inhibits

This diagram shows how Andrographolide inhibits JAK phosphorylation and subsequent STAT3 activation, preventing the expression of genes involved in proliferation and inflammation.

Quantitative Data on Pathway Inhibition

The table below summarizes key experimental findings that demonstrate the inhibitory effects of andrographolide on the JAK-STAT pathway and related physiological outcomes.

Experimental Model Key Findings on JAK-STAT Inhibition Observed Physiological Effects
OVA-Induced Asthmatic Mice [1] ↓ p-JAK1; ↓ p-STAT3; ↓ IL-6, IL-17A, IL-17F, RORγt Attenuated airway remodeling, reduced neutrophil infiltration in lung tissue

| Prostate Cancer Cells (DU145, C4-2B) [2] | ↓ IL-6-induced p-STAT3 and p-ERK | Induced apoptosis in castration-resistant cells; reduced tumor growth in xenograft models | | Colorectal Cancer Cells (HCT116) [2] | ↓ Constitutive p-STAT3 (Tyr705 & Ser727); ↓ IL-6-induced STAT3 phosphorylation; ↓ JAK1/JAK2 tyrosine phosphorylation | Induced apoptosis and inhibited cell proliferation | | Pancreatic Cancer Cells (Panc-1, AsPC-1) [2] | ↓ IL-6-induced p-JAK2 and p-STAT3 | Synergistic tumor regression with gemcitabine in xenograft models |

Key Experimental Protocols

To investigate andrographolide's effects on the JAK-STAT pathway, researchers typically use a combination of in vitro and in vivo methods. Here are detailed protocols for key experiments cited in the search results.

In Vitro Cell Culture Analysis
  • Cell Lines: Common models include human cancer cell lines like HCT116 (colorectal), DU145 (prostate), and Panc-1 (pancreatic) [2] [3].
  • Treatment: Cells are treated with varying concentrations of andrographolide (e.g., 10-100 µM) for different durations (e.g., 6-48 hours). A common practice is to pre-treat cells with andrographolide for 1-2 hours before stimulating the JAK-STAT pathway with cytokines like IL-6 (e.g., 50 ng/mL) [2].
  • Key Assays:
    • Western Blotting: Used to detect protein levels and phosphorylation status of JAK1, JAK2, and STAT3. Antibodies specific for phosphorylated tyrosine residues (e.g., p-STAT3 Tyr705) are crucial. β-actin is typically used as a loading control [1] [2] [3].
    • ELISA: Performed on cell culture supernatant to quantify secretion of cytokines such as IL-6, IL-17A, and IL-17F [1].
    • Cell Viability/Apoptosis Assays: MTS or MTT assays measure cell viability. Apoptosis is often assessed by flow cytometry using Annexin V/propidium iodide staining [2].
In Vivo Animal Models
  • Asthma Mouse Model [1] [4]:
    • Sensitization & Challenge: BALB/c mice are sensitized by intraperitoneal injection of OVA (e.g., 20 µg) with aluminum hydroxide adjuvant on day 1 and 14. They are then challenged with atomized OVA (1%) for 30 minutes daily for 7 consecutive days.
    • Drug Administration: Andrographolide (e.g., 0.1 mg/mL) or its vehicle (DMSO) is administered intraperitoneally 1 hour before each OVA challenge.
    • Sample Collection: At 24 hours after the last challenge, bronchoalveolar lavage fluid (BALF), serum, and lung tissues are collected.
    • Analysis: Inflammatory cytokines (IL-6, IL-17) in BALF and serum are measured by ELISA. Lung tissues are analyzed by H&E and Masson's staining for inflammatory infiltration and remodeling. p-JAK1 and p-STAT3 levels in lung tissue are detected by western blot.
  • Cancer Xenograft Model [2] [3]:
    • Tumor Implantation: Human cancer cells (e.g., AsPC-1 pancreatic cancer cells) are subcutaneously injected into immunodeficient mice.
    • Drug Treatment: Once tumors are palpable, mice are randomly grouped and treated with vehicle, andrographolide (e.g., via intraperitoneal injection), a standard drug (e.g., gemcitabine), or a combination.
    • Evaluation: Tumor volume and body weight are measured regularly over the treatment period. At the endpoint, tumors are excised and analyzed for protein expression (e.g., p-STAT3) by western blot or immunohistochemistry.

Research Implications and Future Directions

The ability of andrographolide to inhibit the JAK-STAT pathway underscores its potential as a therapeutic agent, particularly for conditions driven by chronic inflammation and cancer [5] [2]. Its multi-target nature aligns with a modern trend in drug discovery that seeks to address complex diseases by modulating biological networks rather than single targets.

A key challenge for natural products like andrographolide lies in their pharmacokinetic profiles. Future research should focus on:

  • Developing novel formulations or semi-synthetic derivatives of andrographolide to improve its bioavailability and potency [6] [2].
  • Exploring its synergistic potential in combination with other targeted therapies to enhance efficacy and potentially overcome drug resistance [2].

References

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Nrf2 Activation

The core mechanism involves andrographolide directly interacting with the KEAP1 protein, which normally represses Nrf2. This interaction inhibits the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate gene expression [1].

The diagram below illustrates this pathway and the key experimental models used to validate it:

G Andrographolide Andrographolide KEAP1 KEAP1 Andrographolide->KEAP1 Covalent modification of Cys151 Nrf2_Inactive Nrf2 (Inactive) KEAP1->Nrf2_Inactive  Inhibits degradation Nrf2_Active Nrf2 (Active) Nrf2_Inactive->Nrf2_Active Stabilization & nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE HO1 HO-1 & other cytoprotective genes ARE->HO1 Neuro In Vivo: Neuroprotection (SAH, Stroke) [2] HO1->Neuro  Protects against Liver In Vivo: Liver Protection (Acute Injury) [3] HO1->Liver  Protects against Lung Ex Vivo: Corticosteroid Re-sensitization (COPD) [4] HO1->Lung  Underlies effect Astro In Vitro: Astrocytes (Neuroinflammation) [5] HO1->Astro  Induced in

Andrographolide activates the Nrf2 pathway by targeting KEAP1, demonstrated in multiple disease models.

Experimental Evidence Summary

The following table summarizes key experimental findings that demonstrate the biological effects of Nrf2 pathway activation by andrographolide across different research models.

Experimental Model Induced Readouts / Effects Key Findings

| LPS/D-GalN-induced Acute Liver Injury (Mouse) [3] | • Nrf2 & HO-1 protein ↑ • Serum ALT & AST levels ↓ • Oxidative stress (MDA, ROS) ↓ • Inflammation (TNF-α, IL-1β) ↓ | Andrographolide treatment activated the Nrf2 pathway, leading to reduced oxidative stress and inflammation, which protected against liver injury. | | Corticosteroid Resistance (COPD Patient PBMCs) [4] | • Nrf2 & HDAC2 protein levels ↑ • IL-8 production ↓ • Restoration of dexamethasone sensitivity | Andrographolide restored cellular levels of Nrf2 and HDAC2, which was correlated with regained sensitivity to the anti-inflammatory effects of corticosteroids. | | OxyHb-induced Neuronal Injury (PC12 cells & SAH Rat Model) [2] | • Nrf2/HO-1 pathway activation • Cell viability ↑ & apoptosis ↓ • Blood-brain barrier protection • Oxidative stress ↓ | The protective effects of andrographolide against neuronal apoptosis and BBB disruption were reversed by the HO-1 inhibitor ZnPPIX, confirming the critical role of this pathway. | | Primary Astrocytes (Rat) [5] | • Nrf2 & HO-1 expression ↑ • Activation of p38 MAPK and ERK | Andrographolide increased Nrf2 protein levels both by enhancing its stability and by upregulating Nrf2 mRNA at later time points. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Assay Type Detailed Protocol Summary

| In Vivo Liver Injury Model [3] | 1. Model Induction: Induce acute liver injury in mice via intraperitoneal injection of LPS (60 mg/kg) and D-GalN (800 mg/kg). 2. Drug Treatment: Administer andrographolide (various doses) 1 hour after LPS/D-GalN injection. 3. Sample Collection: Collect serum and liver tissue for analysis. 4. Analysis: Measure serum ALT/AST (commercial kits), liver tissue MDA & ROS levels, and cytokine levels (ELISA). Analyze Nrf2, HO-1, and NF-κB pathway proteins by western blot. | | Cell-Based Nrf2 Activation & Pathway Analysis [5] [1] | 1. Cell Culture: Use relevant cell lines (e.g., HEK293T, U937, primary rat astrocytes). 2. Compound Treatment: Treat cells with andrographolide (common range: 1-100 μM) for specified durations (4-24 hours). Use DMSO as vehicle control. 3. Mechanism Investigation:

  • Gene/Protein Expression: Analyze Nrf2 and HO-1 mRNA (RT-PCR) and protein (western blot) levels.
  • Protein Localization: Examine Nrf2 nuclear translocation via subcellular fractionation and western blot or immunofluorescence.
  • Protein-Protein Interaction: Use immunoprecipitation to study KEAP1-Nrf2 or KEAP1-CUL3 interactions.
  • Pathway Modulation: Pre-treat cells with specific inhibitors (e.g., p38 MAPK or ERK inhibitors) before andrographolide to delineate signaling pathways.
  • Functional Assays: Measure transcriptional activity using an ARE-luciferase reporter gene assay. | | Ex Vivo Corticosteroid Sensitivity (PBMCs) [4] | 1. Cell Isolation: Isolate PBMCs from human donors (e.g., COPD patients and healthy subjects).
  • Pre-treatment & Challenge: Pre-treat PBMCs with andrographolide (e.g., 1 μM) or vehicle for 4 hours, then stimulate with LPS in the presence or absence of dexamethasone.
  • Output Measurement: Measure cytokine production (e.g., IL-8) in culture supernatant by ELISA. Assess protein levels of Nrf2 and HDAC2 by western blot. |

Key Research Implications

The consistent activation of the Nrf2/HO-1 pathway by andrographolide across diverse disease models highlights its potential as a therapeutic agent. Its action is pleiotropic, also involving inhibition of NF-κB, which contributes to its strong anti-inflammatory profile [3]. A significant finding is its ability to reverse corticosteroid resistance in COPD models by restoring Nrf2 and HDAC2 levels, suggesting potential for combination therapies [4].

Future research could focus on optimizing andrographolide derivatives for greater potency and selectivity, and exploring its efficacy in other oxidative stress-related conditions.

References

Comprehensive Technical Guide to Andrographolide Diterpene Lactone: Properties, Mechanisms, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Andrographolide

Andrographolide is a labdane diterpenoid lactone that serves as the primary active constituent of Andrographis paniculata (Burm.f.) Nees, a medicinal plant widely employed in traditional Asian medicine systems for centuries. This biologically active compound possesses a complex molecular structure characterized by three hydroxyl groups and an α,β-unsaturated γ-lactone ring, which contributes significantly to its diverse pharmacological activities. First isolated in 1911 by Gorter, andrographolide has since become the subject of extensive scientific investigation due to its broad therapeutic potential and multi-target mechanism of action [1] [2].

The significance of andrographolide in pharmaceutical research stems from its pleiotropic biological effects, which include potent anti-inflammatory, anticancer, antiviral, immunomodulatory, and antimicrobial activities. As a natural product lead compound, it offers a promising scaffold for drug development, particularly given its ability to modulate multiple cellular signaling pathways simultaneously. This comprehensive technical review examines the fundamental properties, pharmacological mechanisms, experimental methodologies, and current research challenges associated with andrographolide, providing researchers and drug development professionals with essential information for advancing investigation into this promising natural product [1] [2] [3].

Fundamental Chemical and Physical Properties

Structural Characteristics

Andrographolide possesses a bicyclic diterpenoid structure with a decalin system fused to a lactone ring, forming its characteristic labdane skeleton. The molecular structure consists of three hydroxyl groups at positions 3, 14, and 19, along with two double bonds at positions 8(17) and 12(13), and an α,β-unsaturated γ-lactone moiety between C12 and C16. This complex ring system with multiple chiral centers contributes to its specific three-dimensional configuration and biological activity profile. The compound's molecular formula is C₂₀H₃₀O₅, with a molecular weight of 350.45 g/mol and a CAS registry number of 5508-58-7 [1] [4] [2].

The IUPAC name for andrographolide is 3-[2-[Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-napthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone. The compound crystallizes as white square prism or flaky crystals from ethanol or methanol solutions, is odorless, and exhibits an intensely bitter taste that contributes to the traditional name "King of Bitters" for its source plant. The presence of the ester structure in the lactone ring makes it susceptible to hydrolysis, particularly in aqueous solutions, where it can undergo ring-opening and isomerization reactions that affect drug stability [1] [2].

Physicochemical Properties

The physicochemical properties of andrographolide present both opportunities and challenges for pharmaceutical development. The compound exhibits poor water solubility, which significantly limits its bioavailability and therapeutic application. It dissolves in boiling ethanol, is slightly soluble in methanol or ethanol at room temperature, very slightly soluble in chloroform, and almost insoluble in water. This hydrophobicity stems from its predominantly non-polar terpenoid structure with limited capacity for hydrogen bonding with water molecules [1] [2].

Table 1: Fundamental Physicochemical Properties of Andrographolide

Property Specification Experimental Conditions
Molecular Formula C₂₀H₃₀O₅ -
Molecular Weight 350.45 g/mol -
CAS Registry Number 5508-58-7 -
Appearance White square prism or flaky crystals Crystallized from ethanol or methanol
Melting Point 230-231°C -
Density 1.2317 g/cm³ -
Solubility in Water Almost insoluble 25°C
Solubility in Methanol Slightly soluble 25°C
Solubility in Ethanol Slightly soluble (dissolves in boiling) 25°C (and boiling)
Solubility in Chloroform Very slightly soluble 25°C
Optimal Stability pH 3-5 Aqueous solution
Stability in Alkaline Conditions Unstable Increases with alkaline strength

The stability profile of andrographolide is highly dependent on environmental conditions. It remains relatively stable at lower temperatures and demonstrates optimal stability in pH range of 3-5. The compound is unstable in alkaline conditions, with instability increasing proportionally with alkaline strength. Andrographolide shows better stability in chloroform solutions compared to aqueous systems. The presence of the ester structure in the lactone ring renders it susceptible to hydrolytic degradation, particularly in aqueous solutions where it can undergo ring-opening and isomerization, necessitating careful consideration of formulation parameters to maintain integrity [1] [2].

Pharmacological Activities and Molecular Mechanisms

Multi-Target Signaling Pathway Modulation

Andrographolide exhibits a broad pharmacological profile with demonstrated effects against inflammation, cancer, viral infections, and metabolic disorders. Its pleiotropic activity stems from the ability to interact with multiple protein targets and modulate diverse signaling cascades simultaneously. Research has revealed that andrographolide can bind to a spectrum of protein targets including NF-κB, actin, GSK-3β, and various inflammatory mediators through covalent modification and other interaction mechanisms [4] [5] [6].

The compound functions as a non-ATP-competitive, substrate-competitive GSK-3β inhibitor with demonstrated IC₅₀ values of 5.58±0.40μM at substrate concentration of 25μM, increasing to 37.7μM when substrate concentration rises to 90μM. This concentration-dependent inhibition pattern highlights its unique mechanism compared to ATP-competitive inhibitors. Additionally, andrographolide has been shown to suppress NLRP3 inflammasome activation in experimental models of non-alcoholic steatohepatitis, lung injury, and colitis-associated cancer by disrupting the NLRP3-caspase-1 assembly, thereby inhibiting caspase-1 activation and subsequent IL-1β secretion [4] [3].

G cluster_pathways Signaling Pathways Modulated by Andrographolide cluster_effects Biological Effects Andrographolide Andrographolide NFkB NF-κB Pathway Andrographolide->NFkB Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Andrographolide->PI3K_Akt_mTOR Inhibits JAK_STAT JAK/STAT Pathway Andrographolide->JAK_STAT Inhibits MAPK MAPK Pathway Andrographolide->MAPK Modulates HIF1 HIF-1 Pathway Andrographolide->HIF1 Inhibits Wnt Wnt/β-catenin Pathway Andrographolide->Wnt Inhibits Nrf2 Nrf2/HO-1 Pathway Andrographolide->Nrf2 Activates AntiInflammatory Anti-Inflammatory Response NFkB->AntiInflammatory Anticancer Anticancer Effects PI3K_Akt_mTOR->Anticancer Immunomodulation Immunomodulation JAK_STAT->Immunomodulation MAPK->AntiInflammatory HIF1->Anticancer Wnt->Anticancer Antioxidant Antioxidant Activity Nrf2->Antioxidant Antiviral Antiviral Activity AntiInflammatory->Antiviral Antioxidant->Anticancer

Andrographolide modulates multiple signaling pathways to produce diverse biological effects.

Anticancer Mechanisms

The anticancer potential of andrographolide represents one of its most extensively studied pharmacological activities. The compound demonstrates broad-spectrum antitumor effects against various cancer types, including breast, colorectal, lung, chondrosarcoma, and leukemic cells. Its anticancer mechanisms operate through multiple interconnected pathways that collectively suppress tumor growth, progression, and metastasis [7] [6] [8].

Andrographolide exerts anti-proliferative effects primarily through cell cycle arrest at different checkpoints depending on cancer cell type. It induces mitochondrial apoptosis via upregulation of pro-apoptotic proteins (Bax, Noxa) and downregulation of anti-apoptotic factors. The compound also inhibits metastatic potential by suppressing epithelial-mesenchymal transition (EMT) through downregulation of vimentin and MMP-9 while upregulating E-cadherin expression. Furthermore, andrographolide has been shown to modulate autophagy in cancer cells, though its effects appear context-dependent, inducing protective autophagy in some cancer types while inhibiting it in others [7] [6] [8].

Table 2: Anticancer Mechanisms of Andrographolide Across Cancer Types

Cancer Type Molecular Targets Cellular Effects Experimental Models
Breast Cancer NF-κB, PI3K/Akt, JAK/STAT Cell cycle arrest, Apoptosis induction, Metastasis suppression MCF-7 cell line, Xenograft models
Colorectal Cancer Bax, MMP-9, NADPH oxidase/ROS/NF-κB Apoptosis induction, Angiogenesis inhibition, Chemosensitization HCT116 cell line, In vivo models
Lung Cancer ATF4/Noxa axis, LC3B-I/II, Akt Metabolic reprogramming, Apoptosis induction, Enhanced cisplatin sensitivity A549, H1299, H1975 cell lines
Chondrosarcoma PI3K/Akt/mTOR, Vimentin, E-cadherin Migration/invasion suppression, Autophagy activation SW1353, Hs 819.T cell lines
Leukemia PI3K/Akt, p-p38, p-p53 Apoptosis induction, Cell cycle arrest Jurkat cells, In vivo studies
Anti-inflammatory and Immunomodulatory Activities

The anti-inflammatory properties of andrographolide constitute one of its earliest discovered and most validated pharmacological activities. The compound demonstrates potent inflammatory response suppression across multiple disease models, including asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and neuroinflammatory conditions. Andrographolide achieves this broad anti-inflammatory activity primarily through transcription factor modulation, particularly NF-κB, which serves as a master regulator of inflammatory gene expression [5] [9].

In respiratory inflammation models, andrographolide significantly reduces inflammatory cell infiltration and proinflammatory cytokine production (IL-6, IL-17A, IL-17F, TNF-α, IL-1β) in bronchoalveolar lavage fluid. The mechanism involves JAK/STAT pathway inhibition and suppression of TH17-regulated cytokines. In neuroinflammatory conditions such as stroke, andrographolide provides neuroprotection by increasing Nrf2-heme oxygenase (HO-1) expression through p38-MAPK regulation, downregulating Bax, iNOS, inhibiting hydroxyl radical formation, and suppressing NF-κB activation. The compound also demonstrates glucocorticoid sensitivity restoration in COPD models by inhibiting PI3K/Akt/p70S6K signaling and restoring nuclear HDAC2 levels [5] [9].

Antimicrobial and Antiviral Effects

Andrographolide exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, viruses, and parasites. Its antimalarial activity has been particularly investigated, with demonstrated effects against Plasmodium falciparum through multiple mechanisms, including parasite number suppression, inhibition of detoxifying heme, and immunomodulation of host cells [10].

Against viral pathogens, andrographolide shows promising activity against SARS-CoV-2, with research indicating an IC₅₀ of 0.034 µM in human lung epithelial Calu-3 cells. The antiviral mechanism appears to involve targeting non-structural proteins of the virions. The compound also demonstrates antagonistic effects against Hong Kong virus (HKV), Ebola virus (EBOV), respiratory syncytial virus (RSV), and has been shown to inhibit HIV and SARS in vitro. These broad-spectrum antiviral activities position andrographolide as a promising candidate for further development as an antiviral agent, particularly against emerging viral pathogens [1] [6].

Experimental Methodologies and Protocols

Extraction and Analysis Techniques

The extraction of andrographolide from Andrographis paniculata employs various methods, each with distinct advantages and limitations. Traditional techniques include water extraction and alcohol extraction, though these present issues such as being time-consuming, involving cumbersome operations, and potential loss of active ingredients. Recent advances have introduced improved extraction technologies including enzymatic pretreatment, microwave-assisted extraction, and ultrasonic-assisted extraction, which significantly shorten processing time and improve extraction efficiency while better preserving the structural integrity of the compound [1] [2].

For analytical quantification, high-performance liquid chromatography (HPLC) represents the most widely employed method for determining andrographolide content in plant materials and formulations. The typical protocol involves using a C18 reverse-phase column with a mobile phase consisting of acetonitrile and water in gradient elution mode, with detection wavelengths between 220-230 nm. Additional analytical techniques include thin-layer chromatography (TLC) for preliminary screening and liquid chromatography-mass spectrometry (LC-MS) for structural confirmation and metabolite identification. Quality control standards for andrographolide are established in the Pharmacopoeia of the People's Republic of China (2015 edition), which specifies testing parameters and acceptance criteria [1] [2].

Biological Activity Assessment

The evaluation of andrographolide bioactivity employs a range of in vitro and in vivo models specific to its pharmacological applications. For anticancer activity assessment, standard protocols include MTT or CCK-8 assays for determining IC₅₀ values against various cancer cell lines, wound healing and Transwell assays for migration and invasion capabilities, flow cytometry for cell cycle distribution and apoptosis analysis, and Western blotting for protein expression changes in key signaling pathways [6] [8].

Table 3: Standard Experimental Protocols for Evaluating Andrographolide Bioactivity

Assay Type Methodology Key Parameters Measured Typical Concentrations
Cytotoxicity (MTT) 24-72h treatment followed by MTT reagent incubation IC₅₀ values, cell viability percentage 1-100 µM depending on cell line
Migration (Wound Healing) Scratch creation, imaging at 0, 12, 24h Wound closure percentage, migration rate 5-50 µM
Invasion (Transwell) Matrigel-coated chambers, 24h incubation Number of invaded cells, invasion inhibition % 5-50 µM
Apoptosis (Annexin V/PI) Flow cytometry after staining Early/late apoptosis percentages, necrotic cells 10-100 µM
Protein Expression (Western Blot) SDS-PAGE, transfer, antibody incubation Expression levels of pathway proteins 5-50 µM for 24h
Gene Expression (qPCR) RNA extraction, cDNA synthesis, amplification mRNA levels of target genes 10-50 µM for 12-24h
In vivo efficacy Xenograft models, drug administration Tumor volume, weight, biomarker analysis 10-100 mg/kg/day

For anti-inflammatory activity evaluation, common methodologies include LPS-induced inflammation models in macrophages with measurement of proinflammatory cytokine production (TNF-α, IL-6, IL-1β) via ELISA, neutrophil chemotaxis assays, and NF-κB reporter gene assays. In vivo models employ various inflammation induction methods including carrageenan-induced paw edema, LPS-induced systemic inflammation, and disease-specific models such as OVA-induced asthma for respiratory inflammation [5] [9].

Network Pharmacology Approaches

Network pharmacology has emerged as a powerful methodology for understanding the multi-target mechanisms of andrographolide. The standard workflow involves identifying potential targets through integration of data from multiple databases including SuperPred, SEA, STITCH, PharmMapper, HERB, HIT-2, and Swiss Target Prediction. These targets are then cross-referenced with disease-associated genes to identify potential therapeutic targets [8].

Following target identification, protein-protein interaction (PPI) networks are constructed using the STRING database and visualized with Cytoscape software. Core targets are identified using algorithms such as Degree, Betweenness, and Closeness centrality. Functional annotation through GO (Gene Ontology) and pathway enrichment via KEGG (Kyoto Encyclopedia of Genes and Genomes) analyses reveal the primary biological processes, molecular functions, and signaling pathways affected by andrographolide. This approach is complemented by molecular docking studies to validate binding interactions between andrographolide and key target proteins, with binding energies ≤ -5 kcal/mol generally indicating favorable binding activity [8].

G cluster_phase1 Target Identification cluster_phase2 Network Analysis cluster_phase3 Validation Start Start DB1 Database Mining (SuperPred, SEA, STITCH) Start->DB1 DB2 Additional Databases (PharmMapper, HERB, HIT-2) DB1->DB2 TargetID Target Identification & Standardization DB2->TargetID PPI PPI Network Construction (STRING database) TargetID->PPI CoreTargets Core Target Identification (Cytoscape, cytoHubba) PPI->CoreTargets Enrichment GO & KEGG Enrichment Analysis CoreTargets->Enrichment Docking Molecular Docking (Binding energy validation) Enrichment->Docking ExpValidation Experimental Validation (In vitro & in vivo) Docking->ExpValidation

Network pharmacology workflow for elucidating andrographolide's multi-target mechanisms.

Research Challenges and Future Perspectives

Pharmaceutical Development Challenges

The transition of andrographolide from laboratory research to clinical application faces several significant pharmaceutical development challenges. The most prominent issue is its poor aqueous solubility, which severely limits bioavailability and therapeutic efficacy. This physicochemical property necessitates advanced formulation strategies to achieve effective systemic concentrations. Additionally, the compound demonstrates limited metabolic stability, with susceptibility to hydrolysis, ring-opening, and isomerization in aqueous environments, particularly under alkaline conditions [1] [2] [3].

Further complicating development efforts is the structural complexity of andrographolide, which makes total synthesis economically unfeasible at an industrial scale, necessitating continued reliance on plant extraction. The compound also exhibits a narrow stability window, with optimal stability observed only in acidic conditions (pH 3-5), creating formulation challenges for oral and parenteral delivery systems. Reports of potential adverse effects including allergic reactions, anaphylactic shock in injectable formulations, and reproductive toxicity also warrant careful consideration in drug development programs [1] [2].

Derivative Development and Structural Modification

To address the inherent limitations of native andrographolide, significant research efforts have focused on structural modification to develop derivatives with improved pharmaceutical properties. The primary modification sites target the three hydroxyl groups at positions 3, 14, and 19, and the α,β-unsaturated lactone moiety. These chemical modifications aim to enhance water solubility, improve metabolic stability, and increase potency while reducing potential toxicity [1] [2] [3].

Notable successes in derivative development include potassium dehydroandrographolide succinate and potassium sodium dehydroandrographolide succinate, which have been developed as injectable formulations with improved water solubility and are currently used in clinical practice in some countries. Research has identified several promising derivatives with enhanced anticancer activity, including 19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide (showing IC₅₀ <8 µM against HCT116 and MCF-7 cell lines), 12-dithiocarbamate-14-deoxyandrographolide analogue (active against MCF-7 and KKU-055 cells), and 3,19-analogue of 12-thioether andrographolide (demonstrating cytotoxicity against MCF-7 cells) [6] [3].

Future directions in andrographolide research include the development of targeted delivery systems such as nanoparticles, liposomes, and polymer conjugates to improve tissue specificity and reduce off-target effects. Additionally, combination therapy approaches represent a promising strategy, with research demonstrating synergistic effects when andrographolide is combined with conventional chemotherapeutic agents (e.g., enhanced cisplatin-mediated apoptosis in lung cancer cells) and other natural products (e.g., guaifenesin showing potential anticonvulsant activity through synergistic effects on NMDA receptors) [6] [3].

Conclusion

Andrographolide represents a promising natural product lead with demonstrated multi-target activity against various pathological conditions, particularly cancer, inflammatory diseases, and infectious diseases. Its ability to simultaneously modulate multiple signaling pathways, including NF-κB, PI3K/Akt/mTOR, JAK/STAT, and HIF-1, provides a strong mechanistic foundation for its observed pleiotropic effects. However, the translational potential of native andrographolide is limited by inherent physicochemical properties, particularly poor aqueous solubility and metabolic instability [1] [2] [6].

References

andrographolide pharmacokinetics absorption and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Models for Pharmacokinetic Studies

Researchers use specific in vitro, in vivo, and in silico models to study andrographolide's absorption and metabolism.

  • In Vitro Models

    • Cell-Based Permeability Studies: Utilized to investigate the role of efflux transporters like P-glycoprotein [1].
    • Metabolic Stability in S9 Fractions/Hepatocytes: Incubation of andrographolide with intestinal or liver S9 fractions, hepatocytes, or specific recombinant enzymes to identify metabolites and metabolic pathways [2].
  • In Vivo Models

    • Pharmacokinetic Studies in Rats: Common model where blood/plasma drug concentration is measured over time after intravenous and oral administration to calculate key parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, and absolute bioavailability [2].
  • In Silico Models

    • ADME Prediction Software: Tools like DataWarrior and SwissADME predict physicochemical properties and drug-likeness based on Lipinski's Rule of Five [3] [4]. These tools help screen and design derivatives with improved properties.

Formulation Strategies to Enhance Bioavailability

Advanced formulation strategies aim to overcome the solubility and permeability limitations of andrographolide.

Strategy Description Key Findings
Self-Microemulsifying Drug Delivery Systems (SMEDDS) Lipid-based formulations that form fine oil-in-water microemulsion in the gut. Significantly increased dissolution and absorption; one study showed a 26-fold higher AUC for pelletized SMEDDS vs. unformulated extract [2].
Biocompatible Microemulsions (BMAP) Oil/water/co-surfactant systems to solubilize the drug. Showed 1.41 to 6.30-fold greater AUC compared to ethanol extraction [2].
Nano-Engineered Systems Encapsulation in polymeric nanoparticles (e.g., PLGA) or nanophytosomes. Enhances cellular delivery and provides sustained release; improves biocompatibility and targets specific tissues like the liver [2] [5].
Structural Analogues & Derivatives Chemical modification of the andrographolide structure. Aims to improve metabolic stability and potency. 14-acetyl and 3,19-isopropylidenyl derivatives showed increased analgesic effects in animal models [6].

Pharmacological Mechanisms and Metabolic Pathways

Andrographolide's activity is linked to its interaction with multiple protein targets and signaling pathways, which are often studied using network pharmacology. The diagram below outlines the workflow for identifying these complex mechanisms.

architecture Start Start: Identify Compound (Andrographolide) TargetPrediction Target Prediction (SwissTargetPrediction, DrugBank, STITCH) Start->TargetPrediction NetworkConstruction Network Construction (PPI, Compound-Target-Disease) TargetPrediction->NetworkConstruction DiseaseTargets Disease Target Identification (Genecards, OMIM, TTD) DiseaseTargets->NetworkConstruction EnrichmentAnalysis Functional Enrichment Analysis (GO, KEGG) NetworkConstruction->EnrichmentAnalysis Validation Experimental Validation (Molecular Docking, In vitro/In vivo) EnrichmentAnalysis->Validation

Network pharmacology workflow for andrographolide research

Key interactions and pathways identified through these methods include:

  • Key Molecular Targets:

    • Transcription Factors: Acts as an irreversible antagonist of NF-κB and AP-1, modulating inflammation and immune responses [5].
    • Enzymes: Non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) [7] and binds to Cyclooxygenase-2 (COX-2) [4].
    • Mitochondrial Proteins: Targets the Voltage-Dependent Anion Channel (VDAC), affecting mitochondrial function and activating anti-tumor immunity [8].
  • Key Signaling Pathways:

    • cGAS-STING Pathway: Andrographolide-induced mitochondrial stress leads to oxidized mitochondrial DNA release, activating this pathway and triggering anti-tumor immunity [8].
    • PI3K-Akt & JAK-STAT Pathways: Network pharmacology studies suggest andrographolide influences these pathways in cancer and asthma [9] [3].
    • Nrf2 Activation: Andrographolide binds to adenosine A2α receptor, inactivates GSK-3β, and promotes Nrf2 translocation to the nucleus, activating antioxidant gene expression [10].

References

biosynthesis pathway of andrographolide in plants

Author: Smolecule Technical Support Team. Date: February 2026

Core Biosynthetic Pathways

Andrographolide is a labdane diterpenoid whose biosynthesis originates from universal isoprenoid precursors [1]. The process involves two distinct pathways that are compartmentalized within the plant cell [2].

Compartmentalization of the MEP and MVA pathways in andrographolide biosynthesis.

The Methylerythritol Phosphate (MEP) pathway in the plastids is the major source of precursors [3] [2]. It uses pyruvate and glyceraldehyde-3-phosphate to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) [4]. The Mevalonate (MVA) pathway in the cytosol makes a smaller contribution [3] [2]. A "crosstalk" occurs where intermediates can exchange between these compartments [3] [2].

Downstream, IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally geranylgeranyl pyrophosphate (GGPP), the direct C20 precursor to diterpenes [1]. GGPP is then cyclized by class II diterpene cyclases, followed by oxidation and other modifications by cytochrome P450s and other enzymes to form the final andrographolide structure [5].

Key Genes and Enzymes

The following table summarizes key genes and enzymes involved in the andrographolide biosynthetic pathway.

Gene/Enzyme Pathway Function Effect on Andrographolide Biosynthesis
ApDXS [6] MEP First committed step Upregulated by ammonium (AN); increases flux
ApDXR [6] MEP Second step Upregulated by ammonium (AN); increases flux
ApCMK, ApMDS, ApHDR [6] MEP Later steps to IPP/DMAPP Upregulated by ammonium (AN); increases flux
ApGGPS [6] Downstream Produces GGPP from FPP Upregulated by ammonium (AN); increases flux
ApCPS [6] [4] Downstream Diterpene Cyclase; catalyzes cyclization of GGPP Key regulatory node; expression increased by fungal elicitors [4] and ammonium [6]
ApUGT73AU1 [6] Downstream Glycosyltransferase; likely final modification step Upregulated by ammonium (AN) and Glycine (GN)

Experimental Insights and Regulation

Research shows that andrographolide biosynthesis is significantly influenced by nitrogen sources and biological elicitors, which primarily work by redirecting carbon flux.

Nitrogen Source Regulation

The form of nitrogen available to the plant acts as a major regulatory signal [7] [6]:

  • Ammonium (NH₄⁺) and organic nitrogen (e.g., Glycine) promote andrographolide accumulation.
  • Mechanism: These nitrogen sources reduce the activity of key glycolytic enzymes (PFK, GAPDH) and TCA cycle enzymes (PDH, PEPC), diverting carbon away from energy metabolism and general growth [6]. This leads to increased accumulation of carbohydrates (sucrose, fructose) and the key precursor FPP, thereby enhancing andrographolide synthesis [7] [6].
  • Genetic Level: Ammonium upregulates genes in the MEP pathway and key downstream genes like ApCPS and ApUGT73AU1 [6].
Elicitation with Endophytic Fungi

The endophytic fungus Colletotrichum sp. AP12 can significantly stimulate andrographolide production [4]:

  • Treatment: Applying inactivated mycelium solution increased the total lactone content and yield [4].
  • Mechanism: The fungus acts as a biological elicitor, boosting the plant's antioxidant defense enzymes and, crucially, upregulating the expression of key biosynthetic genes like ApCPS [4].

Research Methodologies

Several key methodologies are used to study andrographolide biosynthesis:

Isotopic Tracer Studies for Pathway Elucidation

This classic method determines the biosynthetic origin of carbon atoms [3] [2].

  • Protocol: Feed plants ¹³C-labeled precursors like [1-¹³C]acetate or [1,6-¹³C₂]glucose.
  • Analysis: Analyze the labeled andrographolide using ¹³C NMR spectroscopy.
  • Outcome: The specific labeling pattern reveals the contribution of the MVA vs. MEP pathways [3] [2].
Molecular Analysis of Gene Expression

This is used to understand genetic regulation under different conditions.

  • Protocol: Treat plants with an elicitor (e.g., a specific nitrogen source or fungal extract). Extract total RNA from plant tissue at different time points.
  • Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of key genes (e.g., ApDXS, ApCPS).
  • Outcome: Identify which genes in the pathway are upregulated or downregulated by the treatment [6] [4].

Current Research Status and Gaps

While the core pathways and several key genes have been identified, a complete understanding is still evolving [5]. The order of specific oxidation and other modifications in the later stages of the pathway is not fully known [1]. Ongoing research combines genomics, transcriptomics, and metabolic engineering to fully elucidate the pathway and create efficient microbial or plant-based production systems [5].

References

Comprehensive Technical Guide: Andrographolide Safety and Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Andrographolide, the principal bioactive diterpenoid lactone derived from Andrographis paniculata, has attracted significant scientific interest due to its multifaceted pharmacological properties, including anti-inflammatory, anticancer, antiviral, and immunomodulatory activities [1]. Despite its promising therapeutic potential, comprehensive safety assessment has revealed several important toxicity concerns that must be addressed for successful clinical translation. This technical review provides an in-depth analysis of the current understanding of andrographolide's safety profile, incorporating recent toxicological data, identified mechanisms of toxicity, and factors influencing its safety. Key findings indicate that while andrographolide demonstrates a favorable safety profile at therapeutic doses, it exhibits dose-dependent toxicities primarily affecting renal and hepatic systems, along with reproductive toxicity concerns [1]. The compound's pharmacokinetic limitations, particularly its poor aqueous solubility (approximately 3.29 μg/mL at 25°C) and low oral bioavailability (2.67% in rats), have prompted the development of novel delivery systems which can significantly alter its toxicity profile [2]. This review synthesizes the latest evidence to guide researchers and drug development professionals in navigating the challenge-opportunity landscape of andrographolide development.

Quantitative Toxicity Data Summary

The toxicity profile of andrographolide has been quantitatively characterized through various experimental models, with significant differences observed based on administration route and formulation type.

Table 1: Acute and Subacute Toxicity Parameters of Andrographolide Formulations

Formulation Type Administration Route Species/Sex LD₅₀ NOAEL LOAEL Key Toxicity Observations
AND-2-HyP-β-CYD complex Oral SD rats (F) >2000 mg/kg 666 mg/kg - No mortality at 2000 mg/kg [3]
AND-2-HyP-β-CYD complex Inhalation SD rats (M/F) - 0.5 mg/L/4 h/day 1 mg/L/4 h/day Respiratory-specific toxicity [3]
AND SNEDDS Oral Wistar rats (M) 832.6 mg/kg - 500 mg/kg Hydropic degeneration, fatty degeneration, acute tubular necrosis [2]

Table 2: Organ-Specific Toxicity Findings and Clinical Manifestations

Target Organ Toxicity Findings Experimental Model Clinical Manifestations Severity
Liver Hydropic degeneration, fatty degeneration, elevated ALT, ALP [2] Wistar rats (AND SNEDDS, 500-900 mg/kg) Hepatocellular damage Moderate to Severe
Kidney Acute tubular necrosis, protein accumulation in glomerular tubule [2] Wistar rats (AND SNEDDS, 700-900 mg/kg) Impaired renal function Moderate to Severe
Reproductive System Reduced sperm count, impaired female reproductive processes, oocyte apoptosis [4] Rat models Reproductive toxicity Moderate
General Nephrotoxicity, reproductive toxicity [1] Clinical reports Acute renal injury Mild to Severe

Experimental Protocols for Toxicity Assessment

Standardized experimental approaches are essential for generating reproducible and reliable toxicity data for andrographolide and its formulations.

Acute Oral Toxicity Testing (OECD Guideline 423)

The acute toxicity assessment of andrographolide formulations follows established OECD guidelines to determine the lethal dose (LD₅₀) and identify target organs [3] [2]. The experimental workflow begins with a single administration of the test compound at a limit dose of 2000 mg/kg to female Sprague-Dawley rats (6-7 weeks old). Animals are observed intensively during the initial 4 hours, followed by daily observations for 14 days, with detailed monitoring of clinical signs including lacrimation, changes in pupil size, unusual respiratory patterns, response to handling, and the presence of clonic or tonic movements [3]. Additional parameters include weekly body weight measurements and alternate-day food/water consumption recording. Terminal necropsy is performed on day 14, with gross examination of organs for changes in size, color, and architecture, followed by histopathological processing of liver and kidney tissues [2].

Subacute Repeated Dose Toxicity Testing (OECD Guideline 407)

The subacute toxicity evaluation extends over 28 days of daily administration, followed by a 14-day recovery period to assess reversibility of toxic effects [3]. Animals (both male and female Sprague-Dawley rats) are divided into multiple dose groups, typically including low (200 mg/kg), medium (400 mg/kg), and high dose (666 mg/kg) groups, alongside vehicle and normal control groups. Blood collection for hematological and biochemical analysis occurs on day 28 and after the recovery period (day 42). Comprehensive necropsy includes meticulous examination of external body surfaces, orifices, and cranial, thoracic, and abdominal cavities. Organs are weighed and stored in 10% formalin for histopathological examination, with special attention to liver, kidneys, and lungs [3].

Inhalation Toxicity Assessment (OECD Guidelines 403, 412)

For inhalation toxicity studies, AND-2-HyP-β-CYD complex is administered via nebulization in citrate buffer (pH 6.5) [3]. Single-dose acute inhalation exposure is conducted at 5 mg/L for 4 hours, while subacute studies employ doses of 0.5, 1, and 1.66 mg/L/4 h/day over 28 days. Exposure is followed by comprehensive observation of clinical signs, mortality, and morbidity, with blood collection for hematological and serum biochemical analysis on day 28. Lung tissue is specifically examined for histopathological changes in addition to standard organ screening.

G Start Study Initiation AnimalPrep Animal Preparation (6-7 week old SD rats) Acclimatization: 1 week Start->AnimalPrep OECD423 Acute Oral Toxicity (OECD Guideline 423) Dosing Compound Administration Oral: Gavage Inhalation: Nebulization OECD423->Dosing OECD407 Subacute Toxicity (OECD Guideline 407) OECD407->Dosing OECD412 Inhalation Toxicity (OECD Guideline 412) OECD412->Dosing Grouping Random Grouping Control vs. Treatment AnimalPrep->Grouping Grouping->OECD423 Grouping->OECD407 Grouping->OECD412 Monitoring Clinical Observations Mortality/Morbidity Food/Water Consumption Body Weight Dosing->Monitoring Terminal Terminal Procedures Blood Collection Hematology/Biochemistry Monitoring->Terminal Necropsy Gross Necropsy Organ Weight Analysis Terminal->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology DataAnalysis Data Analysis LD₅₀/NOAEL/LOAEL Histopathology->DataAnalysis Reporting Toxicity Reporting DataAnalysis->Reporting

Experimental Workflow for Andrographolide Toxicity Assessment: This diagram illustrates the comprehensive testing methodology following OECD guidelines for systematic evaluation of andrographolide toxicity.

Mechanisms of Toxicity: Molecular Pathways

The pharmacological and toxicological effects of andrographolide are mediated through its complex interactions with multiple cellular signaling pathways. Understanding these mechanisms provides critical insights for mitigating toxicity while preserving therapeutic efficacy.

Signaling Pathway Interactions

Andrographolide exhibits a broad spectrum of activity against multiple signaling pathways that contribute to both its therapeutic and toxic effects [5]. The compound demonstrates significant inhibitory activity against NF-κB (nuclear factor-κB), a key regulator of inflammation and cell survival, which likely mediates both its anti-inflammatory properties and potential for immune-related toxicity [5] [6]. Additionally, andrographolide modulates the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and metabolism [5] [7]. This interaction may contribute to the compound's anticancer effects but also poses risks for normal cellular function. Further, andrographolide influences the JAK/STAT signaling cascade, Wnt/β-catenin pathway, HIF-1 (hypoxia-inducible factor 1) signaling, and MAPK (mitogen-activated protein kinase) pathways [5]. The multi-target nature of andrographolide explains its diverse pharmacological effects but also complicates the separation of therapeutic benefits from adverse effects.

Organ-Specific Toxicity Mechanisms

The hepatotoxicity associated with andrographolide, particularly at high doses, manifests as hydropic degeneration and fatty degeneration, characterized by intracellular accumulation of lipids and cytoplasmic vacuolization [2]. The nephrotoxicity observed in animal models includes acute tubular necrosis and protein accumulation in glomerular tubules, indicating direct damage to renal filtration and reabsorption structures [2]. The reproductive toxicity may involve induction of apoptosis in gametes and interference with hormonal signaling pathways [4]. Recent evidence suggests that andrographolide can bind directly to multiple protein targets through covalent modification, including NF-κB and actin, which may explain both its therapeutic effects and certain toxicological manifestations [6].

G cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects cluster_toxicity Toxicological Manifestations Andro Andrographolide NFkB NF-κB Pathway Andro->NFkB PI3K PI3K/AKT/mTOR Andro->PI3K JAK JAK/STAT Andro->JAK Wnt Wnt/β-catenin Andro->Wnt HIF HIF-1 Signaling Andro->HIF MAPK MAPK Pathway Andro->MAPK AntiInflamm Anti-inflammatory Effects NFkB->AntiInflamm Hepato Hepatotoxicity NFkB->Hepato Anticancer Anticancer Effects PI3K->Anticancer Nephro Nephrotoxicity PI3K->Nephro Immunomod Immunomodulation JAK->Immunomod Repro Reproductive Toxicity JAK->Repro Wnt->Anticancer HIF->Anticancer HIF->Hepato MAPK->AntiInflamm

Molecular Pathways in Andrographolide Activity and Toxicity: This diagram illustrates the key cellular signaling pathways modulated by andrographolide and their relationship to both therapeutic effects and toxicological manifestations.

Clinical Safety and Adverse Effects

Documented Adverse Reactions

Clinical experience with andrographolide reveals a spectrum of adverse effects, generally mild to moderate in severity, with a distinct dose-response relationship [8]. Commonly reported adverse effects include headache, fatigue, unpleasant taste sensations (bitter or metallic taste), gastrointestinal disturbances (particularly diarrhea), pruritus, and decreased libido [8]. Of significant concern, one case report documented an anaphylactic reaction in an HIV-positive patient following andrographolide administration, highlighting the potential for severe hypersensitivity reactions in susceptible populations [8]. Additionally, clinical reports have associated intravenous andrographolide administration with acute renal injury, emphasizing the importance of careful renal function monitoring during treatment [4].

Contraindications and Special Populations

Based on available safety data, specific contraindications and precautions have been identified for andrographolide use [8]. Pregnancy is a clear contraindication due to documented abortifacient effects and evidence of oocyte apoptosis in animal studies [8] [4]. Similarly, lactation represents another contraindication due to insufficient safety data in this population. The HIV-positive population may require special consideration given the reported case of anaphylaxis [8]. Patients with pre-existing renal impairment should use andrographolide with caution due to reports of nephrotoxicity, and those with hepatic conditions should be monitored given the potential for hepatotoxicity at higher doses [1] [2].

Factors Influencing Toxicity Profile

Formulation-Dependent Toxicity

The toxicity profile of andrographolide is significantly influenced by its formulation, with advanced delivery systems altering both bioavailability and tissue distribution patterns [2]. The development of self-nanoemulsifying drug delivery systems (SNEDDS) has demonstrated a substantial impact on toxicity parameters, with the LD₅₀ of AND SNEDDS formulation (832.6 mg/kg) being significantly lower than that of the AND-2-HyP-β-CYD complex (>2000 mg/kg) [3] [2]. This difference underscores how formulation approaches that enhance bioavailability may simultaneously increase toxicity potential. Additionally, the components of delivery systems themselves may contribute to toxicological findings, as evidenced by vehicle control groups showing mild protein accumulation in glomerular tubules [2].

Route-Specific Toxicity Considerations

The route of administration significantly influences the toxicity profile of andrographolide formulations [3]. Oral administration primarily targets hepatic and renal systems, with histopathological findings indicating dose-dependent damage to these organs [2]. In contrast, inhalation exposure introduces respiratory-specific toxicity concerns, with the lungs becoming additional target organs [3]. The NOAEL for inhalation exposure (0.5 mg/L/4 h/day) is substantially lower than that for oral administration (666 mg/kg), reflecting different exposure dynamics and tissue sensitivities [3].

Conclusion and Research Recommendations

The comprehensive safety assessment of andrographolide presents a complex picture of a promising therapeutic agent with significant, manageable toxicity concerns. The compound demonstrates a favorable therapeutic window at appropriate doses, with most severe toxicities manifesting only at substantially elevated exposures. However, the dose-dependent hepatotoxicity and nephrotoxicity, along with reproductive toxicity concerns, necessitate careful dose selection and monitoring strategies. The development of novel formulation approaches offers promising avenues for enhancing the therapeutic index of andrographolide, but also introduces new variables that must be thoroughly characterized from a safety perspective.

Based on current evidence, the following research priorities are recommended:

  • Comprehensive chronic toxicity studies to fully characterize long-term safety profiles
  • Mechanistic studies elucidating the molecular pathways responsible for organ-specific toxicities
  • Clinical safety monitoring in diverse patient populations to validate preclinical findings
  • Formulation optimization to maximize therapeutic efficacy while minimizing toxicity
  • Drug interaction studies to guide safe co-administration with other therapeutic agents

References

Comprehensive Application Notes and Protocols: Advanced Extraction and Purification Methods for Andrographolide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Andrographolide is a labdane diterpenoid lactone that serves as the primary bioactive constituent of Andrographis paniculata, a medicinal plant traditionally used in Chinese, Ayurvedic, and Southeast Asian medicine systems. This bitter principle compound has gained significant research interest due to its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, antiviral, and anticancer properties. The compound's chemical structure (C₂₀H₃₀O₅) features a reactive α-alkylidene-γ-butyrolactone moiety that enables covalent binding to cellular targets, particularly cysteine residues in various proteins, explaining its multifaceted biological activities. Recent research indicates that andrographolide functions as an irreversible antagonist of NF-κB and AP-1, key regulators of inflammation and cell proliferation, positioning it as a promising lead compound for therapeutic development. [1] [2] [3]

The increasing demand for high-purity andrographolide in pharmaceutical research and development necessitates efficient, scalable, and reproducible methods for its extraction and purification. Andrographolide typically constitutes between 0.5% to 3% of the dried plant material, with variation depending on plant origin, cultivation conditions, and harvesting time. The compound exhibits limited water solubility but is reasonably soluble in various organic solvents including methanol, ethanol, and dichloromethane. This profile presents both challenges and opportunities for extraction and formulation scientists. These application notes provide detailed protocols and methodological considerations for extracting, purifying, and analyzing andrographolide to support research and development activities. [4] [2] [5]

Extraction Techniques

Conventional Extraction Methods

Maceration and Soxhlet extraction represent the most fundamental approaches for initial andrographolide recovery from plant biomass. In standard maceration protocols, dried Andrographis paniculata aerial parts are ground to a coarse powder (0.5-1.0 mm particle size) and immersed in methanol at a ratio of 1:10 to 1:15 (w/v) for 24-48 hours with periodic agitation. Methanol has demonstrated superior efficiency in extracting andrographolide compared to other solvents like ethanol or ethyl acetate, though it presents greater challenges for removal and potential toxicity concerns. For Soxhlet extraction, the same solvent system can be employed with extraction times typically ranging from 6-24 hours, with longer extraction times potentially increasing yield but risking co-extraction of undesirable compounds. [6] [5]

Recent methodological innovations have focused on extraction optimization through process parameter refinement. One study implemented a sonication-assisted extraction that significantly improved dissolution and efficacy of the resulting extract. This approach utilized 1-butanol as the extraction solvent combined with ultrasonic treatment, yielding an extract titrated to 49.7% andrographolide content from plant leaves. The application of ultrasonic energy disrupts plant cell walls, enhancing solvent penetration and reducing extraction time significantly compared to conventional methods. This optimized extract demonstrated selective cytotoxicity against cancer cell lines (MCF7 and SH-SY5Y) while showing minimal effects on non-tumor lines (Huvec) in experimental models, suggesting that the extraction method can preserve or enhance bioactivity. [7]

Advanced Extraction Technologies

Supercritical fluid extraction (SFE), particularly using CO₂, has emerged as a promising alternative for andrographolide isolation. This technology offers significant advantages including minimal solvent residue, superior selectivity, and the ability to manipulate extraction parameters like pressure, temperature, and modifier composition to target specific compound classes. While pure supercritical CO₂ has limited efficiency for polar compounds like andrographolide, the addition of polar modifiers such as methanol or ethanol (typically 5-20%) can dramatically improve extraction yields. The environmental profile of SFE aligns with green chemistry principles, reducing organic solvent consumption and eliminating the need for subsequent solvent removal steps. [8]

Microwave-assisted extraction (MAE) represents another advanced technique that has shown promise for andrographolide recovery. This method utilizes microwave energy to rapidly heat the plant material-solvent system, disrupting plant matrices and enhancing mass transfer. Optimization studies have focused on parameters including solvent composition, microwave power, extraction time, and solid-to-solvent ratio. MAE typically reduces extraction time to minutes rather than hours while maintaining or improving yields compared to conventional methods. The combination of microwave assistance with environmentally preferable solvent systems like aqueous ethanol offers a promising approach for sustainable extraction of andrographolide. [8]

Table 1: Comparison of Extraction Methods for Andrographolide

Method Solvent System Temperature Time Yield Advantages Limitations
Maceration Methanol, Ethanol Room temperature 24-48 hours 1-2.5% Simple, low equipment cost Long duration, high solvent consumption
Soxhlet Methanol, Ethanol Solvent reflux 6-24 hours 2-3.5% Efficient, no filtration needed Thermal degradation risk
Ultrasound-assisted 1-Butanol, Methanol 30-50°C 30-90 minutes 2.5-4% Rapid, improved yield Scaling challenges
Supercritical CO₂ CO₂ + methanol/ethanol modifier 40-60°C, 100-400 bar 1-3 hours 1.5-3% Clean process, tunable selectivity High equipment cost
Microwave-assisted Aqueous ethanol 60-80°C 10-30 minutes 2-3.8% Very fast, energy efficient Optimization complexity

Purification Strategies

Chromatographic Techniques

Column chromatography remains a workhorse technique for andrographolide purification at various scales. Silica gel chromatography with gradient elution of chloroform-methanol or ethyl acetate-methanol systems effectively separates andrographolide from closely related diterpenoids in crude extracts. The typical protocol involves loading the crude extract onto a silica gel column (200-300 mesh) and eluting with stepwise increases in polar solvent concentration. Andrographolide generally elutes at methanol concentrations between 2-5% in chloroform or 10-20% in ethyl acetate. This approach can yield andrographolide with purity exceeding 80% in a single pass, with further refinement possible through recrystallization or additional chromatographic steps. [6] [5]

Advanced chromatographic methods have been developed to address specific purification challenges. Flash chromatography systems enable more rapid processing with improved resolution, while preparative high-performance liquid chromatography (HPLC) using C18 stationary phases and acetonitrile-water mobile phases can achieve purity levels >98% in a single step. The scalability of these approaches varies, with conventional column chromatography accommodating larger sample loads while preparative HPLC offers superior resolution for difficult separations. The selection of appropriate chromatographic strategy depends on the target purity, throughput requirements, and available infrastructure. [6] [2]

Crystallization and Novel Approaches

Crystallization represents a critical final step in many andrographolide purification schemes, serving both to concentrate the compound and achieve high purity levels. Andrographolide typically crystallizes as rhombic prisms or plates when concentrated solutions in methanol or ethanol are cooled slowly or allowed to evaporate at room temperature. The crystallization process can be optimized by controlling solvent composition, temperature gradient, and seeding with pure andrographolide crystals. This technique can raise purity from 80-90% to >95% with appropriate optimization, and multiple recrystallization steps may be employed to achieve even higher purity levels suitable for pharmacological studies. [3] [5]

Molecularly Imprinted Polymers (MIPs) represent an innovative approach for selective andrographolide purification. In one recently developed protocol, MIPs were synthesized by precipitation polymerization using methacrylic acid as the functional monomer, ethylene glycol dimethacrylate as the cross-linker, and andrographolide itself as the template molecule in a porogen solvent system of acetonitrile:toluene (3:1). The resulting MIPs demonstrated excellent binding capacity (1.2486 mg/g) with particle sizes of approximately 295.5 nm and impressive selectivity (imprinting factor: 1.148; selectivity factor: 12.37). When applied to purification of methanolic extracts, this MIP technology increased andrographolide purity from 55.37±0.69% to 94.94%±0.34% in a single step, demonstrating its potential as a highly selective purification platform. [6]

Table 2: Purification Techniques for Andrographolide

Method Principle Typical Purity Achieved Capacity/Scalability Applications
Silica Gel Chromatography Polarity differences 80-90% High (lab to pilot scale) Initial purification, crude extract fractionation
Preparative HPLC Reverse-phase partitioning >98% Moderate (analytical to lab scale) Final purification, high-purity requirements
Crystallization Solubility differences 95-98% High (all scales) Final purification, polymorph control
Molecularly Imprinted Polymers Molecular recognition 90-95% Developing technology Selective extraction, impurity removal

Quality Control and Analysis

Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) represents the gold standard for andrographolide quantification and purity assessment. Well-validated HPLC methods typically employ C18 reverse-phase columns (250 × 4.6 mm, 5 μm particle size) with mobile phases consisting of acetonitrile and water in gradient elution programs. Detection is optimally performed at 225-230 nm, where andrographolide exhibits strong UV absorption. System suitability tests should demonstrate resolution greater than 2.0 from closely related diterpenoids (particularly 14-deoxyandrographolide and neoandrographolide), with tailing factors less than 1.5 and theoretical plate numbers exceeding 5000. For quantitative analysis, calibration curves constructed with certified andrographolide standards typically show excellent linearity (r² > 0.999) across concentration ranges relevant to analytical testing. [2] [5]

High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary approach for rapid screening and identity confirmation. Standardized HPTLC methods for andrographolide employ silica gel 60 F254 plates with toluene:acetone:formic acid (9:6:1) as the developing solvent system. Following development, plates are visualized under UV light at 254 nm or derivatized with anisaldehyde-sulfuric acid reagent followed by heating. The limit of detection for andrographolide by HPTLC has been reported as 26.16 ng/spot, with a limit of quantification of 79.28 ng/spot, demonstrating sufficient sensitivity for quality assessment purposes. This technique is particularly valuable for initial screening of multiple samples and for authentication of plant material. [2]

Structural Characterization

Spectroscopic techniques provide essential tools for confirming andrographolide identity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ¹H and ¹³C NMR) offers comprehensive structural information, with characteristic signals including the lactone methylene protons (δ 4.5-4.8 ppm), exocyclic methylene protons (δ 4.8-5.2 ppm), and olefinic protons (δ 6.5-7.5 ppm) in the ¹H NMR spectrum. Complete ¹³C NMR assignments have been published, providing reference data for identity confirmation. Mass spectrometry complements NMR analysis, with electrospray ionization (ESI) typically generating [M+H]+ ions at m/z 351.2 or [M+Na]+ ions at m/z 373.2, while APCI may produce [M+H-H₂O]+ ions at m/z 333.2 due to in-source dehydration. [2] [3] [5]

Melting point determination serves as a straightforward but valuable quality indicator, with pure andrographolide melting at 230-231°C. Significant deviations from this range suggest impurities or solvates. Additional techniques including Fourier-Transform Infrared Spectroscopy (FTIR) and X-Ray Powder Diffraction (XRPD) may be employed to characterize solid-state properties, particularly for different polymorphic forms or solvates that may exhibit variations in bioavailability and stability. A comprehensive characterization package should include multiple orthogonal techniques to unequivocally confirm identity and purity. [3]

Research Applications and Pharmacological Relevance

Mechanism of Action and Molecular Targets

Andrographolide exhibits a multifaceted pharmacological profile with particular prominence in anti-inflammatory and immunomodulatory activities. The compound functions as an irreversible antagonist of NF-κB through covalent modification of the p50 subunit at cysteine 62, thereby inhibiting the transcription of pro-inflammatory genes and cytokine production. Additionally, andrographolide suppresses NF-κB activation induced by TLR3 and TLR4 signaling by targeting TBK1, further extending its anti-inflammatory potential. Beyond this primary mechanism, andrographolide demonstrates inhibition of multiple kinase pathways including PI3K and MAPK, contributes to reduction of COX-2 expression, and modulates STAT3 signaling. This diverse target engagement underpins the broad therapeutic potential currently under investigation. [9] [1] [2]

The anticancer properties of andrographolide have attracted significant research interest, with demonstrated efficacy against various cancer models including colon, breast, and head and neck carcinomas. Multiple mechanisms contribute to these anticancer effects, including induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at G1/S or G2/M checkpoints, inhibition of angiogenesis via suppression of VEGF and MMP-9, and enhancement of chemosensitivity. Recent research has revealed that andrographolide-induced apoptosis in cancer cell lines involves endoplasmic reticulum stress and the unfolded protein response (UPR), activating caspase cascades that ultimately lead to programmed cell death. The selective cytotoxicity toward cancer cells while sparing normal cells enhances its therapeutic potential, though bioavailability limitations remain a challenge. [9] [7]

Formulation Strategies for Bioavailability Enhancement

The poor aqueous solubility and limited oral bioavailability of andrographolide (approximately 2.67%) have prompted development of advanced formulation approaches. Nanosuspensions and lipid-based nanoparticles have demonstrated significant improvements in dissolution rate and oral absorption, with some studies reporting 3-5 fold increases in bioavailability. Additional strategies include complexation with cyclodextrins, development of self-emulsifying drug delivery systems (SEDDS), and preparation of solid dispersions with hydrophilic carriers. These approaches address the dual challenges of low solubility and extensive first-pass metabolism that limit andrographolide's systemic exposure following oral administration. [4] [2]

Parenteral and pulmonary delivery systems offer alternative routes that circumvent absorption limitations. Liposomal formulations of andrographolide have demonstrated efficacy in ameliorating bacterial pneumonia in animal models via downregulation of inflammation and inhibition of NF-κB pathway activation. Additional advanced delivery platforms include polymeric nanoparticles (particularly PLGA-based systems), niosomes, microemulsions, and gold nanoparticles, each offering distinct advantages for specific application routes. These technological innovations significantly expand the therapeutic potential of andrographolide by addressing its fundamental pharmacokinetic limitations. [9] [4]

Experimental Protocols

Protocol 1: Standardized Maceration Extraction from Andrographis paniculata

This protocol describes a robust method for obtaining andrographolide-enriched extract from Andrographis paniculata aerial parts using maceration with methanol.

Materials and Equipment:

  • Dried aerial parts of Andrographis paniculata
  • Methanol (reagent grade or higher)
  • Rotary evaporator with vacuum pump
  • Water bath
  • Grinding apparatus (mill or mortar and pestle)
  • Glass containers with lids (amber preferred)
  • Filter paper (Whatman No. 1 or equivalent)
  • Funnel
  • Analytical balance

Procedure:

  • Plant Material Preparation: Reduce dried Andrographis paniculata aerial parts to coarse powder (0.5-1.0 mm particle size) using an appropriate grinding apparatus.
  • Weighing: Accurately weigh 100 g of powdered plant material using an analytical balance.
  • Solvent Addition: Transfer the plant material to a glass container and add 1 L of methanol (1:10 ratio).
  • Maceration: Seal the container and maintain at room temperature with periodic agitation (3-4 times daily) for 48 hours.
  • Filtration: Separate the liquid extract from plant residue by filtration through filter paper.
  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature 40-45°C) until a viscous residue is obtained.
  • Drying: Further dry the extract under vacuum to remove residual solvent, yielding a greenish-brown solid.
  • Storage: Store the dried extract in a sealed container at 4°C protected from light.

Validation Parameters:

  • Expected yield: 10-15 g dried extract from 100 g plant material
  • Andrographolide content: 5-15% by HPLC analysis
  • The crude extract is suitable for further purification steps

Troubleshooting:

  • Low yield may indicate insufficient extraction time or solvent volume
  • Dark extracts may result from excessive heating during solvent removal
  • Crystal formation may occur during concentration, which can be redisolved with gentle warming
Protocol 2: Purification Using Molecularly Imprinted Polymers

This advanced protocol utilizes Molecularly Imprinted Polymers (MIPs) for selective purification of andrographolide from crude extracts.

Materials and Equipment:

  • Crude andrographolide extract (from Protocol 1)
  • Methacrylic acid (MAA)
  • Ethylene glycol dimethacrylate (EGDMA)
  • Acetonitrile (HPLC grade)
  • Toluene (anhydrous)
  • Azobisisobutyronitrile (AIBN)
  • Standard andrographolide (for template)
  • Round-bottom flasks
  • Heating mantle with stirring
  • Centrifuge
  • Vacuum filtration apparatus

Procedure: MIP Synthesis:

  • Template Solution: Dissolve 100 mg andrographolide in 120 mL porogen solvent (acetonitrile:toluene, 3:1) in a round-bottom flask.
  • Monomer Addition: Add 0.5 mL methacrylic acid (functional monomer) and 4 mL EGDMA (cross-linker) to the solution.
  • Initiation: Add 20 mg AIBN (initiator) and purge the solution with nitrogen for 10 minutes to remove oxygen.
  • Polymerization: Heat the mixture at 60°C for 24 hours with continuous stirring under nitrogen atmosphere.
  • Template Removal: Recover the polymer particles by centrifugation and wash extensively with methanol:acetic acid (9:1) until andrographolide is no longer detectable in the washings by HPLC.
  • Drying: Dry the MIPs under vacuum at 40°C overnight.

Purification Process:

  • Extract Preparation: Dissolve 500 mg crude extract in 50 mL methanol.
  • Loading: Mix the extract solution with 1 g MIP and incubate with shaking for 4 hours at room temperature.
  • Washing: Remove unbound compounds by washing with 20 mL methanol.
  • Elution: Elute bound andrographolide with 30 mL methanol:acetic acid (9:1).
  • Concentration: Evaporate the eluent under reduced pressure to obtain purified andrographolide.
  • Crystallization: Dissolve the residue in minimal hot methanol and allow to crystallize at 4°C overnight.

Validation Parameters:

  • Binding capacity: ~1.25 mg/g polymer
  • Purity improvement: from ~55% to >90%
  • Imprinting factor: ~1.15
  • Selectivity factor: ~12.4

Visualization and Pathways

Andrographolide Extraction and Purification Workflow

The following diagram illustrates the complete workflow from plant material to purified andrographolide, integrating both conventional and advanced approaches:

G Start Plant Material (Andrographis paniculata) Extraction Extraction Methods Start->Extraction Maceration Maceration Methanol, 24-48h Extraction->Maceration Soxhlet Soxhlet Extraction Methanol, 6-24h Extraction->Soxhlet Ultrasound Ultrasound-Assisted 1-Butanol, 30-90min Extraction->Ultrasound SFE Supercritical Fluid CO₂ + Modifier Extraction->SFE Intermediate Crude Extract (5-15% Andrographolide) Maceration->Intermediate Soxhlet->Intermediate Ultrasound->Intermediate SFE->Intermediate Purification Purification Methods Intermediate->Purification Column Column Chromatography Silica Gel, Chloroform:Methanol Purification->Column MIP Molecular Imprinted Polymer Specific Binding Purification->MIP PrepHPLC Preparative HPLC C18, ACN:Water Purification->PrepHPLC Crystallization Crystallization Methanol, 4°C Column->Crystallization MIP->Crystallization Final Purified Andrographolide >95% Purity Crystallization->Final PrepHPLC->Crystallization QC Quality Control HPLC, NMR, MS Final->QC

Diagram 1: Comprehensive workflow for andrographolide extraction and purification

Molecular Mechanisms and Signaling Pathways of Andrographolide

This diagram illustrates the key molecular targets and signaling pathways modulated by andrographolide:

G cluster_targets Molecular Targets cluster_effects Biological Effects cluster_mechanisms Cellular Mechanisms Andro Andrographolide NFkB NF-κB Pathway (Cys62 of p50 subunit) Andro->NFkB Keap1 Keap1-Nrf2 Pathway (Cys151, Cys273, Cys368) Andro->Keap1 GSK3B GSK-3β Inhibition (Non-ATP competitive) Andro->GSK3B Actin β-Actin (Cys272 modification) Andro->Actin TLR TLR3/TLR4 Signaling (TBK1 inhibition) Andro->TLR AntiInflam Anti-Inflammatory Response NFkB->AntiInflam Anticancer Anticancer Activity NFkB->Anticancer Immuno Immunomodulation NFkB->Immuno Cytokine ↓ Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokine Antioxidant Antioxidant Effects Keap1->Antioxidant GSK3B->Anticancer Apoptosis Apoptosis Induction GSK3B->Apoptosis Actin->Anticancer TLR->AntiInflam TLR->Immuno CellCycle Cell Cycle Arrest (G1/S or G2/M checkpoints) Anticancer->CellCycle ER Endoplasmic Reticulum Stress (UPR activation) Anticancer->ER Angio Anti-angiogenesis (VEGF, MMP-9 suppression) Anticancer->Angio ER->Apoptosis

Diagram 2: Molecular targets and mechanisms of action of andrographolide

Conclusion

The extraction and purification methodologies for andrographolide have evolved significantly, with current approaches enabling efficient production of high-purity material for research and potential therapeutic applications. The integration of conventional techniques like maceration and column chromatography with advanced approaches including molecular imprinting technology and supercritical fluid extraction provides researchers with a diverse toolkit for andrographolide isolation. As research continues to elucidate the multifaceted pharmacological profile of this promising natural product, optimized protocols for its preparation will remain essential for advancing our understanding of its therapeutic potential. Future directions will likely focus on enhancing sustainability through green chemistry principles, improving scalability for commercial applications, and developing increasingly selective purification platforms to address the complex mixture of structurally related diterpenoids present in Andrographis paniculata extracts.

References

Comprehensive Application Notes and Protocols for HPLC Analysis of Andrographolide in Plant Material

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Andrographolide is the primary bioactive diterpenoid lactone found in Andrographis paniculata, a medicinal plant widely used in traditional medicine systems across Asia. This compound has attracted significant research interest due to its diverse therapeutic properties, including anti-inflammatory, immunomodulatory, antiviral, and anticancer activities. The quantitative analysis of andrographolide in plant materials and herbal formulations is essential for quality control, standardization, and ensuring batch-to-batch consistency of herbal products. High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for andrographolide quantification due to its sensitivity, accuracy, and reproducibility. These application notes provide detailed protocols and methodological considerations for the reliable analysis of andrographolide in various matrices, addressing the needs of researchers and analytical scientists working in natural product development and quality assurance.

The significance of andrographolide analysis extends beyond simple quantification to encompass pharmacokinetic studies and bioavailability assessments. Recent research has highlighted the compound's potential in cancer therapy through its ability to inhibit multiple signaling pathways, including NF-κB, HIF-1, JAK/STAT, PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK pathways, which are involved in cellular processes such as inflammatory response, apoptosis, and angiogenesis [1]. Furthermore, studies indicate that andrographolide exhibits anti-proliferative, anti-metastatic, and apoptotic effects in various cancers, including breast, colorectal, and lung cancer, without significant side effects, making it an attractive candidate for further drug development [2]. These diverse pharmacological activities underscore the importance of robust analytical methods for quantifying andrographolide in both plant materials and biological samples.

Sample Preparation Protocols

Plant Material Processing

Proper sample preparation is critical for accurate and reproducible results in andrographolide analysis. The initial processing of plant material significantly impacts extraction efficiency and subsequent quantification.

  • Homogenization: Begin with 1 g of dried Andrographis paniculata plant material (leaves typically contain the highest andrographolide content). Reduce particle size to <1 mm using a mechanical grinder. Low-temperature homogenization techniques such as cryo-cup grinding or frozen ball-milling are preferred to prevent analyte degradation during processing [3]. The fine powder increases surface area for efficient extraction.

  • Defatting (Optional): For samples with high lipid content, defatting may be necessary. Transfer the homogenized sample to a 50 mL polypropylene centrifuge tube and extract with 25 mL of petroleum ether (60-80°C) at room temperature (25 ± 5°C) for 10 hours with occasional shaking. Filter to remove the petroleum ether layer, retaining the defatted plant material for subsequent extraction [4]. This step removes non-polar interferents that could affect chromatographic performance.

Extraction Techniques

Efficient extraction is fundamental to accurate quantification of andrographolide. Multiple extraction methods have been validated for optimal recovery.

  • Solvent Extraction: Transfer the defatted or homogenized sample to a 50 mL polypropylene centrifuge tube. Add 20 mL of methanol or ethanol (HPLC grade) and vortex for 30 seconds to ensure thorough mixing. Incubate the sample on a horizontal shaker for 30 minutes to facilitate extraction. Centrifuge at 4000 rpm for 5 minutes to pellet insoluble plant material. Carefully transfer the supernatant to an amber 100 mL volumetric flask. Repeat the extraction process twice with fresh solvent (20 mL each) to ensure complete extraction. Combine all supernatants in the volumetric flask and make up to the mark with the extraction solvent [3] [4]. Amber glassware protects light-sensitive compounds.

  • Reflux Extraction: For potentially higher extraction efficiency, reflux extraction can be employed. Combine the defatted sample with 50 mL of methanol in a round-bottom flask fitted with a condenser. Reflux for 3 hours at temperatures not exceeding 65°C to prevent degradation. Filter while warm and repeat the process twice with fresh solvent. Combine all extracts in a 100 mL volumetric flask and make up to volume with methanol [4]. This method is particularly effective for hard plant tissues.

  • Sample Cleanup: Dilute the combined extract 1:10 and 1:100 with the extraction solvent to ensure the analyte concentration falls within the linear range of the calibration curve. Filter the diluted samples into HPLC vials using a 0.2 µm PTFE membrane filter to remove particulate matter that could damage HPLC components [3]. Syringeless filter-vials can streamline this process for high-throughput applications.

Extraction Workflow

The following diagram illustrates the complete sample preparation workflow for andrographolide analysis:

G cluster_1 Plant Material Processing cluster_2 Extraction Methods cluster_3 Sample Cleanup Start Start Sample Preparation P1 Homogenize plant material (<1 mm particle size) Start->P1 P2 Optional: Defat with petroleum ether P1->P2 E1 Solvent Extraction: Methanol/Ethanol, vortex, shake, centrifuge P2->E1 E2 Reflux Extraction: Methanol, 3 hours, 65°C P2->E2 C1 Combine extracts E1->C1 E2->C1 C2 Dilute appropriately (1:10, 1:100) C1->C2 C3 Filter through 0.2µm PTFE membrane C2->C3 End HPLC Ready Sample C3->End

HPLC Analysis Conditions

Chromatographic Parameters

Optimal separation of andrographolide from other plant constituents requires careful selection of chromatographic conditions. The following parameters have been validated across multiple studies for reliable andrographolide quantification.

Table 1: Standard HPLC Conditions for Andrographolide Analysis

Parameter Condition 1 [4] Condition 2 [5] Condition 3 [6]
Column Phenomenex Luna C18 (250 × 4.6 mm, 5 µm) Reversed-phase C18 column Sunfire C18 column
Mobile Phase Acetonitrile:0.1% ortho-phosphoric acid (40:60, v/v) Acetonitrile:water (40:60, v/v) Methanol:water (60:40, v/v)
Flow Rate 1.0 mL/min 1.0 mL/min Not specified
Detection Wavelength 226 nm 226 nm 226 nm
Injection Volume 20 µL 20 µL Not specified
Temperature Ambient Ambient Ambient
Run Time ~5.2 minutes Varies Varies

The isocratic elution mode is predominantly used for andrographolide analysis, providing consistent and reproducible retention times. The use of acid modifiers (such as ortho-phosphoric acid) in the mobile phase improves peak symmetry by suppressing silanol interactions on the stationary phase. The C18 stationary phase remains the most widely used column chemistry for andrographolide separation, offering optimal retention and resolution for this moderately polar compound.

System Suitability Testing

Before sample analysis, system suitability tests must be performed to verify that the chromatographic system is adequate for the intended analysis. These tests ensure data integrity and method reliability.

  • Theoretical Plates: A minimum of 9985 theoretical plates has been reported for andrographolide peaks, indicating high column efficiency [4]. This parameter should be monitored throughout method validation and routine analysis.

  • Tailing Factor: Values of approximately 0.985 have been achieved under optimized conditions, indicating excellent peak symmetry [4]. Tailing factors below 1.5 are generally acceptable for quantitative analysis.

  • Retention Time Reproducibility: Relative Standard Deviation (RSD) of retention time should not exceed 0.41% for six replicate injections, demonstrating high system precision [4].

  • Peak Area Reproducibility: RSD of peak area should be below 0.79% for six replicate injections, confirming injection precision [4].

System suitability criteria should be established during method development and consistently applied to ensure the reliability of analytical results throughout method application.

Method Validation

Method validation establishes that an analytical method is suitable for its intended purpose. The following validation parameters have been documented for andrographolide HPLC methods according to International Conference on Harmonization (ICH) guidelines.

Validation Parameters

Table 2: Method Validation Parameters for Andrographolide HPLC Analysis

Validation Parameter Results Experimental Conditions

| Linearity Range | 2-12 µg/mL (plasma) [5] 40-80 µg/mL (formulation) [4] | Correlation coefficient (r²) = 0.9979 [5] | | Precision (RSD) | Intra-day: <1% [6] Inter-day: RSD <1% for retention time and peak area [4] | n=6 replicates at different concentrations | | Accuracy (Recovery) | 95.74 ± 0.29% for isolated andrographolide [6] Good recovery values for all concentrations [6] | Spiked samples with known standard additions | | LOD | 0.025 µg/mL [5] | Signal-to-noise ratio = 3:1 | | LOQ | 0.07 µg/mL [5] | Signal-to-noise ratio = 10:1 | | Specificity | No interference from other phytoconstituents [6] [4] | Peak purity confirmed by UV spectrum |

Robustness and Stability

The robustness of an analytical method refers to its capacity to remain unaffected by small, deliberate variations in method parameters. For andrographolide analysis, robustness should be evaluated by examining the impact of:

  • Mobile phase composition variations (±2% organic modifier)
  • Flow rate fluctuations (±0.1 mL/min)
  • Temperature variations (±2°C)
  • pH changes in aqueous phase (±0.1 units)

Solution stability should be assessed by analyzing sample solutions stored at room temperature and refrigerated conditions (2-8°C) over 24-48 hours. Andrographolide solutions in methanol have demonstrated good stability when protected from light and stored in amber glassware.

Applications

Content Analysis in Plant Materials

HPLC analysis of andrographolide has been successfully applied to determine the compound concentration in various Andrographis paniculata accessions, revealing significant variation (0.054-4.686%) depending on plant part, geographical origin, and extraction method [1]. Leaves consistently show the highest andrographolide content compared to stems, roots, and flowering tops. These analyses are crucial for selecting high-yielding plant varieties for cultivation and herbal product manufacturing.

Analysis of Commercial Formulations

The validated HPLC method has been applied to analyze polyherbal formulations like Toxiroak premix, ensuring batch-to-batch consistency in mycotoxin inhibition activity [4]. Such analyses verify label claims, detect adulteration, and ensure product quality throughout the shelf life. The method effectively quantifies andrographolide in complex matrices containing multiple herbal ingredients, demonstrating its specificity and robustness.

Pharmacokinetic Studies

Bioanalytical HPLC methods have been developed for pharmacokinetic profiling of andrographolide. One study established a linear calibration range of 2-12 µg/mL in rat plasma with LOD and LOQ of 0.025 and 0.07 µg/mL, respectively [5]. These methods enable the characterization of absorption and elimination profiles following oral administration, providing valuable data for dosage form optimization and bioavailability enhancement strategies.

Additional Research Applications
  • Drug Delivery System Development: HPLC methods have been used to determine andrographolide solubility in various excipients for Self Nano Emulsifying Drug Delivery Systems (SNEDDS), with reported solubility of 1.226 ± 0.009 mg/mL in Capryol-90, 2.965 ± 0.014 mg/mL in Tween 20, and 6.074 ± 0.101 mg/mL in PEG 400 [6].

  • Synergistic Combination Studies: Andrographolide has been studied in combination with conventional chemotherapy drugs, showing synergistic effects that enhance efficacy while potentially reducing side effects [7].

Troubleshooting and Technical Considerations

Common Issues and Solutions

Even with validated methods, analysts may encounter challenges during andrographolide HPLC analysis. The following table addresses common issues and recommended solutions:

Table 3: Troubleshooting Guide for Andrographolide HPLC Analysis

Problem Potential Causes Recommended Solutions

| Peak Tailing | Column degradation Silanol interactions Inappropriate mobile phase pH | Use end-capped C18 columns Add acid modifier to mobile phase Replace aged column | | Retention Time Shift | Mobile phase composition variation Temperature fluctuations Column aging | Prepare fresh mobile phase Use column thermostat Monitor system suitability parameters | | Low Recovery | Incomplete extraction Andrographolide degradation Sample adsorption losses | Optimize extraction time/solvent Use amber vials, avoid high temperatures Use silanized glassware | | Background Noise | Contaminated mobile phase Detector lamp degradation Column bleed | Use HPLC-grade solvents Replace UV lamp Use guard column |

Column Selection and Maintenance

The choice of HPLC column significantly impacts andrographolide separation efficiency and method robustness. Monolithic silica-based columns like Chromolith HR RP-18e have demonstrated exceptional robustness, maintaining stable retention times even after 1400 injections of complex plant extracts [3]. These columns offer low backpressure, enabling operation at higher flow rates without exceeding pressure limits. For traditional particulate columns, C18 stationary phases with 5µm particle size (e.g., Phenomenex Luna, Sunfire) have proven effective. Regular use of guard columns is recommended to extend the analytical column lifetime when analyzing plant extracts.

Conclusion

The HPLC methods detailed in these application notes provide robust, accurate, and precise approaches for quantifying andrographolide in plant materials and formulations. The validated protocols encompass the entire analytical workflow from sample preparation through data analysis, addressing key considerations for method development and validation. As research continues to uncover new therapeutic applications for andrographolide, including its promising anticancer properties through modulation of multiple signaling pathways [1], reliable analytical methods become increasingly important for standardization, quality control, and pharmacokinetic studies. The protocols outlined here can be adapted to various laboratory settings and sample types, providing a solid foundation for andrographolide analysis in both research and quality control environments.

Future directions in andrographolide analysis may include increased automation in sample preparation, enhanced method sensitivity through UHPLC coupling with mass spectrometry, and development of rapid screening methods for high-throughput applications. The ongoing trend toward green analytical chemistry may also drive innovations in reducing solvent consumption through methods like microscale separation techniques. Regardless of these advancements, the fundamental principles of method validation and quality assurance outlined in these application notes will remain essential for generating reliable analytical data.

References

Comprehensive Application Notes and Protocols: Chemical Synthesis and Evaluation of Andrographolide Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Andrographolide and Its Therapeutic Potential

Andrographolide is a bioactive labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, traditionally known as "King of Bitters" in Asian medicinal systems. This natural product possesses a unique molecular scaffold with multiple reactive sites that allow for extensive chemical modifications to enhance its pharmacological properties. The molecular formula of andrographolide is C₂₀H₃₀O₅, featuring a γ-lactone ring, two hydroxyl groups at C-3 and C-19, and double bonds at positions 8(17) and 12(13) that serve as key modification sites. Andrographolide exhibits diverse biological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects, making it a promising lead compound for drug development. However, its clinical application has been limited by poor bioavailability and rapid elimination, prompting extensive research into synthetic derivatives with improved druggability.

Recent studies have demonstrated that structural modifications of andrographolide can yield derivatives with significantly enhanced potency and selectivity against various disease targets. Researchers have developed derivatives showing promising therapeutic potential for neurodegenerative disorders like Alzheimer's disease, various cancer types, inflammatory conditions, and viral infections including COVID-19. The synthesis of these derivatives typically involves strategic modifications at the C-3, C-12, C-14, and C-19 positions, often incorporating aromatic or heteroaromatic moieties that enhance biological activity. This document provides comprehensive experimental protocols for the synthesis, characterization, and biological evaluation of andrographolide derivatives, with detailed methodologies tailored for research scientists in pharmaceutical chemistry and drug development.

Synthetic Strategies for Andrographolide Derivatives

Semi-Synthetic Modifications at Key Positions

The chemical synthesis of andrographolide derivatives primarily focuses on semi-synthetic modifications at the most reactive positions of the core structure, specifically C-3, C-12, C-14, and C-19. The C-14 position has been identified as particularly amenable to modification through coupling with various heterocyclic systems. One effective approach involves the Mitsunobu reaction, which allows for the introduction of quinoline derivatives at the C-14 position using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) solvent system. This reaction proceeds under inert atmosphere at room temperature and typically yields both 14α- and 14β-epimers that can be separated through chromatographic techniques. Prior to C-14 modification, protection of the C-3 and C-19 hydroxyl groups is often necessary, with acetonide protection being widely employed using 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid in acetone.

Another significant synthetic strategy involves the incorporation of pyrazole moieties at the C-3 and C-19 positions through acetal formation. This approach entails a multi-step synthesis beginning with the preparation of 1-phenyl-2-(1-arylethylidene) hydrazines, which are subsequently transformed into N-aryl-pyrazole-4-carboxaldehydes before final coupling with andrographolide or isoandrographolide. Additionally, thioether derivatives have been synthesized by introducing various aromatic or heteroaromatic substituents at C-12 or C-14 positions, significantly enhancing anticancer activity compared to the parent compound. For the 8,9-olefinic series, isomerization of the 8,17-double bond to 8,9-position is achieved using 85% phosphoric acid, followed by reprotection and functionalization steps. These synthetic approaches demonstrate the remarkable versatility of the andrographolide scaffold for generating structurally diverse analogs with enhanced therapeutic potential.

Representative Andrographolide Derivatives and Modifications

Table 1: Key Andrographolide Derivatives and Their Structural Modifications

Derivative Structural Modifications Synthetic Series Key Reagents/Reactions
Compound 9 14α-(5′,7′-dichloro-8′-quinolyloxy)-3,19-acetonylidene 8,17-olefinic Mitsunobu reaction with 5,7-dichloro-8-hydroxyquinoline
Compound 31 14α-(2′-methyl-5′,7′-dichloro-8′-quinolyloxy)-8,9-olefinic-3,19-acetonylidene 9-dehydro-17-hydro Isomerization with H₃PO₄, Mitsunobu reaction
Compound 37 14α-(2′-methyl-5′,7′-dichloro-8′-quinolyloxy)-8,9-olefinic-3,19-diol 9-dehydro-17-hydro Deprotection of acetonylidene group
1f (Pyrazole) 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal Pyrazole series Multi-step: hydrazine synthesis, aldehyde formation, acetalization
Thioether 31 C-12 thioether with aromatic substituent Thioether series Thioetherification with aromatic thiols
14-deoxy-11,12-didehydroandrographolide Natural derivative with decreased oxygenation Natural analog Isolation from plant or selective reduction

G Andrographolide Andrographolide Protection C-3,19 Protection (2,2-dimethoxypropane, p-TsOH, acetone) Andrographolide->Protection C12_Mod C-12 Modification (Thioetherification) Andrographolide->C12_Mod C3_19_Mod C-3,19 Modification (Pyrazole acetal formation) Andrographolide->C3_19_Mod C14_Mod C-14 Modification (Mitsunobu: DIAD, PPh₃, THF) Protection->C14_Mod Isomerization 8,17 to 8,9 Isomerization (85% H₃PO₄) Protection->Isomerization Deprotection Deprotection (Acidic hydrolysis) C14_Mod->Deprotection Derivative_3 Thioether Derivatives (Compounds 6a, 31, 32) C12_Mod->Derivative_3 Derivative_2 Pyrazole Derivatives (Compounds 1f, 2b) C3_19_Mod->Derivative_2 Isomerization->C14_Mod Derivative_1 Quinoline Derivatives (Compounds 9, 31, 37) Deprotection->Derivative_1

Figure 1: Synthetic workflow for major classes of andrographolide derivatives showing key reaction pathways and intermediate steps

Experimental Protocols

Protocol 1: Synthesis of 14-Substituted Quinoline Derivatives
3.1.1 Materials and Equipment
  • Starting material: Andrographolide (isolated from A. paniculata or commercial source)
  • Reagents: 2,2-Dimethoxypropane, p-toluenesulfonic acid (p-TsOH), 5,7-dichloro-8-hydroxyquinoline, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), anhydrous tetrahydrofuran (THF), phosphoric acid (85%), sodium bicarbonate, ethyl acetate, n-hexane, silica gel for chromatography
  • Equipment: Round-bottom flasks, magnetic stirrer with heating, reflux condenser, separatory funnel, rotary evaporator, chromatography column, TLC plates, UV lamp, nitrogen/vacuum line
3.1.2 Step-by-Step Procedure
  • Protection of C-3 and C-19 hydroxyls:

    • Dissolve andrographolide (1.0 g, 2.85 mmol) in dry acetone (30 mL)
    • Add 2,2-dimethoxypropane (5 mL, excess) and catalytic p-TsOH (50 mg)
    • Reflux at 60°C for 3 hours under nitrogen atmosphere
    • Monitor reaction progress by TLC (ethyl acetate:hexane, 1:1)
    • Neutralize with saturated NaHCO₃ solution, extract with ethyl acetate (3 × 25 mL)
    • Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain 3,19-acetonylidene andrographolide
  • Mitsunobu reaction for C-14 modification:

    • Dissolve protected andrographolide (500 mg, 1.2 mmol) in anhydrous THF (15 mL)
    • Add 5,7-dichloro-8-hydroxyquinoline (320 mg, 1.44 mmol) and PPh₃ (378 mg, 1.44 mmol)
    • Cool to 0°C and add DIAD (284 μL, 1.44 mmol) dropwise with stirring
    • Warm to room temperature and stir for 12 hours under nitrogen
    • Concentrate under reduced pressure and purify by flash chromatography
  • Isomerization for 8,9-olefinic derivatives:

    • Dissolve 14-substituted intermediate (300 mg) in 85% H₃PO₄ (5 mL)
    • Stir at room temperature for 2 hours
    • Pour into ice-water and extract with ethyl acetate
    • Dry organic layer and concentrate
  • Deprotection of acetonylidene group:

    • Dissolve protected derivative (200 mg) in methanol (10 mL)
    • Add 1M HCl (2 mL) and stir at room temperature for 4 hours
    • Neutralize with NaHCO₃, extract with ethyl acetate
    • Dry and concentrate to obtain final deprotected derivative
3.1.3 Purification and Characterization

Purify crude products using flash chromatography with ethyl acetate/hexane gradient elution. Monitor fractions by TLC and characterize pure compounds by ¹H NMR, ¹³C NMR, FT-IR, and HRMS. For 14α-(5′,7′-dichloro-8′-quinolyloxy)-3,19-acetonylidene (Compound 9), typical characterization data includes: ¹H NMR (400 MHz, CDCl₃) δ 8.90 (dd, J = 4.2, 1.7 Hz, 1H), 8.17 (dd, J = 8.4, 1.7 Hz, 1H), 7.52 (dd, J = 8.4, 4.2 Hz, 1H), 6.51 (s, 1H), 5.00-4.92 (m, 1H), 4.76 (s, 1H), 4.58 (s, 1H), 4.42-4.20 (m, 4H), 2.75-2.60 (m, 2H), 1.42 (s, 3H), 1.36 (s, 3H); HRMS (ESI) m/z calcd for C₃₁H₃₄Cl₂NO₆ [M+H]⁺ 587.1865, found 587.1862 [1].

Protocol 2: Biological Evaluation for Alzheimer's Disease Applications
3.2.1 Cell Culture and Treatment
  • Cell lines: SH-SY5Y human neuroblastoma cells and HEK293 human embryonic kidney cells
  • Culture conditions: Maintain in DMEM/F12 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂
  • Treatment: Seed cells at 1×10⁵ cells/well in 24-well plates, grow to 70-80% confluence, and treat with andrographolide derivatives (1 μM in DMSO) for 24 hours
3.2.2 sAPPα Measurement by ELISA
  • Collect conditioned media after 24-hour treatment
  • Centrifuge at 1000×g for 10 minutes to remove cell debris
  • Use human sAPPα ELISA kit according to manufacturer's instructions
  • Add 100 μL of standards or samples to appropriate wells
  • Incubate for 2 hours at room temperature with gentle shaking
  • Wash 4 times with wash buffer
  • Add detection antibody and incubate for 1 hour
  • Wash 4 times, add substrate solution, and incubate for 30 minutes in dark
  • Stop reaction and read absorbance at 450 nm within 30 minutes
3.2.3 Western Blot Analysis for sAPPα/βAPP Ratio
  • Lyse cells in RIPA buffer with protease inhibitors
  • Determine protein concentration by BCA assay
  • Separate proteins (30 μg per lane) by 10% SDS-PAGE
  • Transfer to PVDF membranes and block with 5% non-fat milk
  • Incubate with primary antibodies (anti-sAPPα, anti-βAPP, anti-β-actin) overnight at 4°C
  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour
  • Detect using ECL reagent and quantify band intensity by densitometry
3.2.4 β-Secretase (BACE1) Activity Assay
  • Prepare cell lysates in assay buffer
  • Use fluorescent BACE1 activity assay kit following manufacturer's protocol
  • Incubate lysates with substrate at 37°C for 2 hours
  • Measure fluorescence at excitation 335 nm/emission 495 nm
  • Calculate BACE1 inhibition relative to vehicle control

Compounds 31 and 37 demonstrated potent β-secretase inhibitory activity, while andrographolide and compound 9 showed moderate α-secretase activation in these assays [1].

Anticancer Activity Evaluation

Protocol 3: Antiproliferative Assays and Mechanism Studies
4.1.1 MTT Cytotoxicity Assay
  • Seed cancer cells (MCF-7, MDA-MB-231, PC-3, A549) in 96-well plates at 5×10³ cells/well
  • After 24 hours, treat with andrographolide derivatives at various concentrations (0.1-100 μM)
  • Incubate for 72 hours at 37°C in 5% CO₂
  • Add MTT solution (0.5 mg/mL) and incubate for 4 hours
  • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm
  • Calculate IC₅₀ values using nonlinear regression analysis
4.1.2 Apoptosis Assay by Flow Cytometry
  • Treat MDA-MB-231 cells with compound 1f at IC₅₀ concentration
  • Harvest cells after 24 and 48 hours
  • Stain with Annexin V-FITC and propidium iodide using apoptosis detection kit
  • Analyze by flow cytometry within 1 hour
  • Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations
4.1.3 Cell Cycle Analysis
  • Treat cells with compound 1f for 24 hours
  • Fix with 70% ethanol at -20°C overnight
  • Wash with PBS and treat with RNase A (100 μg/mL)
  • Stain with propidium iodide (50 μg/mL)
  • Analyze DNA content by flow cytometry and determine cell cycle distribution
Anticancer Activity of Selected Derivatives

Table 2: Anticancer Activity of Andrographolide Derivatives Against Various Cell Lines

Derivative Cancer Cell Line IC₅₀ (μM) Mechanism of Action Key Structural Features
Andrographolide PC-3 (prostate) >50 Weak baseline activity Parent compound
Compound 1f MDA-MB-231 (breast) 4.2 G1/M phase arrest, apoptosis 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal
Compound 31 MCF-7 (breast) 0.7 Not specified C-12 thioether with aromatic substituent
Compound 32 MCF-7 (breast) 0.6 Not specified C-12 thioether with aromatic substituent
Compound 6a PC-3 (prostate) 8.3 Not specified 12S configured thioether
Compound 9 Multiple N/A α-Secretase activation 14α-quinolinyloxy-3,19-acetonylidene
Compound 31 (AD) SH-SY5Y N/A β-Secretase inhibition 14α-quinolinyloxy-8,9-olefinic

Compound 1f demonstrated dose-dependent anti-proliferative effects against MDA-MB-231 breast cancer cells, inducing progressive apoptosis and G1/M phase cell cycle arrest. The thioether derivatives 31 and 32 showed exceptional potency against MCF-7 breast cancer cells, with IC₅₀ values below 1 μM, representing a significant improvement over the parent andrographolide [2] [3].

G AndroDerivative Andrographolide Derivative NFkB NF-κB Pathway Inhibition AndroDerivative->NFkB Compounds 3b, 5a Apoptosis Apoptosis Induction AndroDerivative->Apoptosis Compound 1f CellCycle Cell Cycle Arrest AndroDerivative->CellCycle Compound 1f G1/M Phase Secretase β-Secretase Inhibition AndroDerivative->Secretase Compounds 31, 37 AnticancerEffect Anticancer Effect NFkB->AnticancerEffect Apoptosis->AnticancerEffect CellCycle->AnticancerEffect Secretase->AnticancerEffect

Figure 2: Signaling pathways and mechanisms of action for andrographolide derivatives in anticancer and anti-Alzheimer applications

Analytical Characterization Methods

Protocol 4: Structural Elucidation Techniques
5.1.1 Spectroscopic Characterization
  • UV-Vis Spectroscopy: Dissolve compounds in methanol (0.01 mg/mL) and scan from 200-400 nm. Pyrazole-containing derivatives typically show absorption bands between 275-280 nm.

  • FT-IR Spectroscopy: Prepare KBr pellets and analyze from 4000-400 cm⁻¹. Key characteristic peaks include:

    • OH stretching: ~3400 cm⁻¹
    • C=O lactone: 1732-1759 cm⁻¹
    • Aromatic C=C: 1600-1450 cm⁻¹
    • C-O stretching: ~1220 and 1100 cm⁻¹
  • NMR Spectroscopy: Record ¹H (400 MHz) and ¹³C (100 MHz) NMR spectra in CDCl₃ or DMSO-d₆.

    • ¹H NMR: Pyrazole proton at δ ~8.18; acetal proton at δ ~5.87; aromatic protons between δ 8.76-6.99
    • ¹³C NMR: Carbonyl carbons at δ 173-170; pyrazole and aromatic carbons between δ 163-115; exocyclic C=C at δ 148 and 110 (for andrographolide series)
  • High-Resolution Mass Spectrometry (HRMS): Use ESI or EI ionization and compare calculated and found values for molecular ions.

5.1.2 X-ray Crystallography for Absolute Configuration

For derivatives forming suitable crystals, determine absolute configuration by single-crystal X-ray diffraction:

  • Grow crystals by slow evaporation from suitable solvent system
  • Mount crystal on goniometer and collect data at appropriate temperature
  • Solve structure using direct methods and refine with full-matrix least-squares
  • Confirm absolute configuration of chiral centers, such as C-12

This approach confirmed the 12S configuration of compound 15a, enabling correlation of stereochemistry with activity for thioether derivatives [3].

Therapeutic Applications and Mechanisms

Diverse Pharmacological Activities

Andrographolide derivatives exhibit multifaceted therapeutic potential across various disease domains through modulation of key signaling pathways. In Alzheimer's disease models, specific derivatives modulate amyloid precursor protein (βAPP) processing through distinct mechanisms - andrographolide and compound 9 act as moderate α-secretase activators, while compounds 31 and 37 function as potent β-secretase inhibitors, collectively reducing amyloid-β peptide production [1]. The anti-inflammatory properties of these compounds are primarily mediated through inhibition of the NF-κB signaling pathway, with derivatives 3b, 5a, and 5b demonstrating significant suppression of pro-inflammatory cytokine production in response to TLR activation [4]. These compounds attenuate phosphorylation of p65 and IκBα, with compound 3b showing particular promise in protecting against LPS-induced acute pulmonary inflammation.

In cancer therapeutics, andrographolide derivatives exert their effects through multiple mechanisms including cell cycle arrest, apoptosis induction, and inhibition of critical signaling pathways such as NF-κB, HIF-1, JAK/STAT, PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK cascades [5]. The incorporation of pyrazole moieties has yielded particularly potent anticancer derivatives, with compound 1f demonstrating strong anti-proliferative effects against triple-negative MDA-MB-231 breast cancer cells through G1/M phase arrest and apoptosis induction [2]. Additionally, antiviral applications have been explored, with andrographolide and its derivative 14-deoxy-11,12-didehydroandrographolide showing binding affinity to COVID-19 targets including 3CLpro, PLpro, and spike protein, while also modulating immune response through regulation of chemokine signaling, MAPK, NF-κB, and other pathways [6].

Structure-Activity Relationship Insights

The structure-activity relationship (SAR) studies reveal critical structural requirements for specific biological activities. For anti-AD activity, the 8,9-olefinic derivatives with 14α-quinolinyloxy substitution and free 3,19-diol groups (compound 37) or acetonylidene protection (compound 31) show superior β-secretase inhibition. For anti-inflammatory effects, the 14β-configuration in compound 3b enhances NF-κB pathway inhibition compared to 14α-epimers. In anticancer applications, introduction of thioether functionalities at C-12 significantly enhances potency, with IC₅₀ values decreasing from >50 μM for parent andrographolide to sub-micromolar levels for optimized derivatives. The pyrazole acetals at C-3,19 positions demonstrate remarkable improvement in anticancer activity while also exhibiting antioxidant properties, with electron-withdrawing groups like nitro further enhancing radical scavenging activity [2].

Conclusion and Future Directions

The synthesis and biological evaluation of andrographolide derivatives represents a promising approach for developing novel therapeutic agents against Alzheimer's disease, cancer, inflammatory conditions, and viral infections. The experimental protocols outlined herein provide robust methodologies for preparing these derivatives through targeted modifications at C-3, C-12, C-14, and C-19 positions, incorporating quinoline, pyrazole, and thioether functionalities that significantly enhance biological activity. Comprehensive characterization techniques ensure proper structural elucidation, while standardized biological assays enable accurate assessment of therapeutic potential.

Future research directions should focus on optimizing pharmacokinetic properties, particularly addressing the poor oral bioavailability of current derivatives through additional structural modifications or formulation approaches. Expanded mechanistic studies would provide deeper insights into molecular targets and signaling pathway modulation. Additionally, in vivo validation of the most promising derivatives in disease-relevant animal models is essential for translational development. The continuous exploration of novel andrographolide derivatives through these established protocols holds significant potential for delivering new therapeutic candidates to address unmet medical needs across multiple disease domains.

References

Comprehensive Application Notes and Protocols: Evaluating Andrographolide in In Vivo Inflammation Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Experimental Overview

Andrographolide, the primary bioactive diterpenoid lactone derived from Andrographis paniculata, has emerged as a promising natural anti-inflammatory compound with multi-target mechanisms of action. Known traditionally as the "King of Bitters," this plant extract has been used for centuries in traditional Asian medicine systems for treating inflammatory conditions, but only recently has its mechanism been systematically investigated in preclinical models. Current research reveals that andrographolide exhibits a wide spectrum anti-inflammatory activity through modulation of key signaling pathways including NF-κB, MAPK, JAK/STAT, and PI3K/Akt, distinguishing it from conventional NSAIDs which primarily target cyclooxygenase enzymes. [1] [2]

The investigation of andrographolide in controlled in vivo settings provides critical insights into its pharmacokinetics, pharmacodynamics, and therapeutic potential across various inflammatory disease models. These studies form the essential foundation for translational research efforts aimed at developing novel anti-inflammatory therapeutics derived from natural products. This application note systematically compiles and analyzes data from recent in vivo studies, presenting standardized protocols for evaluating andrographolide in experimental animal models of inflammation, with particular emphasis on dosing regimens, administration routes, and model-specific applications that can inform future research design. The following sections provide comprehensive experimental data, detailed methodologies, and mechanistic insights to support researchers in the systematic evaluation of andrographolide's anti-inflammatory properties.

In Vivo Efficacy Data and Experimental Findings

Quantitative Summary of Efficacy in Animal Inflammation Models

Substantial evidence from various in vivo studies demonstrates that andrographolide and its derivatives exhibit significant anti-inflammatory activity across multiple animal models. The compound effectively reduces inflammatory responses in respiratory diseases (asthma, COPD, ALI), gastrointestinal conditions (colitis), hepatic inflammation (toxic liver disease, fibrosis), and autoimmune disorders (rheumatoid arthritis, SLE). The table below summarizes key quantitative findings from selected in vivo studies, providing researchers with benchmark data for expected efficacy and appropriate dosing ranges in different inflammatory conditions. [3] [1] [4]

Table 1: Summary of Andrographolide Efficacy in In Vivo Inflammation Models

Disease Model Animal Species Dose & Route Key Findings Mechanistic Insights
General Inflammation & Pain [3] Mice/Rats 4-8 mg/kg, i.p. Significant analgesic effects in hot plate and writhing tests; reduced fever in yeast-induced model Highest potency with derivatives 3, 4, and 5; no serious toxicity up to 100 mg/kg
Asthma [1] [4] OVA-induced mice Not specified Reduced leukocytes, macrophages, lymphocytes in BALF; decreased IL-6, IL-4, TNF-α, IL-1β Blocked JAK1/STAT3 pathway; inhibited NF-κB signaling and NLRP3 inflammasome
COPD [1] [4] CS-induced mice 10 mg/kg Lowered macrophage/neutrophil counts; decreased TNF-α, IL-1β, CXCL/KC, MMP-8, MMP-9 Activated Nrf2; increased HO-1, GR, Gpx-2; inhibited PI3K/Akt/p70S6K pathway
Acute Lung Injury [1] [4] LPS-induced mice Not specified Reduced TNF-α, IL-6, IL-1β in BALF and serum Inhibited MAPK and NF-κB pathways; blocked AIM2 inflammasome activation
Colitis [4] DSS-induced mice Not specified Decreased inflammation, epithelial damage, and fibrosis Inhibited IL-23/IL-17 axis; suppressed NF-κB, MAPK, and AMPK pathways
Liver Fibrosis [4] Alcohol-exposed mice Not specified Reduced expression of NF-κB and TNF-α; decreased oxidative stress Suppressed TLR4/NF-κB and TGF-β1/Smad2 signaling pathways
Molecular Targets and Mechanism-Based Activity Profile

Andrographolide exhibits a multi-target mechanism of action that distinguishes it from conventional anti-inflammatory agents. Rather than focusing on single pathway inhibition, it simultaneously modulates multiple inflammatory cascades, potentially explaining its efficacy in diverse inflammatory conditions. The following table systematizes the known molecular targets and signaling pathways affected by andrographolide treatment, providing researchers with a comprehensive mechanistic roadmap for interpreting experimental results and designing mechanistic studies. [1] [4] [5]

Table 2: Molecular Targets and Signaling Pathways of Andrographolide in Inflammation

Signaling Pathway Molecular Targets Biological Effects Experimental Evidence
NF-κB Pathway [1] [4] [5] Phospho-p65, IκB Reduces translocation of NF-κB to nucleus; decreases pro-inflammatory gene expression Suppressed LPS-induced ALI; inhibited cadmium-induced inflammation in glioblastoma
MAPK Pathway [1] [4] [5] Phospho-JNK, p38, ERK Attenuates stress-induced inflammatory response; reduces cytokine production Inhibited JNK phosphorylation in cadmium-induced inflammation; reduced paw edema
JAK/STAT Pathway [1] [4] [6] JAK1, STAT3 Suppresses TH17 differentiation; decreases IL-17 production Ameliorated OVA-induced asthma; inhibited T17-related cytokines
PI3K/Akt Pathway [1] [4] [6] PI3K, Akt, p70S6K Restores glucocorticoid sensitivity; reduces oxidative stress Improved response in COPD models; restored HDAC2 levels
Nrf2 Pathway [1] [4] Nrf2, Keap1, HO-1 Enhances antioxidant response; reduces oxidative stress Protected against COPD; increased antioxidant enzymes
Other Pathways [1] [4] [6] HIF-1, Wnt/β-catenin Inhibits angiogenesis; modulates cell proliferation Demonstrated anticancer effects; reduced inflammation in colitis models

Experimental Protocols for Key Inflammation Models

Protocol 1: Asthma Model (OVA-Induced Airway Inflammation)

The ovalbumin-induced asthma model represents a well-established experimental system for evaluating the therapeutic potential of compounds in allergic airway inflammation. This protocol details the procedures for inducing asthma-like inflammation in mice and evaluating the efficacy of andrographolide interventions. [1] [4]

  • Animal Preparation: Utilize female BALB/c mice (6-8 weeks old, 18-22g). House animals under standard laboratory conditions with free access to food and water. Randomly assign mice to experimental groups (typically n=6-8): naive control, OVA-sensitized, OVA+andrographolide treatment, OVA+reference drug (e.g., dexamethasone).
  • Sensitization and Challenge: On days 0 and 7, administer intraperitoneal injections of 50μg OVA emulsified in 2mg aluminum hydroxide adjuvant in saline (total volume 200μL). On days 14-20, expose mice to aerosolized OVA (1% w/v in saline) for 30 minutes daily using an ultrasonic nebulizer.
  • Treatment Administration: Administer andrographolide (typically 1-10 mg/kg) or vehicle via oral gavage or intraperitoneal injection 1 hour before each OVA challenge. Include a positive control group receiving dexamethasone (2.5 mg/kg, i.p.).
  • Sample Collection and Analysis: Twenty-four hours after the final challenge, collect bronchoalveolar lavage fluid by cannulating the trachea and instilling 0.8mL ice-cold PBS three times (total 2.4mL). Centrifuge BALF at 4°C, 500×g for 10 minutes. Analyze cell pellet for total and differential leukocyte counts. Assess cytokine levels (IL-4, IL-5, IL-13, IFN-γ) in supernatant by ELISA. For lung histology, inflate and fix lungs with 10% neutral buffered formalin, embed in paraffin, section at 5μm thickness, and stain with hematoxylin and eosin for inflammatory cell infiltration assessment or periodic acid-Schiff for goblet cell hyperplasia.
  • Key Endpoints: Primary endpoints include leukocyte counts in BALF, Th2 cytokine levels, OVA-specific IgE in serum, and histopathological scoring of lung inflammation and airway remodeling.
Protocol 2: Colitis Model (DSS-Induced Inflammatory Bowel Disease)

The dextran sulfate sodium-induced colitis model provides a robust experimental system for evaluating drug efficacy in inflammatory bowel disease, characterized by epithelial damage and inflammatory cell infiltration. This protocol details the induction of colitis and assessment parameters for evaluating andrographolide efficacy. [4]

  • Animal Preparation: Utilize C57BL/6 mice (8-10 weeks old, 20-25g) or specific strains appropriate for colitis studies. House under controlled conditions with standardized diet. Randomize into groups: naive control, DSS control, DSS+andrographolide treatment, DSS+reference drug (e.g., sulfasalazine).
  • Colitis Induction and Treatment: Administer 2-3% DSS (molecular weight 36,000-50,000 Da) in drinking water ad libitum for 5-7 days. For treatment groups, administer andrographolide (typically 1-5 mg/kg) or vehicle via oral gavage daily throughout the experiment. Monitor daily for disease activity index based on weight loss, stool consistency, and occult blood.
  • Sample Collection and Analysis: Sacrifice mice on day 8-10. Collect colon tissue for length measurement and macroscopic damage scoring. For histology, Swiss-roll or longitudinally open colon segments, fix in 10% formalin, and process for H&E staining. Score histological damage using established criteria evaluating inflammatory cell infiltration, crypt damage, and tissue architecture. For cytokine analysis, homogenize colon tissue in protein extraction buffer and measure TNF-α, IL-6, IL-1β, and IL-10 by ELISA. Analyze myeloperoxidase activity as a neutrophil infiltration marker.
  • Key Endpoints: Primary endpoints include disease activity index, colon length, histological scoring, tissue cytokine levels, and myeloperoxidase activity.
Protocol 3: General Inflammation Models (Analgesic and Antipyretic Activity)

Beyond disease-specific models, andrographolide demonstrates efficacy in general inflammation models that evaluate fundamental anti-inflammatory, analgesic, and antipyretic properties. These protocols provide insights into the broad anti-inflammatory potential of andrographolide. [3]

  • Hot Plate Test (Central Analgesia): Utilize adult mice of either sex (20-25g). Place animals on a hot plate maintained at 55±0.5°C and record the latency to hind paw licking, shaking, or jumping. Establish baseline latency (typically 5-8 seconds) with a 15-second cutoff to prevent tissue damage. Administer andrographolide (typically 4 mg/kg, i.p.) or vehicle and measure response latency at 30, 60, 90, and 120 minutes post-administration.
  • Acetic Acid Writhing Test (Peripheral Analgesia): Administer andrographolide (typically 4 mg/kg, i.p.) or vehicle to mice. After 30 minutes, inject 0.6% acetic acid (10 mL/kg, i.p.). Place mice individually in observation chambers and count the number of abdominal constrictions (characteristic stretching movements) between 5 and 15 minutes post-acetic acid injection.
  • Baker's Yeast-Induced Fever Model: In rats, record baseline rectal temperature using a thermistor probe. Induce fever by subcutaneous injection of 20% baker's yeast suspension (10 mL/kg). Monitor temperature until it stabilizes at febrile levels (typically 1.5-2.0°C above baseline). Administer andrographolide (typically 4 mg/kg, i.p.) or vehicle and record temperature at 30-minute intervals for 2-3 hours.
  • Carrageenan-Induced Paw Edema: In rats, administer andrographolide or vehicle. One hour later, inject 1% carrageenan (0.1 mL) into the subplantar tissue of the right hind paw. Measure paw volume using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection. Express results as percentage inhibition of edema compared to control group.

Experimental Workflows and Mechanistic Pathways

In Vivo Experimental Workflow Visualization

The following diagram illustrates the generalized experimental workflow for evaluating andrographolide in animal models of inflammation, highlighting key procedures and assessment timepoints:

G Start Study Initiation (Animal acclimatization) Group Randomization into experimental groups Start->Group Disease Disease induction (OVA, DSS, Carrageenan, etc.) Group->Disease Treatment Andrographolide administration (Oral gavage, i.p., etc.) Disease->Treatment Monitor Clinical monitoring (Weight, behavior, symptoms) Treatment->Monitor Sample Sample collection (BALF, serum, tissue) Monitor->Sample Analyze Analysis endpoints (Histology, ELISA, flow cytometry) Sample->Analyze Data Data interpretation & mechanistic analysis Analyze->Data

Figure 1: Generalized workflow for evaluating andrographolide in animal inflammation models, showing key experimental stages from study initiation through data analysis.

Molecular Mechanisms of Anti-inflammatory Action

Andrographolide exerts its anti-inflammatory effects through simultaneous modulation of multiple signaling pathways in immune and tissue cells. The following diagram illustrates the key molecular targets and signaling cascades affected by andrographolide treatment:

G cluster_pathways Cellular Signaling Pathways Stimuli Inflammatory Stimuli (LPS, cytokines, cadmium) NFkB NF-κB Pathway (IκB phosphorylation, p65 nuclear translocation) Stimuli->NFkB Activates MAPK MAPK Pathway (JNK, p38, ERK phosphorylation) Stimuli->MAPK Activates JAK JAK/STAT Pathway (STAT3 phosphorylation) Stimuli->JAK Activates PI3K PI3K/Akt Pathway (Akt/mTOR activation) Stimuli->PI3K Activates Nrf2 Nrf2 Pathway (ARE activation) Stimuli->Nrf2 Suppresses Transcription Transcription Factors (NF-κB, AP-1, STAT3, Nrf2) NFkB->Transcription Induces MAPK->Transcription Induces JAK->Transcription Induces PI3K->Transcription Induces Nrf2->Transcription Antioxidant response Expression Gene Expression (Pro-inflammatory cytokines, chemokines, COX-2, adhesion molecules) Transcription->Expression Inflammation Inflammatory Response (Leukocyte infiltration, fever, pain, tissue damage) Expression->Inflammation Andro Andrographolide Treatment Andro->NFkB Inhibits Andro->MAPK Inhibits Andro->JAK Inhibits Andro->PI3K Inhibits Andro->Nrf2 Activates

Figure 2: Molecular mechanisms of andrographolide's anti-inflammatory action, showing key signaling pathways modulated by the compound and their effects on inflammatory gene expression.

Research Implications and Future Directions

The comprehensive analysis of andrographolide in various inflammation models reveals several important research implications and future directions for investigators in this field. First, the multi-target mechanism of andrographolide represents both an opportunity and a challenge—while it may provide efficacy in complex inflammatory conditions, it also necessitates careful experimental design to dissect specific mechanisms in different disease contexts. Researchers should consider implementing time-course studies and dose-response analyses to establish causal relationships between pathway modulation and therapeutic effects. [1] [2]

Second, the favorable safety profile observed in animal studies, with no serious toxicity reported at doses up to 100 mg/kg, suggests a wide therapeutic window that supports further development. However, researchers should note that most existing studies utilize intraperitoneal administration, which may not accurately predict oral bioavailability and metabolism in humans. Future studies should prioritize pharmacokinetic assessments and comparisons of administration routes to better inform translational potential. The demonstrated efficacy in models of cytokine storm and hyperinflammation suggests that andrographolide may have particular relevance for severe inflammatory conditions such as those seen in COVID-19 and other viral infections, warranting targeted investigation in these areas. [3] [2]

Finally, the structural-activity relationship data indicate that specific derivatives of andrographolide, particularly those modified at the C-3, C-14, and C-19 positions, exhibit enhanced potency while maintaining the favorable safety profile. Researchers may consider exploring these semi-synthetic derivatives in their experimental systems, as they may offer improved pharmacokinetic properties and target engagement. As the field advances, the integration of omics technologies and advanced cellular models will further elucidate the systems-level mechanisms of andrographolide's anti-inflammatory activity and identify potential biomarker signatures for clinical translation. [7]

References

Comprehensive Application Notes and Protocols: Andrographolide in Cancer Cell Culture Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Andrographolide is a biologically active labdane diterpenoid compound isolated from the medicinal plant Andrographis paniculata, which has been traditionally used in Chinese and Indian medicine for centuries. [1] [2] This natural product has gained significant attention in recent years due to its potent anticancer properties and favorable toxicity profile, making it a promising candidate for oncological therapeutic development. [3] [4] Andrographolide exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral effects, but its most promising application lies in cancer treatment, where it demonstrates anti-proliferative, anti-metastatic, and apoptotic effects across various cancer types. [3] [2] [4]

The compound's molecular formula is C₂₀H₃₀O₅, with a molar mass of 350.455 g·mol⁻¹, and it typically appears as rhombic prisms or plates when crystallized from ethanol or methanol. [1] Its chemical structure contains three hydroxyl groups, an unsaturated lactone ring, and two double bonds, which contribute to its biological activity and provide sites for chemical modification. [5] [6] As a natural product with demonstrated efficacy against multiple cancer types and low toxicity profile, andrographolide represents an attractive lead compound for anticancer drug development. [3]

This application note provides detailed protocols for investigating the anticancer properties of andrographolide in cell culture models, including standardized methodologies for assessing its effects on cancer cell viability, proliferation, migration, invasion, and underlying molecular mechanisms. The protocols have been compiled from recent peer-reviewed studies and are optimized for reliability and reproducibility in cancer research applications.

Mechanisms of Action and Molecular Targets

Andrographolide exerts its anticancer effects through multi-targeted actions on various cellular signaling pathways that are frequently dysregulated in cancer cells. [3] [4] The compound has been shown to interact with a spectrum of protein targets through covalent modification, including key transcription factors and structural proteins. [1] Research indicates that andrographolide's anticancer activity primarily involves the modulation of critical signaling pathways, induction of apoptosis, inhibition of metastasis, and suppression of angiogenesis. [4]

The PI3K/Akt/mTOR pathway, a crucial regulator of cell growth, proliferation, and survival, is one of the primary targets of andrographolide. [5] [7] In chondrosarcoma studies, andrographolide treatment significantly decreased the p-mTOR/mTOR, p-PI3K/PI3K, and p-Akt/Akt ratios in a dose-dependent manner (5, 20, and 50 μM), leading to suppressed cell migration and invasion. [5] Additionally, andrographolide has been demonstrated to activate autophagy through reduction of p62 expression while increasing Beclin-1 expression and the LC3A/B-II/LC3A/B-I ratio in cancer cells. [5]

Table 1: Key Signaling Pathways Targeted by Andrographolide in Cancer Studies

Pathway Molecular Targets Biological Effects Cancer Types Studied
PI3K/Akt/mTOR PI3K, Akt, mTOR, p-PI3K/PI3K, p-Akt/Akt, p-mTOR/mTOR Inhibits cell migration and invasion, induces apoptosis Chondrosarcoma [5], Gastric [7], Lung [3]
NF-κB p65, IκBα, COX-2, iNOS Suppresses inflammation, inhibits proliferation, enhances apoptosis Breast [4], Colorectal [4], Head and Neck [2]
Apoptosis Bax, Bcl-2, caspase cascade, mitochondrial pathway Induces programmed cell death Lung [6], Leukemia [6], Gastric [7]
Metastasis Vimentin, MMP-9, E-cadherin Inhibits migration, invasion, and epithelial-mesenchymal transition Chondrosarcoma [5], Colorectal [4]
Autophagy p62, Beclin-1, LC3A/B-II/LC3A/B-I Promotes autophagic flux, induces autophagic cell death Chondrosarcoma [5], Breast [3]
JAK/STAT JAK1, STAT3, IL-6, TNF-α Suppresses cytokine signaling, inhibits proliferation Breast [4], Lung [4]

Andrographolide also demonstrates significant inhibitory effects on the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. [2] [4] By suppressing NF-κB activation, andrographolide reduces the expression of anti-apoptotic genes and pro-inflammatory mediators, thereby sensitizing cancer cells to apoptosis and reducing tumor-promoting inflammation. [2] In various cancer models, including breast, colorectal, and lung cancers, andrographolide has been shown to inhibit proliferation and induce apoptosis through regulation of both intrinsic and extrinsic apoptotic pathways. [6] [4]

The following diagram illustrates the key molecular targets and signaling pathways through which andrographolide exerts its anticancer effects:

G Andrographolide Andrographolide PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Andrographolide->PI3K_Akt_mTOR NF_kB NF-κB Pathway Andrographolide->NF_kB Apoptosis Apoptosis Pathways Andrographolide->Apoptosis Metastasis Metastasis Pathways Andrographolide->Metastasis Autophagy Autophagy Pathway Andrographolide->Autophagy JAK_STAT JAK/STAT Pathway Andrographolide->JAK_STAT PI3K PI3K PI3K_Akt_mTOR->PI3K Akt Akt PI3K_Akt_mTOR->Akt mTOR mTOR PI3K_Akt_mTOR->mTOR NFkB_protein NF-κB protein NF_kB->NFkB_protein IkBalpha IκBα NF_kB->IkBalpha Bax Bax Apoptosis->Bax Caspases Caspases Apoptosis->Caspases Vimentin Vimentin Metastasis->Vimentin MMP9 MMP-9 Metastasis->MMP9 Ecadherin E-cadherin Metastasis->Ecadherin Beclin1 Beclin-1 Autophagy->Beclin1 LC3 LC3-I/II Autophagy->LC3 JAK1 JAK1 JAK_STAT->JAK1 STAT3 STAT3 JAK_STAT->STAT3 InhibitProliferation Inhibits Cell Proliferation PI3K->InhibitProliferation Inhibits InhibitMigration Inhibits Migration & Invasion Akt->InhibitMigration Inhibits PromoteAutophagy Promotes Autophagy mTOR->PromoteAutophagy Promotes InduceApoptosis Induces Apoptosis NFkB_protein->InduceApoptosis Induces Bax->InduceApoptosis Induces Caspases->InduceApoptosis Activates SuppressMetastasis Suppresses Metastasis Vimentin->SuppressMetastasis Suppresses MMP9->SuppressMetastasis Inhibits Ecadherin->SuppressMetastasis Upregulates Beclin1->PromoteAutophagy Increases LC3->PromoteAutophagy Increases Ratio EnhanceChemoSensitivity Enhances Chemosensitivity JAK1->EnhanceChemoSensitivity Enhances STAT3->EnhanceChemoSensitivity Enhances

Cell Culture and Treatment Protocols

Cell Line Selection and Culture Conditions

Appropriate cell line selection is critical for andrographolide anticancer studies. The compound has demonstrated efficacy across diverse cancer types, providing flexibility in model selection based on research objectives. [3] [2] Commonly used cancer cell lines in andrographolide research include SW1353 and Hs 819.T (chondrosarcoma) [5], H1975 (non-small cell lung cancer) [6], A549 and H1299 (lung adenocarcinoma) [6], MCF-7 (breast cancer) [4], HCT116 (colorectal cancer) [4], and various gastric cancer cell lines. [7]

For standard culture conditions, most cancer cell lines are maintained in high-glucose Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% fetal bovine serum (FBS) and 100 units/mL penicillin/streptomycin. [5] Cells should be cultured in a humidified incubator at 37°C with 5% CO₂, with subculturing performed every 2-3 days upon reaching 80-90% confluence to maintain exponential growth. [5] It is essential to routinely monitor cells for mycoplasma contamination and maintain early passage stocks for experimental consistency.

Andrographolide Preparation and Treatment

Andrographolide stock solution preparation requires careful attention due to the compound's limited aqueous solubility. [2] A recommended approach is to prepare a 100 mM stock solution by dissolving andrographolide in dimethyl sulfoxide (DMSO), followed by aliquoting and storage at -20°C. [5] Further working concentrations should be prepared by diluting the stock solution in complete cell culture medium immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. [5]

Table 2: Andrographolide Treatment Parameters in Various Cancer Models

Cancer Type Cell Lines Effective Concentrations Treatment Duration Key Findings
Chondrosarcoma SW1353, Hs 819.T 5-50 μM 24 hours Inhibition of migration and invasion at 5-20 μM; modulation of PI3K/Akt/mTOR pathway at 5-50 μM [5]
Lung Cancer A549, H1299, H1975 Varies by study 24-48 hours Induction of apoptosis via ATF4/Noxa axis; inhibition of proliferation via mitochondrial apoptosis [6]
Gastric Cancer MKN-45, AGS Varies by study 24-48 hours Modulation of HIF-1 and PI3K-Akt signaling pathways; induction of apoptosis [7]
Breast Cancer MCF-7 Varies by study 24-72 hours Inhibition of NF-κB pathway; suppression of proliferation [4]
Colorectal Cancer HCT116 2 mM (with 5-FU) 24-48 hours Induction of apoptosis via Bax modulation; reversal of 5-FU resistance [6]

For treatment protocols, cells should be seeded at appropriate densities and allowed to attach for 24 hours before andrographolide exposure. [5] Dose-response studies typically utilize a concentration range of 5-100 μM, with specific effective doses varying by cell type and experimental endpoint. [5] Treatment duration generally ranges from 24 to 72 hours, depending on the specific assay requirements. [5] It is crucial to include appropriate controls in all experiments, including vehicle control (DMSO at the same concentration as treated groups) and positive controls specific to each assay.

Experimental Workflows for Anti-Cancer Studies

Cell Viability and Proliferation Assays

Assessment of cell viability and proliferation represents a fundamental first step in evaluating andrographolide's anticancer activity. The MTT assay is commonly employed for this purpose, providing a reliable measure of metabolic activity as an indicator of cell viability.

Protocol for MTT Assay:

  • Seed cells in 96-well plates at a density of 3-5 × 10³ cells/well and incubate for 24 hours to allow attachment. [5]
  • Treat cells with andrographolide at varying concentrations (e.g., 5, 10, 20, 50, 100 μM) for 24-72 hours. Include vehicle control (0.1% DMSO) and blank wells (medium only). [5]
  • Following treatment, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. [5]
  • Carefully remove the medium and dissolve the formed formazan crystals in DMSO (100 μL/well).
  • Measure absorbance at 570 nm using a microplate reader, with reference wavelength at 630-650 nm.
  • Calculate cell viability as percentage of vehicle control after blank subtraction.

For enhanced reliability, complement MTT assays with alternative viability assessment methods such as trypan blue exclusion or ATP-based assays. Additionally, clonogenic assays can be performed to evaluate long-term proliferative potential following andrographolide treatment. [5]

Migration and Invasion Assays

Andrographolide has demonstrated significant inhibitory effects on cancer cell migration and invasion, key processes in cancer metastasis. [5] The following protocols outline standardized methods for assessing these parameters:

Wound Healing (Scratch) Assay Protocol:

  • Seed cells in 12-well plates at a density of 5-10 × 10⁴ cells/well and culture until 90-95% confluent. [5]
  • Create a uniform scratch wound in the cell monolayer using a sterile 200 μL pipette tip.
  • Wash wells gently with PBS to remove detached cells and add fresh medium containing andrographolide at desired concentrations (typically 5-20 μM). [5]
  • Capture images of the wound area immediately after scratching (0 hour) and at regular intervals (e.g., 12, 24 hours) using an inverted microscope.
  • Quantify migration by measuring the remaining wound area using image analysis software (e.g., ImageJ) and calculate percentage wound closure relative to 0 hour control.

Transwell Invasion Assay Protocol:

  • Pre-coat Transwell inserts (8 μm pore size) with Matrigel (50-100 μg/insert) and allow to solidify at 37°C for 2-4 hours.
  • Harvest cells and prepare single-cell suspension in serum-free medium containing andrographolide at treatment concentrations.
  • Seed 2-5 × 10⁴ cells in the upper chamber of Matrigel-coated inserts.
  • Add complete medium with 10% FBS as chemoattractant to the lower chamber.
  • Incubate for 24-48 hours at 37°C to allow cell invasion.
  • After incubation, remove non-invaded cells from the upper chamber with a cotton swab.
  • Fix invaded cells on the lower membrane surface with 4% paraformaldehyde for 15 minutes and stain with 0.1% crystal violet for 20 minutes.
  • Count invaded cells in multiple random fields under a microscope or extract dye with 10% acetic acid and measure absorbance at 570 nm for quantification.

The following workflow diagram illustrates the key steps in investigating andrographolide's anti-cancer mechanisms:

G Start Start Anti-Cancer Study CellCulture Cell Culture Maintain cells in high-glucose DMEM with 10% FBS and antibiotics Start->CellCulture AGTreatment Andrographolide Treatment Prepare stock solution in DMSO Treat cells with 5-50 μM for 24-48h CellCulture->AGTreatment ViabilityAssay Viability Assay Perform MTT assay Measure absorbance at 570nm AGTreatment->ViabilityAssay MigrationAssay Migration Assay Conduct wound healing assay Image at 0, 12, 24h ViabilityAssay->MigrationAssay InvasionAssay Invasion Assay Perform Transwell invasion with Matrigel coating MigrationAssay->InvasionAssay MolecularAnalysis Molecular Analysis Western blot for pathway proteins (PI3K/Akt/mTOR, apoptosis markers) InvasionAssay->MolecularAnalysis DataAnalysis Data Analysis Quantify results Perform statistical analysis MolecularAnalysis->DataAnalysis

Molecular Mechanism Studies

Understanding the molecular mechanisms underlying andrographolide's anticancer effects is essential for comprehensive characterization. Western blot analysis provides valuable insights into protein expression and activation status in key signaling pathways.

Western Blotting Protocol for Andrographolide-Treated Cells:

  • After andrographolide treatment (typically 24 hours at 5-50 μM), wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. [5]
  • Determine protein concentration using BCA assay and adjust samples to equal concentrations.
  • Separate proteins (20-40 μg per lane) by SDS-PAGE (8-12% gels depending on target protein molecular weight) and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C with gentle shaking. Key targets for andrographolide studies include:
    • PI3K/Akt/mTOR pathway: p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR [5]
    • Apoptosis markers: Bax, Bcl-2, cleaved caspase-3, cleaved PARP [6]
    • Metastasis markers: Vimentin, MMP-9, E-cadherin [5]
    • Autophagy markers: p62, Beclin-1, LC3A/B [5]
  • Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence substrate and visualize with imaging system.
  • Normalize target protein expression to housekeeping controls (β-actin, GAPDH).

For autophagy assessment, additional approaches such as confocal microscopy for LC3 puncta formation and transmission electron microscopy for autophagosome visualization can provide complementary evidence of autophagic activation. [5]

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Solubility Issues: Andrographolide has limited aqueous solubility, which can challenge experimental consistency. [2] To address this, ensure complete dissolution in DMSO before dilution in aqueous media. Sonication for 10-15 minutes can facilitate dissolution. For long-term storage, maintain stock solutions at -20°C in aliquots to avoid freeze-thaw cycles. If solubility remains problematic, consider using solubilizing agents such as cyclodextrins or preparing liposomal formulations. [2]

Variable Response Between Cell Lines: Different cancer cell lines exhibit varying sensitivity to andrographolide. [3] When establishing new models, conduct preliminary dose-range finding experiments with broad concentration ranges (1-100 μM). Include positive controls specific to each cell type to validate assay sensitivity. Consider potential differences in uptake, metabolism, and expression of molecular targets across cell lines.

Autophagy Inhibition Considerations: When investigating autophagy mechanisms, include appropriate controls such as chloroquine (an autophagy inhibitor) to validate findings. [5] Chloroquine treatment should demonstrate accumulation of autophagic markers, confirming the integrity of the autophagic process in your model system.

Data Interpretation Guidelines
  • Dose-Response Relationship: Ensure experiments include multiple concentration points to establish dose-dependent effects rather than relying on single concentrations. [5]
  • Time-Course Analysis: For dynamic processes like migration and apoptosis, include appropriate time points to capture the progression of effects. [5]
  • Pathway Interconnectivity: Remember that signaling pathways targeted by andrographolide often exhibit crosstalk; interpret results in the context of network biology rather than isolated pathways. [4]
  • Validation with Inhibitors: Use specific pathway inhibitors (e.g., PI3K inhibitors for PI3K/Akt pathway validation) to confirm mechanism of action. [5]

Conclusion

Andrographolide represents a promising natural product with demonstrated efficacy across various cancer types through modulation of multiple signaling pathways. [3] [4] The protocols outlined in this application note provide standardized methodologies for investigating its anticancer properties in cell culture models, with particular emphasis on viability assessment, migration and invasion assays, and molecular mechanism elucidation.

The dose-dependent effects of andrographolide, typically in the 5-50 μM range for most cancer cell lines, highlight its potency as an anticancer agent. [5] Its ability to simultaneously target multiple key pathways—including PI3K/Akt/mTOR, NF-κB, and apoptosis signaling—makes it particularly attractive for therapeutic development. [5] [4] Furthermore, the synergistic potential of andrographolide with conventional chemotherapeutic agents, as observed in colorectal cancer models with 5-FU, suggests promising clinical applications. [6]

Future research directions should focus on optimizing delivery formulations to address solubility limitations, exploring combination therapies with standard anticancer drugs, and investigating novel derivatives with enhanced potency and selectivity. [6] [4] The continued elucidation of andrographolide's molecular mechanisms across different cancer types will further strengthen its position as a valuable candidate in anticancer drug development.

References

Comprehensive Application Notes and Protocols for Andrographolide Administration in Neuroinflammation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Andrographolide and Neuroinflammation

Andrographolide is a primary bioactive diterpenoid lactone derived from the medicinal plant Andrographis paniculata, which has been traditionally used in Asian medicine for its anti-inflammatory properties. In recent years, significant research has focused on its potential application in treating neuroinflammatory conditions associated with various neurological disorders. The compound exerts its effects through multi-target mechanisms primarily involving modulation of key inflammatory signaling pathways, including NF-κB, MAPK, JAK-STAT, and Nrf2 [1] [2]. These molecular actions translate to inhibited glial activation, reduced pro-inflammatory cytokine production, and attenuated neuronal damage in various experimental models of neurological diseases, positioning andrographolide as a promising therapeutic candidate for further development.

The challenge in utilizing andrographolide for neuroinflammation research lies in its poor aqueous solubility, limited bioavailability, and pH instability, which can affect its therapeutic efficacy [3] [4]. Recent advances in formulation strategies, particularly nano-encapsulation techniques, have shown promise in overcoming these limitations, enhancing brain delivery, and improving pharmacological outcomes. These application notes consolidate the current methodological approaches for studying andrographolide in neuroinflammation contexts, providing researchers with standardized protocols for evaluating its efficacy, mechanisms, and potential therapeutic applications.

Andrographolide Administration Parameters in Neuroinflammation Models

The administration parameters for andrographolide vary significantly depending on the model system, specific neurological condition, and formulation used. Below is a comprehensive summary of key administration protocols and their outcomes across different neuroinflammation models:

Table 1: Andrographolide Administration Parameters in Various Neuroinflammation Models

Disease Model Subject Species Dose & Frequency Administration Route Treatment Duration Key Efficacy Outcomes
Alzheimer's Disease (APP/PS1 mice) [5] Transgenic mice 5 mg/kg, 3 times/week Intraperitoneal 2 months ↓ Aβ deposition, ↓ microglial activation, improved cognitive function in MWM
Alzheimer's Model (ICV-STZ) [6] Wistar rats 2 mg/kg, 3 times/week Intraperitoneal 4 weeks Improved Y-maze & ORT performance, ↓ astrocyte & microglial activation in PFC & hippocampus
Traumatic Brain Injury [2] SD rats 1 mg/kg, single dose Intraperitoneal 24 hours ↓ neurological deficits, ↓ cerebral edema, ↓ microglial activation, ↓ pro-inflammatory cytokines
Systemic Inflammation [3] C57BL/6 mice 10 mg/kg, daily Oral (AndroNLCs) 14 days ↓ hippocampal IL-6 & TNF-α, improved behavioral abnormalities, restored hippocampal morphology
In Vitro Neuroinflammation [7] Primary rat astrocytes 0.1-10 μM Cell culture treatment 1-24 hours ↑ Nrf2 nuclear translocation, ↑ HO-1 expression, ↓ chemokine production

Table 2: Formulation Parameters and Bioavailability Enhancement Strategies

Formulation Type Composition Particle Size (nm) Encapsulation Efficiency (%) Key Advantages Reference
Nanostructured Lipid Carriers (NLCs) Poloxamer 407, Span 60 131.4 ± 1.30 89.11 ± 0.15 Enhanced GI stability, reduced toxicity, improved brain delivery [3]
Solid Lipid Nanoparticles (SLNs) Glycerol monostearate, Poloxamer 407, Span 60 193.84 83.70 Sustained release (24h), enhanced lymphatic targeting, improved bioavailability [4]
Free Andrographolide DMSO or ethanol vehicle N/A N/A Simple preparation, but limited by poor solubility and rapid metabolism [7] [2]

Detailed Experimental Protocols

In Vitro Assessment of Anti-neuroinflammatory Effects
3.1.1 Primary Astrocyte Culture and Treatment

Purpose: To evaluate the direct effects of andrographolide on glial cells and its mechanisms in reducing neuroinflammation. Materials: Andrographolide (≥98% purity, Sigma-Aldrich), primary astrocytes from postnatal (P1-P3) Sprague-Dawley rat cortices, DMEM/F12 culture medium, serum, antibiotics. Procedure:

  • Astrocyte isolation and culture: Dissect cortices from rat pups, remove meninges, and dissociate tissue with 0.25% trypsin-EDTA. Filter through 40μm strainer, centrifuge, and resuspend in DMEM/F12 with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL). Culture for 7-9 days at 37°C with 5% CO₂. Shake flasks at 350 rpm to remove microglia and achieve >95% astrocyte purity (confirmed by GFAP staining) [7].
  • Andrographolide treatment preparation: Dissolve andrographolide in DMSO at 10 mM stock concentration. Further dilute in culture medium to working concentrations (0.1-10 μM), ensuring final DMSO concentration ≤0.1%. Include vehicle control (0.1% DMSO).
  • Treatment protocol: Pre-treat astrocytes with andrographolide for 1-2 hours before inflammatory stimulation (e.g., IL-1β at 10 ng/mL or LPS at 100 ng/mL). Continue incubation for desired duration (1-24 hours depending on endpoint).
  • Cell viability assessment: Use MTT assay or Muse Cell Analyzer to ensure tested andrographolide concentrations (0.1-10 μM) maintain >90% cell viability at 24 hours [7].
3.1.2 Measurement of Inflammatory Mediators and Signaling Pathways

Purpose: To quantify andrographolide's effects on inflammatory mediators and key signaling pathways. Procedure:

  • RNA isolation and qPCR: Extract total RNA with TRIzol reagent according to manufacturer's protocol. Synthesize cDNA using reverse transcriptase. Perform qPCR with primers for pro-inflammatory cytokines (IL-6, IL-1β, TNF-α), chemokines, and antioxidant genes (HO-1, NQO1). Normalize to GAPDH and β-actin, calculate fold changes using 2^(-ΔΔCT) method [7].
  • Protein extraction and immunoblotting: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Separate proteins (20-40 μg) by SDS-PAGE, transfer to PVDF membranes, block with 5% BSA, and incubate with primary antibodies (anti-Nrf2, anti-HO-1, anti-phospho-p65, anti-IκBα, anti-phospho-ERK, anti-phospho-p38) overnight at 4°C. Incubate with HRP-conjugated secondary antibodies, develop with ECL, and quantify band intensities [7] [2].
  • Subcellular fractionation: Use commercial nuclear extraction kits to separate cytoplasmic and nuclear fractions. Verify fraction purity with markers (Lamin B1 for nuclear, GAPDH for cytoplasmic). Measure Nrf2 translocation by immunoblotting of nuclear fractions [7].
  • Immunofluorescence staining: Culture astrocytes on coverslips, treat with andrographolide, fix with 4% PFA, permeabilize with 0.1% Triton X-100, block with 5% BSA, incubate with primary antibodies (HO-1, Nrf2, GFAP) overnight at 4°C, then with fluorescent secondary antibodies. Mount with DAPI-containing medium and image with confocal microscopy [7].
In Vivo Models of Neuroinflammation
3.2.1 Animal Model Selection and Andrographolide Administration

Purpose: To evaluate andrographolide efficacy in whole-organism models of neuroinflammation. Materials: Andrographolide (Sigma-Aldrich or equivalent), vehicle (saline with minimal DMSO or ethanol), adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g), appropriate surgical equipment. Procedure:

  • Model induction:
    • Traumatic Brain Injury (TBI): Anesthetize rats, perform craniotomy, and induce controlled cortical impact (40g weight dropped from 25cm height) [2].
    • Alzheimer's models: Use APP/PS1 transgenic mice or intracerebroventricular streptozotocin (ICV-STZ, 3 mg/kg) injection in wild-type rats [5] [6].
    • Systemic inflammation: Administer TNF-α (63 μg/kg, i.p.) every 3 days for 5 doses [3].
  • Andrographolide formulation for in vivo studies:
    • Free andrographolide: Dissolve in ethanol followed by saline (final ethanol <5%) for injection [2].
    • Nanoformulations: Use prepared AndroNLCs or Andro-SLNs suspended in saline for oral administration [3] [4].
  • Dosing protocol:
    • Dose: 1-10 mg/kg for free andrographolide, 10 mg/kg for nanoformulations.
    • Route: Intraperitoneal (most common) or oral (for nanoformulations).
    • Timing: Administer first dose 1 hour post-injury for acute models (TBI), or begin treatment at disease onset and continue for extended periods (2 weeks to 2 months) for chronic models.
    • Frequency: Single dose for acute studies, or 3 times/week to daily for chronic studies.
3.2.2 Behavioral Assessment and Tissue Collection

Purpose: To evaluate functional outcomes and collect tissues for molecular analysis. Procedure:

  • Behavioral tests:
    • Morris Water Maze (MWM): Assess spatial learning and memory in AD models. Record escape latency, path length, and time in target quadrant over 5-6 days of training [5].
    • Modified Neurological Severity Score (mNSS): Evaluate motor, sensory, and reflex functions in TBI models at 24 hours post-injury [2].
    • Y-Maze and Object Recognition Tests (ORT): Assess spatial and recognition memory in AD models [6].
  • Tissue collection and processing:
    • Perfusion and fixation: Deeply anesthetize animals, transcardially perfuse with cold PBS followed by 4% PFA. Remove brains, post-fix in 4% PFA for 24 hours, then cryoprotect in 30% sucrose until sinking.
    • Sectioning: Cut coronal sections (15-40μm) using cryostat or microtome for immunohistochemistry.
    • Fresh tissue collection: For molecular analyses, rapidly dissect brain regions (cortex, hippocampus, etc.), snap-freeze in liquid nitrogen, and store at -80°C.
3.2.3 Histopathological and Molecular Analyses

Purpose: To quantify neuroinflammation, neurodegeneration, and molecular mechanisms. Procedure:

  • Immunohistochemistry/Immunofluorescence:
    • Process free-floating or mounted sections for antigen retrieval if needed.
    • Block with 5% normal serum, incubate with primary antibodies (Iba-1 for microglia, GFAP for astrocytes, CD68 for activated microglia) overnight at 4°C.
    • Incubate with appropriate secondary antibodies, visualize with DAB or fluorescence.
    • Quantify staining intensity or count immunopositive cells in specific regions using image analysis software [2] [6].
  • ELISA for cytokine measurement:
    • Homogenize brain tissues in PBS with protease inhibitors, centrifuge to collect supernatant.
    • Use commercial ELISA kits to quantify levels of TNF-α, IL-6, IL-1β according to manufacturer's protocols [2].
  • Western blot analysis:
    • Process brain tissues as described in section 3.1.2.
    • Analyze pathway proteins (phospho/total NF-κB p65, IκBα, MAPKs, Nrf2, HO-1) in tissue lysates [2].
  • RNA sequencing and pathway analysis:
    • Extract total RNA from brain tissues, assess quality, and prepare libraries for sequencing.
    • Analyze differentially expressed genes, perform GO and KEGG enrichment analyses to identify affected pathways [5].

Formulation Strategies for Enhanced Bioavailability

Preparation of Andrographolide-Loaded Nanostructured Lipid Carriers (AndroNLCs)

Purpose: To overcome andrographolide's bioavailability limitations through advanced nanoformulations. Materials: Andrographolide, solid lipid (Glyceryl monostearate), liquid lipid (Caprylic/Capric Triglycerides), surfactants (Poloxamer 407, Span 60), high-pressure homogenizer. Procedure:

  • Hot melt-emulsification and ultrasonication: Melt solid lipid at 70-80°C, dissolve andrographolide in the molten lipid. Add liquid lipid and mix. Heat aqueous surfactant solution to same temperature, add to lipid phase, and pre-emulsify with high-speed homogenizer. Process with high-pressure homogenizer (3 cycles at 500 bar) or probe sonicator. Cool rapidly to form AndroNLCs [3].
  • Characterization:
    • Particle size and zeta potential: Measure by dynamic light scattering (target size: 130-200 nm, PDI <0.25, zeta potential: -25 to -35 mV).
    • Encapsulation efficiency: Separate free drug by ultracentrifugation or dialysis, measure andrographolide content in NLCs by HPLC. Calculate EE% = (Total drug - Free drug)/Total drug × 100%.
    • Morphology: Examine by transmission electron microscopy (spherical, uniform particles).
  • Stability assessment: Store at 4°C and 25°C/60% RH for 3 months, monitor particle size, PDI, zeta potential, and drug content monthly [3] [4].

Signaling Pathways and Mechanisms of Action

Andrographolide exerts its anti-neuroinflammatory effects through multi-target actions on key signaling pathways:

Figure 1: Key Signaling Pathways Modulated by Andrographolide in Neuroinflammation

The NF-κB pathway inhibition represents a primary mechanism, where andrographolide suppresses NF-κB nuclear translocation and reduces phosphorylation of IκBα and p65 subunit, leading to decreased pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) [2] [8]. Simultaneously, andrographolide activates the Nrf2 antioxidant pathway, enhancing Nrf2 nuclear translocation and subsequent upregulation of heme oxygenase-1 (HO-1), providing antioxidant protection in neural tissues [7]. The compound also modulates MAPK signaling by reducing phosphorylation of ERK and p38 MAPK, further contributing to its anti-inflammatory effects [7] [2]. These coordinated actions ultimately suppress microglial and astrocytic activation, reduce neuroinflammation, and provide neuroprotection across various neurological disease models.

Research Applications and Conclusions

Applications in Specific Neuroinflammatory Conditions

Andrographolide has demonstrated efficacy across multiple neuroinflammatory disease models:

  • Alzheimer's Disease: Andrographolide (5 mg/kg, 3 times/week for 2 months) in APP/PS1 transgenic mice reduced amyloid-beta deposition, attenuated microglial and astrocyte activation, and improved cognitive performance in Morris Water Maze tests [5]. Similar benefits were observed in the ICV-STZ sporadic AD model, where andrographolide (2 mg/kg, 3 times/week for 4 weeks) improved short-term spatial and recognition memory and reduced glial activation in prefrontal cortex and hippocampus [6].

  • Traumatic Brain Injury: A single dose of andrographolide (1 mg/kg, i.p.) administered 1 hour post-TBI in rats significantly improved neurological function, reduced cerebral edema, attenuated blood-brain barrier disruption, and decreased microglial activation and pro-inflammatory cytokine production through inhibition of NF-κB and MAPK pathways [2].

  • Systemic Inflammation-Induced Neuroinflammation: Orally administered AndroNLCs (10 mg/kg daily for 14 days) in TNF-α-induced systemic inflammation models reduced hippocampal IL-6 and TNF-α levels, alleviated behavioral abnormalities, and restored hippocampal morphology, with effects superior to free andrographolide and comparable to dexamethasone [3].

Conclusion and Future Perspectives

Andrographolide represents a promising multi-target therapeutic candidate for treating neuroinflammatory conditions, with demonstrated efficacy across various experimental models. The comprehensive protocols outlined in these application notes provide researchers with standardized methods for evaluating its effects, mechanisms, and potential therapeutic applications. The integration of advanced formulation strategies, particularly nano-encapsulation approaches, addresses the bioavailability challenges and enhances its translational potential. Future research should focus on disease-specific optimization of dosing regimens, further development of brain-targeted delivery systems, and validation in additional neuroinflammatory models to advance andrographolide toward clinical application for neurological disorders.

References

Comprehensive Application Notes and Protocols: Molecular Docking Studies of Andrographolide with SARS-CoV-2 Targets

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The global COVID-19 pandemic caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has urgently necessitated the development of effective therapeutic agents. Molecular docking studies have emerged as a powerful computational approach for rapidly identifying potential drug candidates by predicting how small molecules interact with biological targets at the atomic level. Andrographolide, a primary bioactive diterpenoid lactone compound derived from the medicinal plant Andrographis paniculata, has demonstrated significant potential as a multi-target antiviral agent against SARS-CoV-2 through computational and initial experimental studies. These application notes provide detailed methodologies and protocols for conducting molecular docking studies of andrographolide with key SARS-CoV-2 targets, along with comprehensive data analysis and interpretation guidelines for researchers in drug discovery and development.

Andrographolide possesses a complex labdane diterpenoid structure (C₂₀H₃₀O₅) characterized by multiple hydroxyl groups, unsaturated bonds, and a lactone ring that facilitate diverse molecular interactions with protein targets. Traditional use of Andrographis paniculata in Asian medicine for respiratory infections, combined with modern pharmacological studies demonstrating its broad-spectrum antiviral activity against several viruses including dengue, chikungunya, influenza, and HIV, provides a strong rationale for investigating its potential against SARS-CoV-2. The versatility of andrographolide as a potential SARS-CoV-2 antiviral is demonstrated by its ability to bind to several important targets at various stages of viral attachment, replication, and host-pathogen interactions, which may be a vital lead for any potential therapeutic agent being developed [1].

SARS-CoV-2 Molecular Targets for Andrographolide

Key Viral Proteins and Host Factors

SARS-CoV-2 employs several essential proteins for host cell entry, replication, and immune evasion, which represent promising targets for therapeutic intervention. Molecular docking studies have revealed that andrographolide and its semisynthetic derivatives can interact with multiple key viral targets:

  • Main protease (Mpro/3CLpro): Processes viral polyproteins into functional units; targeted by drugs like lopinavir and ritonavir
  • Papain-like protease (PLpro): Cleaves viral polyproteins and disrupts host immune responses by removing ubiquitin and ISG15 modifications
  • RNA-dependent RNA polymerase (RdRp): Catalyzes viral RNA replication; targeted by remdesivir
  • Spike glycoprotein (S): Mediates viral entry through ACE2 receptor binding
  • NSP15 endoribonuclease: Cleaves viral RNA and potentially helps evade host immune detection
  • Host TNF and NF-κB signaling pathways: Key regulators of inflammatory responses and cytokine storm in severe COVID-19
Docking Performance of Andrographolide and Derivatives

Table 1: Molecular Docking Scores (Binding Affinity, kcal/mol) of Andrographolide and Derivatives Against Key SARS-CoV-2 Targets

Compound Mpro (6LU7) PLpro (6WUU) RdRp (6M71) Spike (6VXX) NSP15 (6VWW)
Andrographolide -7.2 -6.8 -7.5 -7.1 -6.9
AGP-14 -8.3 -8.1 -8.7 -8.4 -8.2
AGP-15 -8.5 -8.3 -8.9 -8.7 -8.6
AGP-16 -8.7 -7.9 -8.4 -8.5 -8.1
Remdesivir -7.1 -6.5 -7.3 -6.8 -6.7
Hydroxychloroquine -5.8 -5.2 -5.6 -5.4 -5.1

Note: More negative docking scores indicate stronger binding affinity. Data compiled from PMC9008396 [1].

Table 2: Docking Scores of Andrographolide Against Host Targets Involved in COVID-19 Cytokine Storm

Target Protein PDB ID Docking Score (kcal/mol) Key Interacting Residues
TNF 5MU8 -8.2 Tyr59, Leu120, Gly121, Tyr119
NF-κB1 (p50) 2V2T -7.9* Cys62 (covalent binding)
IL-6 1P9M -7.4 Gln175, Tyr217, Ser176

Note: *Covalent docking score; andrographolide forms covalent bond with Cys62 of NF-κB1. Data compiled from Frontiers in Immunology article [2].

Computational Protocols and Methodologies

Protein Preparation Protocol

Objective: Prepare SARS-CoV-2 target proteins for molecular docking studies.

Materials and Software:

  • Protein Data Bank (PDB) structures: 6LU7 (Mpro), 6WUU (PLpro), 6VXX (Spike), 6VWW (NSP15), 6M71 (RdRp)
  • Software: Discovery Studio Visualizer 3.0, Swiss Protein Data Base Viewer, AutoDock Tools

Step-by-Step Procedure:

  • Retrieve 3D Structures: Download crystallographic structures of SARS-CoV-2 proteins from RCSB PDB (https://www.rcsb.org/)

  • Structure Validation:

    • Open protein structures in Swiss PDB Viewer
    • Check for broken chains and structural errors
    • Correct any missing residues or atom assignments
  • Preparation for Docking:

    • Remove water molecules and other heteroatoms using Discovery Studio Visualizer
    • Add polar hydrogen atoms to the protein structure
    • Assign Kollman united atom charges and solvation parameters
    • Save final structures in PDB format for docking studies
  • Active Site Identification:

    • Use Fpocket or similar pocket detection algorithms
    • For proteins with known ligands, define active site as 5Å sphere from cocrystallized ligand center
    • For apoproteins, perform blind docking using the entire protein surface
    • Calculate grid box coordinates (x, y, z centers) for docking simulations
Ligand Preparation Protocol

Objective: Prepare andrographolide and derivative structures for docking studies.

Materials and Software:

  • Andrographolide structure: PubChem CID 5318517
  • Software: ChemDraw/Chem3D (Chem Office-16), Open Babel, PyRx

Step-by-Step Procedure:

  • Structure Retrieval/Construction:

    • Download 3D structure of andrographolide from PubChem
    • Alternatively, draw 2D structure in ChemDraw and convert to 3D using Chem3D
    • For derivatives, modify parent structure and optimize geometry
  • Energy Minimization:

    • Import structures to PyRx virtual screening tool
    • Apply Universal Force Field (UFF) or MMFF94 forcefield
    • Use Conjugate Gradient algorithm for optimization (200 iterations)
    • Set energy difference termination criterion to <0.1
  • File Format Conversion:

    • Convert energy-minimized structures to PDBQT format using Open Babel or AutoDock Tools
    • Ensure proper assignment of rotatable bonds and torsional degrees of freedom
Molecular Docking Protocol

Objective: Perform molecular docking of andrographolide against SARS-CoV-2 targets.

Materials and Software:

  • Software: AutoDock Vina, PyRx, CB-Dock
  • Hardware: Multi-core processor with sufficient RAM (≥8GB recommended)

Step-by-Step Procedure:

  • Grid Box Setup:

    • Define grid dimensions to encompass entire binding site
    • Set grid spacing to 0.375 Å
    • Adjust grid center coordinates based on active site location:
      • Mpro: x=-46.903, y=-0.209, z=49.423
      • PLpro: Custom coordinates based on active site prediction
      • RdRp: Blind docking recommended (entire protein)
  • Docking Parameters:

    • Configure exhaustiveness setting to 8-16 (higher for more comprehensive search)
    • Set energy range to 4-5 kcal/mol
    • Define number of binding modes to generate (9 recommended)
  • Execution:

    • Load prepared protein and ligand files in PDBQT format
    • Run docking simulation using AutoDock Vina through PyRx interface
    • Monitor progress for error messages or warnings
  • Result Analysis:

    • Extract binding affinity values (kcal/mol) for all poses
    • Visualize top-ranking poses in Discovery Studio Visualizer or PyMOL
    • Identify hydrogen bonds, hydrophobic interactions, and salt bridges
    • Generate 2D interaction diagrams for key complexes

docking_workflow start Start Docking Protocol p1 Retrieve PDB Structures start->p1 p2 Remove Water/Heteroatoms p1->p2 p3 Add Polar Hydrogens p2->p3 p4 Assign Charges p3->p4 p5 Identify Active Site p4->p5 p6 Prepare Ligand Structure p5->p6 p8 Set Grid Parameters p5->p8 p7 Energy Minimization p6->p7 p7->p8 p9 Run Docking Simulation p8->p9 p10 Analyze Binding Poses p9->p10 p11 Validate Interactions p10->p11 end Docking Complete p11->end

Figure 1: Molecular Docking Workflow. This diagram illustrates the sequential steps for preparing proteins and ligands and performing molecular docking simulations.

Advanced Docking Techniques
3.4.1 Covalent Docking Protocol

Objective: Perform covalent docking of andrographolide with NF-κB1 (Cys62).

Procedure:

  • Adduct Preparation:

    • Create covalent bond between Cys62 sulfur atom and reported carbon atom of andrographolide
    • Set flexible bonds in the adduct for rotation during docking
    • Use Autodock Tools to define rotatable bonds and root of molecule
  • Covalent Docking:

    • Employ specialized covalent docking function in AutoDock Vina
    • Dock a minimal molecular fragment to allow conformational relaxation
    • Apply constraints to maintain covalent bond geometry
  • Validation:

    • Compare results with known covalent docking benchmarks
    • Verify binding mode consistency with experimental data
3.4.2 Molecular Dynamics Protocol

Objective: Validate docking results through molecular dynamics simulations.

Procedure:

  • System Preparation:

    • Solvate protein-ligand complex in explicit water molecules
    • Add counterions to neutralize system charge
    • Apply periodic boundary conditions
  • Simulation Parameters:

    • Set temperature to 310K using Langevin thermostat
    • Maintain pressure at 1 bar using Berendsen barostat
    • Use particle mesh Ewald method for long-range electrostatics
  • Production Run:

    • Equilibrate system gradually (NVT then NPT ensembles)
    • Run production simulation for 50-100ns
    • Calculate RMSD, RMSF, Rg, and hydrogen bonding patterns

Therapeutic Mechanisms and Signaling Pathways

Andrographolide exhibits a dual mechanism of action against COVID-19, targeting both viral replication processes and host inflammatory responses. The multi-target nature of andrographolide represents a significant advantage for combating viral infections, as it may reduce the likelihood of resistance development and provide synergistic therapeutic effects.

Antiviral Mechanism

Andrographolide interferes with multiple stages of the SARS-CoV-2 life cycle:

  • Viral entry inhibition: Binding to the spike protein and ACE2 receptor may disrupt viral attachment and host cell entry [1]
  • Protease inhibition: Interaction with Mpro and PLpro active sites prevents viral polyprotein processing, essential for generating functional viral proteins [1]
  • Replication complex disruption: Binding to RdRp and other non-structural proteins (NSPs) impairs viral RNA synthesis [1]
  • RNA processing interference: Interaction with NSP15 endoribonuclease may affect viral RNA processing and immune evasion [1]
Immunomodulatory Mechanism

Andrographolide mitigates the COVID-19 cytokine storm through:

  • TNF signaling inhibition: Direct binding to TNF protein disrupts TNF-Trimer interaction and subsequent inflammatory signaling [2]
  • NF-κB pathway suppression: Covalent modification of NF-κB1 (Cys62) prevents nuclear translocation and transcription of pro-inflammatory genes [2]
  • Inflammatory mediator reduction: Downregulation of IL-6, IL-8, and other cytokines elevated in severe COVID-19 [2]

signaling_pathways spike Spike Protein viral_entry Viral Entry Inhibition spike->viral_entry ace2 ACE2 Receptor ace2->viral_entry mpro Mpro/3CLpro protease_inhibition Polyprotein Processing Inhibition mpro->protease_inhibition plpro PLpro plpro->protease_inhibition rdrp RdRp replication_inhibition Viral Replication Inhibition rdrp->replication_inhibition nsp15 NSP15 nsp15->replication_inhibition tnf TNF Protein immune_modulation Immune Response Modulation tnf->immune_modulation nfkb NF-κB Pathway nfkb->immune_modulation cytokines Cytokine Storm ag Andrographolide ag->spike Binds ag->ace2 Binds ag->mpro Binds ag->plpro Binds ag->rdrp Binds ag->nsp15 Binds ag->tnf Binds ag->nfkb Covalent Modification inflammation_control Inflammation Control viral_entry->inflammation_control protease_inhibition->inflammation_control replication_inhibition->inflammation_control immune_modulation->inflammation_control

Figure 2: Andrographolide's Multi-Target Mechanism Against COVID-19. This diagram illustrates how andrographolide targets both viral proteins (red) and host inflammatory pathways (green) to exert dual antiviral and immunomodulatory effects.

Experimental Validation and Research Gaps

Supporting Evidence

While computational studies provide valuable insights, experimental validation is essential for confirming andrographolide's anti-SARS-CoV-2 activity:

  • In vitro studies: Vero cell-based assays have demonstrated potential SARS-CoV-2 inhibitory activity for both andrographolide and A. paniculata extract [1]
  • Traditional medicine precedents: Xiyanping, a Traditional Chinese Medicine containing andrographolide, has been recommended for COVID-19 in China under the China National Health Commission treatment guidelines [1]
  • Clinical initiatives: Thailand announced pilot programs for administering and examining the efficacy of A. paniculata extract in COVID-19 patients [1]
Research Gaps and Limitations

Despite promising computational results, several research gaps need addressing:

  • In vivo validation: Limited animal model studies confirming anti-SARS-CoV-2 efficacy
  • Clinical evidence: Sparse controlled clinical trial data specifically for andrographolide in COVID-19
  • Structure-activity relationships: Incomplete understanding of which structural features optimize anti-SARS-CoV-2 activity
  • Delivery optimization: Need for formulations that enhance andrographolide's bioavailability and tissue distribution
  • Combination therapies: Potential synergistic effects with existing antivirals largely unexplored

Conclusion and Future Perspectives

Molecular docking studies have established andrographolide as a promising multi-target agent against SARS-CoV-2, with demonstrated binding capabilities to key viral proteins and host factors involved in COVID-19 pathogenesis. The detailed protocols provided in these application notes will enable researchers to conduct rigorous docking studies, validate results through complementary computational methods, and guide subsequent experimental investigations.

The future development of andrographolide-based therapies for COVID-19 should focus on:

  • Lead optimization: Structural modification to enhance binding affinity, selectivity, and drug-like properties
  • Preclinical validation: Comprehensive in vitro and in vivo studies to confirm antiviral efficacy and safety
  • Formulation development: Advanced delivery systems to overcome andrographolide's pharmacokinetic limitations
  • Combination therapies: Rational drug combinations that leverage andrographolide's multi-target mechanism
  • Clinical trials: Well-designed studies to establish efficacy, optimal dosing, and safety profiles in COVID-19 patients

As research continues to evolve, andrographolide represents a promising naturally-derived scaffold for the development of multi-target therapies against SARS-CoV-2 and potentially other viral pathogens, highlighting the continued importance of natural products in modern drug discovery.

References

andrographolide degradation products and stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main stability issues with andrographolide in solution? The primary stability issue is pH-dependent hydrolysis, which follows first-order reaction kinetics [1] [2]. The compound is most stable in acidic conditions (pH 2.0 - 4.0) and degrades rapidly as the pH increases, especially under basic conditions [1] [2].

  • Q2: What are the key degradation products I should look for? The degradation products depend on the pH of your solution. The table below summarizes the major products identified under accelerated stress conditions [1] [2].

pH Condition Major Degradation Products
Acidic (pH 2.0) Isoandrographolide, 8,9-didehydroandrographolide [1]
Near Neutral (pH 6.0) 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide [1] [2]
  • Q3: How does degradation affect biological activity? Anti-inflammatory and cytotoxicity assessments consistently show that the degradation products have reduced biological effects compared to intact andrographolide [1] [2]. This highlights the critical importance of controlling degradation to ensure product efficacy.

  • Q4: What is the recommended method for monitoring degradation? Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective technique. A recommended method uses a C-18 column (e.g., 4.6 x 150 mm, 2.6 µm) with a mobile phase of water and methanol (1:1, v/v) at a flow rate of 1 mL/min, and detection at 224 nm [2].

Troubleshooting Guides

Guide 1: Determining Degradation Kinetics and Shelf-Life

This protocol is used to model the degradation kinetics of andrographolide and predict its shelf-life (t90%), which is crucial for formulation development [1] [2].

  • Objective: To determine the reaction order, rate constant (k), activation energy (Ea), and shelf-life of andrographolide at different pH levels.
  • Experimental Workflow:

Start Start: Prepare Andrographolide Solutions A 1. Adjust to Target pH (pH 2.0, 6.0, 8.0) Start->A B 2. Incubate at Accelerated Temperatures (e.g., 50°C, 70°C, 85°C) A->B C 3. Sample at Time Intervals (0h to 35 days depending on pH) B->C D 4. Analyze by HPLC (Quantify remaining Andrographolide) C->D E 5. Model Reaction Kinetics (Plot C, ln(C), 1/C vs. Time) D->E F 6. Apply Arrhenius Equation (Plot ln(k) vs. 1/T) E->F G 7. Calculate Shelf-life (t₉₀%) F->G

  • Key Parameters and Calculations:
    • Reaction Order: Established by plotting concentration (C), ln(C), or 1/C against time. The plot with the strongest linear correlation (highest r²) indicates the reaction order [1] [2]. For andrographolide, this is first-order [1] [2].
    • Rate Constant (k): The slope of the linear plot from the appropriate reaction order.
    • Activation Energy (Ea): Calculated using the Arrhenius equation: ln k = - (Ea/R) * (1/T) + ln A where R is the gas constant (8.31 J/mol·K), T is temperature in Kelvin, and A is the pre-exponential factor [1] [2]. Plot ln(k) against 1/T; Ea is derived from the slope (-Ea/R).
    • Shelf-life (t90%): For first-order kinetics, the time for the drug to degrade to 90% of its original concentration is calculated as: t90% = -ln(0.9) / kp where kp is the rate constant at the predicted storage temperature [2].
Guide 2: Identifying Degradation Products

This guide outlines the process for isolating and characterizing the major degradation products formed under different pH conditions [1].

  • Objective: To isolate and structurally identify the major degradation products of andrographolide.
  • Experimental Workflow:

Start Start: Prepare Large-scale Degradation A Incubate at Specific pH and Temperature (e.g., pH 2.0 or 6.0 at 70-85°C) Start->A B Monitor Reaction Completion by TLC/HPLC A->B C Extract and Concentrate Reaction Mixture B->C D Separate Compounds via Preparative Chromatography C->D E Isolate Pure Degradation Products D->E F Characterize Structure via: • NMR Spectroscopy • LC-MS/MS E->F

  • Key Techniques:
    • Separation: Use preparative column chromatography (e.g., silica gel) or preparative HPLC to separate the mixture of compounds from the degraded solution [1] [3].
    • Identification: Structural elucidation of the isolated products is primarily achieved by comparing their spectroscopic data (NMR and Mass Spectrometry) with those of known compounds [1] [2].

Stability Data at a Glance

The following table compiles key stability parameters for andrographolide from recent studies, providing a quick reference for experimental planning [1] [2].

Parameter Value / Condition Note
Optimal pH for Stability pH 2.0 - 4.0 Minimum degradation in this range [1] [2]
Kinetics Order First-order Consistent across studied pH values [1] [2]
Shelf-life (t90%) pH and temperature dependent Calculated from k value using Arrhenius equation [1] [2]
Activation Energy (Ea) pH dependent Determined for pH 2.0, 6.0, and 8.0 [1] [2]

Key Experimental Considerations

  • Buffer Selection: Use appropriate buffer systems for your target pH (e.g., HCl-KCl for pH 2.0; KH2PO4-NaOH for pH 6.0-8.0) [1] [2].
  • Sample Handling: When sampling from high-temperature incubation, immediately dilute the aliquot in methanol to stop the degradation reaction [1].
  • Biological Impact: Be aware that even if degradation occurs, standard assays might show some activity, but it will likely be lower than that of the pure compound due to the reduced potency of the degradation products [1] [2].

References

optimizing andrographolide solubility for in vitro assays

Author: Smolecule Technical Support Team. Date: February 2026

Solid Dispersion Techniques: Polymers & Methods

Solid dispersion (SD) is the most documented and effective strategy for enhancing the solubility and absorption of andrographolide (ADG). The choice of polymer and manufacturing method are critical success factors [1].

The table below summarizes key data on the performance of different polymers and methods.

Polymer / Method Key Performance Findings Quantitative Improvement
Soluplus "Marked solubility and absorption enhancements" Up to "4.7-fold" increase in solubility; "a decrease in 50% release time (T1/2) to less than 5 min" [1].
Polyvinylpyrrolidone (PVP) Effectively used in spray-dried formulations [1]. Information not specified in research.
Spray Drying "Emergied as the most effective," "one-step process without the need for post-milling" [1]. Information not specified in research.
Rotary Evaporation A viable technique for creating solid dispersions [1]. Information not specified in research.
Hot-Melt Extrusion A viable technique for creating solid dispersions [1]. Information not specified in research.
Freeze Drying A viable technique for creating solid dispersions [1]. Information not specified in research.
Vacuum Drying A viable technique for creating solid dispersions [1]. Information not specified in research.

Troubleshooting Guide & FAQs

FAQ 1: What is the fastest way to achieve a high dissolution rate for andrographolide?
  • Recommended Solution: Use a Soluplus-based solid dispersion prepared via spray drying.
  • Protocol Summary:
    • Dissolve andrographolide and Soluplus in a common, volatile solvent (e.g., methanol or dichloromethane).
    • Process the solution using a spray dryer under optimized parameters (e.g., inlet temperature, feed rate).
    • Collect the resulting dry powder, which is a solid dispersion ready for use in assays [1].
  • Rationale: This combination has been shown to reduce the 50% release time (T1/2) to under 5 minutes, making it ideal for assays requiring rapid dissolution [1].
FAQ 2: Are there simpler methods if I don't have access to specialized equipment like a spray dryer?
  • Recommended Solution: Use rotary evaporation (solvent evaporation method).
  • Protocol Summary:
    • Dissolve andrographolide and your selected polymer (e.g., PVP or Soluplus) in a suitable solvent.
    • Remove the solvent using a rotary evaporator, creating a solid film.
    • Gently scrape the film and grind it into a fine powder using a mortar and pestle.
    • Pass the powder through a sieve to ensure a uniform particle size for your experiments [1].
  • Note: While effective, this method requires a post-processing milling step that spray drying avoids [1].
FAQ 3: How can I isolate pure andrographolide for my own formulations?
  • Recommended Solution: Direct Soxhlet extraction with Ethyl Acetate.
  • Protocol Summary:
    • Use powdered Andrographis paniculata plant material.
    • Perform a continuous Soxhlet extraction using ethyl acetate as the solvent.
    • Upon cooling, pure andrographolide crystals will form directly in the extraction flask.
    • Isolate the crystals through filtration [2].
  • Rationale: This single-stage, moderately polar solvent method is cost-effective and yields pure andrographolide crystals without requiring further complex chromatographic separation, making it suitable for scaling up [2].

Experimental Workflow for Solubility Optimization

The following diagram outlines a logical workflow for developing a solid dispersion, from polymer selection to characterization.

cluster_methods Manufacturing Options start Start: Andrographolide Solubility Optimization step1 Polymer Selection (e.g., Soluplus, PVP) start->step1 step2 Manufacturing Method Selection step1->step2 method1 Spray Drying step2->method1 method2 Rotary Evaporation step2->method2 method3 Hot-Melt Extrusion step2->method3 step3 Formulation Characterization method1->step3 method2->step3 method3->step3 step4 Proceed to In-Vitro Assays step3->step4

References

reducing andrographolide cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

The Scientific Basis for Selective Cytotoxicity

The underlying principle for reducing harm to normal cells lies in the documented ability of andrographolide to exploit the biological differences between cancerous and normal cells.

  • Differential Effect on Cell Viability: A key study on breast cancer cells demonstrated this selectivity. Andrographolide showed a time- and concentration-dependent inhibitory effect on the proliferation of MDA-MB-231 cancer cells, while the treatment did not significantly affect normal breast epithelial cells (MCF-10A), which maintained over 80% viability [1].
  • Protective Mechanism in Normal Cells: Recent research on Bone Marrow Mesenchymal Stem Cells (BMSCs) provides a mechanistic insight. The study found that andrographolide protects these normal cells against injury induced by glucose and serum deprivation under hypoxia. This protective effect was achieved by activating the NRF2 signaling pathway, which reduces oxidative stress and mitochondrial damage, thereby decreasing apoptosis in normal BMSCs [2].

The table below summarizes the experimental evidence from key studies:

Cell Type Effect of Andrographolide Proposed Mechanism Citation
Breast cancer cells (MDA-MB-231) Inhibited proliferation; induced apoptosis Increased Bax/Bcl-2 ratio; activation of caspase-3 and caspase-9 [1] [1]
Normal breast epithelial cells (MCF-10A) Minimal effect on viability (>80% viability maintained) Not specified in the study [1] [1]
Bone Marrow Mesenchymal Stem Cells (BMSCs, normal cells) Protected against injury under stress conditions Activation of the NRF2 pathway, reducing oxidative stress and apoptosis [2] [2]

Troubleshooting Guide & FAQs

Here are some common questions and strategies you might encounter during your research.

FAQ 1: How can I experimentally confirm selective cytotoxicity in my model?

A robust experiment should directly compare the effect of andrographolide on your target cancer cells and a relevant normal cell line side-by-side.

  • Recommended Protocol: Cell Viability Assay (e.g., MTT or CCK-8)
    • Cell Seeding: Seed your cancer cells (e.g., MDA-MB-231) and normal cells (e.g., MCF-10A or another appropriate line) in a 96-well plate at a density of 1x10⁵ cells per mL (100 μL per well). Use at least 3-6 replicates per condition [1] [3].
    • Treatment: After 24 hours, treat the cells with a range of andrographolide concentrations (e.g., 0, 5, 15, 30, 60, 100 μM) for 24-48 hours [1]. Include a negative control (vehicle, e.g., DMSO ≤0.1%) and a blank control (media only).
    • Viability Measurement:
      • For MTT: Add 10-20 μL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Solubilize the resulting formazan crystals with DMSO and measure the absorbance at 570 nm [1] [4].
      • For CCK-8: Add 10% CCK-8 solution directly to the medium, incubate for 1-4 hours, and measure the absorbance at 450 nm [2].
    • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The goal is to find a concentration range that significantly inhibits cancer cells but has minimal effect on normal cells.

This experimental workflow can be visualized as follows:

start Seed cancer and normal cells in 96-well plate treat Treat with a range of andrographolide concentrations start->treat incubate Incubate for 24-48 hours treat->incubate assay Add MTT or CCK-8 reagent incubate->assay measure Measure absorbance assay->measure analyze Calculate IC50 and compare selectivity measure->analyze

FAQ 2: What strategies can I use to enhance selectivity and protect normal cells?

If your initial experiments show toxicity in normal cells, consider these approaches:

  • Strategy 1: Combination with Other Compounds. Combining andrographolide with other agents can create a synergistic effect, allowing you to lower the effective dose of each drug, thereby reducing potential side effects. A recent preprint study on glioblastoma showed a strong synergistic effect between andrographolide and the alkaloid berbamine, which could potentially allow for lower, less toxic dosing [3].
  • Strategy 2: Exploiting the NRF2 Pathway. Since andrographolide can activate the protective NRF2 pathway in normal cells [2], you could pre-treat normal cells with a very low, non-toxic "priming" dose of andrographolide to boost their antioxidant defenses before administering a higher therapeutic dose. However, this requires careful validation in your specific model.

The protective mechanism of andrographolide in normal cells via the NRF2 pathway can be summarized as follows:

AG Andrographolide NRF2_Act Activates NRF2 Signaling AG->NRF2_Act OxStress Reduces Oxidative Stress NRF2_Act->OxStress MitoProt Protects Mitochondrial Function OxStress->MitoProt AntiApop Inhibits Apoptosis MitoProt->AntiApop CellProt Protects Normal Cell Viability AntiApop->CellProt

Important Experimental Considerations

  • Cell Line Specificity: The protective effects are likely dependent on the type of normal cell used. Always select the most biologically relevant normal cell line for your research context.
  • Dosage is Critical: The protective effect of andrographolide on BMSCs was observed at concentrations of 2-6 μM [2], while cytotoxic effects on cancer cells often require higher doses (e.g., IC50 values around 30-120 μM in various studies [1] [4]). Finding this therapeutic window is key.
  • Mechanistic Studies: To firmly establish selectivity in your model, you may need to move beyond viability assays and investigate markers of apoptosis (e.g., Bax, Bcl-2, caspase activation [1]) and oxidative stress (e.g., ROS levels [2]) in both cell types.

References

andrographolide metabolic conjugation glucuronidation sulfate

Author: Smolecule Technical Support Team. Date: February 2026

Andrographolide Metabolic Pathways & Enzymes

Andrographolide undergoes extensive Phase II metabolism, primarily through glucuronidation and sulfation, which significantly influences its bioavailability and clearance [1] [2] [3]. The table below summarizes the key human enzymes involved and their specific roles.

Enzyme Reaction Type Specific Role in Andrographolide Metabolism
UGT2B7 Glucuronidation Major enzyme for 3-O- and 19-O-glucuronidation of andrographolide and its derivatives (deoxyandrographolide, dehydroandrographolide) [1].
UGT1A3, UGT1A4, UGT2B4 Glucuronidation Exhibit metabolic activity toward andrographolide and its derivatives [1].
Sulfotransferase (SULT) Sulfation Forms sulfate conjugates (e.g., 14-deoxy-12-sulfo-andrographolide in the intestine); major pathway alongside glucuronidation [2] [3].

The following diagram illustrates the primary metabolic pathways and the enzymes responsible for these reactions.

G Andrographolide Andrographolide Glucuronidation Glucuronidation Andrographolide->Glucuronidation Primary Pathway Sulfation Sulfation Andrographolide->Sulfation Primary Pathway Glucuronides Glucuronides Glucuronidation->Glucuronides 3-O & 19-O Conjugates SulfateConjugates SulfateConjugates Sulfation->SulfateConjugates UGT2B7 UGT2B7 UGT2B7->Glucuronidation Major Enzyme UGT1A3 UGT1A3 UGT1A3->Glucuronidation OtherUGTs Other UGTs (1A4, 2B4) OtherUGTs->Glucuronidation SULTs SULTs SULTs->Sulfation

Quantitative Kinetics of Glucuronidation

Understanding the enzyme kinetics is crucial for predicting metabolic rates and potential drug interactions. The data below, derived from recombinant UGT enzymes, shows the variability in the formation of the two primary glucuronide metabolites [1].

Glucuronide Metabolite Km Range (μM) Vmax Range (pmol/min/mg) CLint (Vmax/Km) Range (μL/min/mg)
19-O-Glucuronide 1.93 - 93.6 μM Data not fully specified in source -
3-O-Glucuronide 2.01 - 99.1 μM Data not fully specified in source -
Total Intrinsic Clearance (CLint) for AND, DEH, DEO - - 22.7 - 1010 μL min⁻¹ mg⁻¹

Key Note on Kinetics: Andrographolide's metabolism can shift from first-order to zero-order kinetics at higher doses as the UGT enzymes become saturated, leading to non-linear pharmacokinetics [2] [4].

Experimental Protocol: Characterizing Glucuronidation In Vitro

This standard protocol for identifying metabolites and determining enzyme kinetics using human liver microsomes (HLMs) and recombinant UGTs is based on established methodologies [1].

Incubation System Setup
  • Microsomal Source: Pooled HLMs or recombinant UGT enzymes.
  • Protein Concentration: 0.5-1 mg/mL protein in the incubation.
  • Buffer: 50 mM Tris-HCl buffer (pH 7.4).
  • Cofactors: 5 mM UDPGA (UDP-glucuronic acid), 5 mM MgCl₂.
  • Permeabilization: Add 25 μg/mL alamethicin (on ice for 15 min) to pore-form and expose enzyme active sites.
  • Reaction Volume: 200 μL.
  • Pre-incubation: 3-5 minutes at 37°C.
  • Initiation: Start the reaction by adding UDPGA.
  • Termination: After 30-60 minutes, add 200 μL of ice-cold methanol or acetonitrile.
  • Controls: Include negative controls without UDPGA, without substrate, and without microsomes.
Metabolite Identification and Analysis
  • Sample Preparation: Vortex, centrifuge (20,000×g, 20 min), and collect the supernatant for analysis.
  • HPLC-UV-MS/MS Analysis:
    • Column: C18 reversed-phase (e.g., 2.1 × 150 mm, 5 μm).
    • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile.
    • Flow Rate: 0.5 mL/min.
    • Detection: UV (e.g., 225-250 nm) and tandem mass spectrometry with electrospray ionization (ESI) in negative mode.
    • MRM Transitions: Monitor andrographolide (525.0 → 349.0), dehydroandrographolide (507.5 → 331.5), and deoxyandrographolide (509.0 → 333.0).
Structural Elucidation via NMR
  • Biosynthesis: Scale up incubations using pooled liver microsomes (e.g., from pigs or monkeys) to produce sufficient quantities of metabolites.
  • Purification: Isolate metabolites using semi-preparative or preparative HPLC.
  • Structure Determination: Use 1D (¹H) and 2D (HSQC, HMBC) NMR spectroscopy to confirm conjugation sites (e.g., 3-O vs. 19-O).

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems in andrographolide metabolism studies.

Problem Possible Cause Solution
Low or No Metabolite Detection Low enzyme activity; insufficient cofactor; low substrate solubility. Verify HLM/UGT activity; ensure fresh UDPGA; use minimal DMSO (<1% v/v) to dissolve andrographolide [1].
High Background Noise in LC-MS Matrix effects from incubation components. Improve sample cleanup (protein precipitation, solid-phase extraction); optimize LC gradient to separate analytes from matrix [1].
Inconsistent Kinetics Data Enzyme saturation (non-linear kinetics); poor linearity of reaction rate. Use shorter incubation times; verify metabolite formation is linear with time and protein concentration; use a wider range of substrate concentrations [1] [4].
Unexpected Metabolites Species differences in UGT expression/activity; non-enzymatic degradation. Confirm human-specific UGTs for human relevance; include controls without enzymes/cofactor to rule out non-enzymatic reactions [1].

Key Considerations for Researchers

  • Account for Species Differences: Glucuronidation pathways show significant interspecies variation. For example, 19-O-glucuronides are found in most species except rats. Always confirm findings with human-derived enzymes or microsomes for human drug development [1].
  • Address Poor Bioavailability: Andrographolide has low oral bioavailability (around 2.67%) due to its extensive Phase II metabolism and low aqueous solubility. This is a critical factor in drug formulation efforts [3].
  • Investigate Metabolite Activity: While many metabolites are considered inactive, some may possess pharmacological activity. Characterizing the activity of major metabolites like andrographolide-19-O-β-d-glucuronide is essential for a complete understanding of the drug's efficacy and safety [1].

References

andrographolide pH-dependent degradation kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the stable pH range for andrographolide? The optimal pH for andrographolide stability is between pH 2.0 and pH 4.0 [1] [2]. Its degradation follows first-order reaction kinetics across the studied pH range [1] [2] [3].

  • How does pH affect the degradation rate? The degradation rate increases significantly as the solution becomes more basic. The compound is most unstable under basic conditions [1].

  • What are the main degradation products? The degradation products are pH-dependent [1] [2] [4]:

    • Under Acidic Conditions (e.g., pH 2.0): isoandrographolide and 8,9-didehydroandrographolide [1] [2].
    • Under Basic Conditions (e.g., pH 6.0): 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide [1] [2].
  • Do the degradation products retain biological activity? No. Anti-inflammatory and cytotoxicity assessments show that the identified degradation products have consistently reduced biological effects compared to intact andrographolide [1] [2] [3].

Stability Data & Kinetics

The following tables summarize the quantitative findings from recent studies.

Table 1: Degradation Products Formed at Different pH Levels

pH Condition Degradation Products Identified
Acidic (pH 2.0) isoandrographolide (2), 8,9-didehydroandrographolide (3) [1] [2].
Basic (pH 6.0) 15-seco-andrographolide (4), 14-deoxy-15-methoxyandrographolide (5), 14-deoxy-11,14-dehydroandrographolide (6) [1] [2].

Table 2: Shelf-Life (t90%) of Andrographolide at Different Temperatures and pH [1]

pH 70°C 77°C 85°C
2.0 35 days 19 days 10 days
6.0 11 days 6 days 3 days
8.0 3.5 hours 2 hours 1 hour

Experimental Protocol: Chemical Kinetics in pH Solutions

This methodology is adapted from the published research for a laboratory setting [1] [2].

1. Solution Preparation

  • Prepare aqueous solutions buffered to your target pH values (e.g., pH 2.0, 6.0, 8.0).
  • pH 2.0: 0.2 M HCl + 0.2 M KCl [2].
  • pH 6.0: 0.1 M KH₂PO₄ + 0.1 M NaOH [2].
  • Dissolve andrographolide in these solutions to a known concentration.

2. Forced Degradation & Sampling

  • Incubate the solutions at controlled temperatures (e.g., 50–85 °C) [1].
  • Withdraw samples (e.g., 100 µL) at predetermined time intervals.
  • Critical: Immediately dilute each sample in methanol (e.g., 900 µL) to stop the reaction, creating a stock solution for analysis [1].

3. Quantitative Analysis via HPLC

  • Use an HPLC system with a reversed-phase C-18 column [1].
  • Mobile Phase: A 1:1 (v/v) mixture of water and methanol [1].
  • Flow Rate: 1 mL/min [1].
  • Detection: UV detector at 224 nm [1].
  • Sample Preparation: Filter all samples through a 0.45 µm membrane before injection [1].

4. Data Analysis and Kinetic Modeling

  • Plot the concentration of remaining andrographolide over time.
  • Determine the reaction order by fitting plots of concentration (C), ln(C), and 1/C against time. The plot with the best linear fit (highest r²) indicates the reaction order. For andrographolide, this is typically first-order, so a plot of ln(C) vs. time will be linear [1] [2].
  • Calculate the degradation rate constant (k) from the slope of the linear plot.
  • Use the Arrhenius equation with rate constants at different temperatures to determine the activation energy (Ea) and predict shelf-life at lower storage temperatures [1] [2].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation in all conditions Temperature too high Lower incubation temperature; ensure accurate temperature control of heating block/water bath.
No degradation observed pH of solution incorrect Verify buffer pH with a calibrated pH meter before and after adding compound.
Analysis method not sensitive Check HPLC calibration and detector sensitivity. Ensure degradation products are well-separated from the parent compound.
Unusual degradation products Compound or solvent impurities Use high-purity andrographolide standard and HPLC-grade solvents.
High variability in replicate data Inconsistent sampling or dilution Standardize and strictly adhere to sampling times and dilution procedures.

Degradation Pathway Diagram

The diagram below illustrates the primary degradation pathways of andrographolide under different pH conditions, based on the identified products.

G Andrographolide Andrographolide A1 isoandrographolide (2) Andrographolide->A1 Acidic Conditions (pH 2.0) A2 8,9-didehydroandrographolide (3) Andrographolide->A2 Acidic Conditions (pH 2.0) B1 15-seco-andrographolide (4) Andrographolide->B1 Basic Conditions (pH 6.0) B2 14-deoxy-15-methoxy- andrographolide (5) Andrographolide->B2 Basic Conditions (pH 6.0) B3 14-deoxy-11,14- dehydroandrographolide (6) Andrographolide->B3 Basic Conditions (pH 6.0)

I hope this technical support center provides a solid foundation for your experiments.

References

overcoming andrographolide poor water solubility

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Solubility Enhancement Strategies

The table below summarizes the key methodologies for improving the solubility and bioavailability of andrographolide (ADG), based on recent research.

Strategy Key Polymers/Excipients Preparation Method Reported Solubility/Bioavailability Enhancement Key Advantages
Solid Dispersion [1] Soluplus, PVP (K15, K30, K90), PVP-VA64, Poloxamer 188, PEG 6000 Spray Drying, Rotary Evaporation, Hot-Melt Extrusion Up to 4.7-fold solubility increase; higher Cmax and AUC; T1/2 to <5 min [1] One-step process (spray drying); can use polymers with surfactant properties (e.g., Soluplus) [1]
Nanoemulsion [2] Castor Oil (oil), Tween 80 (surfactant), Propylene Glycol (co-surfactant) High-Speed Homogenization & Ultrasonication Good stability (Zeta potential: -31.5 mV); enhanced bioavailability for oral delivery [2] Patient-friendly (e.g., oral syrup); can enhance bioavailability of poorly soluble drugs [2]
Microencapsulation / Spray Drying [3] PVP K30, HPMC Spray Drying 17-39 fold solubility increase across different pH media vs. standard ADG [3] Significantly improves dissolution rate; versatile polymer ratios
Micronization [4] Not Applicable (Pure API) Jet Milling Case study on piroxicam showed superior dissolution vs. salts and cocrystals [4] Simple method; increases surface area for dissolution; no compatibility issues with excipients
Co-solvent System [5] DMF, DMSO, PBS Solvent Dilution Up to ~0.5 mg/mL in 1:1 DMF/PBS solution [5] Simple for in-vitro experiments; uses common lab solvents

Detailed Experimental Protocols

Here are standardized protocols for two of the most effective methods from the research.

Protocol 1: Spray-Dried Solid Dispersion with Soluplus

This method is noted for its effectiveness and one-step process [1].

  • Objective: To create an amorphous solid dispersion of Andrographolide (ADG) using Soluplus via spray drying to enhance aqueous solubility.
  • Materials: ADG, Soluplus (PCL-PVAc-PEG graft copolymer), suitable organic solvent (e.g., Ethanol, Methanol), Deionized Water.
  • Equipment: Spray Dryer, Analytical Balance, Magnetic Stirrer, Ultrasonic Bath.
  • Procedure:
    • Preparation of Feed Solution: Dissolve ADG and Soluplus at a predetermined ratio (e.g., 1:5 to 1:10 drug-to-polymer) in a suitable organic solvent. Use stirring and/or sonication to achieve a clear, homogeneous solution [1] [3].
    • Spray Drying Parameters: Set the spray dryer with the following typical parameters:
      • Inlet Temperature: Optimize based on solvent boiling point (e.g., 60-80°C for ethanol).
      • Feed Flow Rate: Adjust to achieve a stable outlet temperature (e.g., 5 mL/min).
      • Aspirator Flow Rate: 100% (or as per instrument specifications).
      • Nozzle Size: Standard (e.g., 0.7 mm).
    • Collection: Collect the dried powder from the cyclone and product collection vessel.
    • Storage: Store the final solid dispersion in a sealed container under desiccation at room temperature.

The workflow for this protocol is as follows:

Start Start Protocol Prep Prepare Feed Solution: Dissolve ADG and Soluplus in organic solvent Start->Prep Dry Spray Dry Solution: Set inlet/outlet temperature and feed flow rate Prep->Dry Collect Collect Solid Dispersion Powder from cyclone Dry->Collect Store Store Powder in sealed container with desiccant Collect->Store End End Protocol Store->End

Protocol 2: Nanoemulsion Formulation for Oral Delivery

This protocol is adapted from studies creating stable nanoemulsions for oral delivery of ADG [2].

  • Objective: To formulate a stable oil-in-water nanoemulsion of ADG to enhance its solubility and oral bioavailability.
  • Materials: ADG, Castor Oil (oil phase), Tween 80 (surfactant), Propylene Glycol (co-surfactant), Deionized Water (aqueous phase).
  • Equipment: High-Speed Homogenizer, Ultrasonicator, pH Meter, Viscometer.
  • Procedure:
    • Oil Phase Preparation: Dissolve ADG in castor oil with mild heating and stirring if necessary.
    • Aqueous Phase Preparation: Mix Tween 80 and propylene glycol (in a specific Smix ratio) with deionized water.
    • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under continuous stirring using a high-speed homogenizer (e.g., 10,000 rpm for 5-10 minutes) to form a coarse emulsion [2].
    • Forming Nanoemulsion: Subject the coarse emulsion to ultrasonication (e.g., using a probe sonicator at a specific amplitude for 10-15 minutes, with pulse cycles to prevent overheating) to reduce droplet size to the nano-range [2].
    • Characterization: Measure the droplet size (target ~190 nm), polydispersity index (PDI), zeta potential (target ~ -30 mV for stability), pH, and viscosity of the final nanoemulsion [2].

The workflow for creating a nanoemulsion is as follows:

Start Start Protocol OilPhase Prepare Oil Phase: Dissolve ADG in Castor Oil Start->OilPhase Coarse Form Coarse Emulsion: High-speed homogenization OilPhase->Coarse AqPhase Prepare Aqueous Phase: Mix Tween 80, PG, and Water AqPhase->Coarse Nano Form Nanoemulsion: Ultrasonication Coarse->Nano Char Characterize: Droplet size, Zeta potential, PDI Nano->Char End End Protocol Char->End

Frequently Asked Questions (FAQs)

Q1: Why is my solid dispersion not achieving the expected solubility enhancement, or showing poor dissolution? A1: This is a common challenge. Please check the following:

  • Incomplete Amorphization: The drug may not be fully converted to its amorphous state. Confirm the amorphous nature of your solid dispersion using XRPD (X-ray Powder Diffraction). Re-optimize the spray drying parameters (e.g., inlet temperature, feed rate) or consider alternative polymers [1].
  • Drug Recrystallization: The amorphous form may be unstable and recrystallize over time or during storage. Ensure proper storage under desiccation. Using polymers that inhibit crystallization (e.g., Soluplus, PVP VA64) can improve physical stability [1] [4].
  • Inefficient Polymer Selection: The polymer may not be effectively inhibiting crystallization or providing a solubilizing effect. Screen different polymers (e.g., Soluplus, PVP K30, HPMC) and drug-to-polymer ratios [1] [3].

Q2: My nanoemulsion is unstable, showing phase separation or droplet growth. What could be the cause? A2: Instability in nanoemulsions often points to formulation or process issues:

  • Insufficient Energy Input: The homogenization or ultrasonication energy may be insufficient to achieve a stable, small droplet size. Optimize the homogenization speed/time and ultrasonication amplitude/cycle duration [2].
  • Non-optimal Surfactant/Co-surfactant Ratio: The selected Smix ratio may not provide adequate coverage at the oil-water interface to prevent droplet coalescence. Re-visit your pseudo-ternary phase diagram to identify the stable nanoemulsion region [2].
  • Zeta Potential: A zeta potential with low magnitude (e.g., between -10 mV and +10 mV) may indicate inadequate electrostatic repulsion between droplets, leading to aggregation. Aim for a zeta potential above |±30| mV for good physical stability [2].

Q3: What is the simplest method to quickly test the solubility of andrographolide for in-vitro assays? A3: For initial in-vitro experiments, a co-solvent method is the most straightforward:

  • Procedure: First, dissolve ADG in a small volume of DMSO or DMF to create a concentrated stock solution (e.g., 25 mg/mL in DMSO). Then, dilute this stock solution with your aqueous buffer (e.g., PBS pH 7.2) with vigorous vortexing. A 1:1 dilution of DMSO stock with PBS can achieve concentrations around 0.5 mg/mL [5]. Always include a control to account for any effects of the solvent on your assay.

Troubleshooting Common Experimental Issues

Problem Potential Causes Suggested Solutions
Low Drug Loading in Formulation Poor solubility of ADG in selected oil (for NE) or solvent (for SD). Screen different oils (e.g., castor oil, oleic acid) or solvents. Use mild heating to aid dissolution [2].
Poor Yield in Spray Drying Spray dryer parameters not optimized; powder sticking to walls. Adjust inlet/outlet temperature and feed flow rate. Ensure the cyclone is properly sealed.
Incomplete Drug Release in Dissolution Test Poor wettability of the formulation or drug crystallization upon contact with media. Incorporate hydrophilic polymers (PVP, Soluplus) or surfactants (Poloxamer) into the formulation to improve wetting [1].
Low Oral Bioavailability in Vivo Despite improved solubility, absorption may be limited by metabolism or efflux. The polymer Soluplus has been shown to improve absorption, potentially by inhibiting efflux transporters like P-glycoprotein [1].

References

Mechanisms of Hepatoprotection & Risk Mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Evidence suggests that andrographolide's antioxidant properties are key to its protective effects. Understanding this mechanism is fundamental to risk management.

The diagram below illustrates how andrographolide counteracts liver injury induced by acetaminophen (APAP), a common model for drug-induced hepatotoxicity.

G APAP APAP NAPQI NAPQI APAP->NAPQI Metabolism by CYP2E1 AGL AGL GSH Glutathione (GSH) AGL->GSH Helps Maintain Levels AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT) AGL->AntioxidantEnzymes Increases Activity OxidativeStress Oxidative Stress & Cell Damage NAPQI->OxidativeStress Directly Causes NAPQI->GSH Depletes Necrosis Necrosis OxidativeStress->Necrosis GSH->OxidativeStress Depletion Leads to Protection Protected Hepatocyte GSH->Protection AntioxidantEnzymes->OxidativeStress Scavenges Free Radicals AntioxidantEnzymes->Protection

The core risk management strategy is to leverage AGL's protective nature by ensuring proper dosing. The following table summarizes key experimental evidence and protocols for assessing AGL's effect on the liver.

Experimental Focus Model Used AGL Treatment Protocol Key Findings & Outcomes Suggested Assessment Methods

| Hepatoprotective Assessment (Primary Focus) | Male Sprague-Dawley rats with APAP-induced liver injury [1] | - Doses: 5 mg/kg & 10 mg/kg, p.o.

  • Duration: 14 days co-administration with APAP [1] | - Significant reduction in serum liver enzymes (markers of damage) [1]
  • Increased antioxidant enzymes (GSH, SOD, CAT) and reduced lipid peroxidation (MDA) [1]
  • Improved liver histopathology [1] | - Serum biochemistry (ALT, AST, ALP)
  • Hepatic antioxidant assays (GSH, SOD, CAT, MDA)
  • Histopathological examination | | Chemical Stability & Bioactivity (Critical for Protocol Design) | Aqueous solutions under varying pH and temperature [2] | - Stability: Degrades via first-order kinetics; optimal stability at pH 2.0-4.0 [2]
  • Degradation: Forms less active compounds at non-optimal pH [2] | - Degradation products show reduced biological activity [2]
  • Controlling pH during formulation is critical for consistent bioactivity [2] | - HPLC-based stability studies
  • LC-MS for degradation product identification
  • Bioactivity assays on isolated degradation products |

Troubleshooting Guide & FAQs

Here are answers to common experimental challenges related to andrographolide and liver effects.

Q1: My in vivo experiment shows unexpected liver toxicity in the andrographolide treatment group. What could be the cause?

  • Confirm Compound Stability: Check the pH of your vehicle solution. Andrographolide degrades rapidly in neutral and basic conditions (pH >6.0), forming products with significantly reduced or altered bioactivity. Ensure your formulation maintains a stable, acidic pH (2.0-4.0 is optimal) [2].
  • Verify Dosage: Re-check your dosing calculations. While hepatoprotective at 5-10 mg/kg in animal models, extremely high doses outside the studied range could produce non-specific effects.
  • Review Model and Controls: Ensure the observed toxicity is not due to the disease/model itself or other compounds. Include a vehicle control group and a standard-of-care positive control (e.g., silymarin for liver studies) to validate your model.

Q2: How can I ensure the andrographolide I use in my cell culture experiments is active and stable?

  • Use Fresh Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) immediately before use. Avoid storing diluted working solutions for long periods, especially in aqueous culture media with a neutral pH.
  • Validate Activity with a Positive Control: Include a positive control in your assay. For example, if studying antioxidant effects, you could pre-treat cells with AGL and then challenge with a known oxidant like acetaminophen or H₂O₂ to confirm its protective activity is present [1].

Q3: The literature emphasizes hepatoprotection, but are there any known risky interactions?

  • Although not direct hepatotoxicity, be cautious of andrographolide's effects on drug-metabolizing enzymes and signaling pathways. It is known to inhibit pathways like NF-κB and PI3K/Akt [3] [4] [5]. If your research involves compounds that are metabolized by the liver or that act on these pathways, andrographolide may alter their expected effects or toxicity profile.

Key Recommendations for Researchers

  • Prioritize Formulation Stability: The number one actionable step for managing experimental risk is to control the pH of your andrographolide solutions. This ensures you are testing the intended compound and not a mixture of degradation products [2].
  • Leverage Protective Effects: Design experiments to utilize AGL's hepatoprotective properties, for instance, in models where oxidative stress in the liver is a known factor.
  • Employ Robust Controls: Always include well-designed control groups (vehicle, disease/model, positive drug) to accurately interpret your results and distinguish specific effects from artifacts.

References

andrographolide compared to standard chemotherapy agents

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Comparative Overview

The table below compares the fundamental characteristics of andrographolide with standard chemotherapy agents.

Feature Andrographolide (A Natural Product) Standard Chemotherapy Agents
Primary Mechanism Multi-target signaling pathway inhibition [1] [2] [3] Direct DNA damage or disruption of cell division in rapidly dividing cells [4]
Key Targets NF-κB, PI3K/AKT, HIF-1, JAK/STAT, Wnt/β-catenin pathways [2] [3] [5] DNA, RNA, enzymes like topoisomerase, mitotic spindle [4]
Cell Cycle Specificity Not fully defined; likely cell cycle-nonspecific Both cell cycle-specific and nonspecific agents exist [4]
Primary Origin Natural plant product [1] Mostly synthetic or semi-synthetic [4]
Resistance Mechanisms Potential for multi-drug resistance (e.g., P-glycoprotein efflux), but more data needed [6] Well-characterized (drug efflux, DNA repair enhancement, target mutation, apoptosis alteration) [4] [6]

Detailed Mechanisms and Experimental Evidence

How Andrographolide Fights Cancer

Andrographolide exhibits its anti-cancer effects through a multi-faceted approach by targeting critical cellular signaling pathways [3]. The following diagram illustrates the interconnected network of these mechanisms.

G Andrographolide Andrographolide NFkB_Pathway NF-κB Pathway (Inhibition of inflammation and cell survival) Andrographolide->NFkB_Pathway PI3K_Pathway PI3K/AKT Pathway (Inhibition of cell growth and survival) Andrographolide->PI3K_Pathway HIF1_Pathway HIF-1 Pathway (Inhibition of angiogenesis) Andrographolide->HIF1_Pathway JAK_STAT_Pathway JAK/STAT Pathway (Modulation of immune response) Andrographolide->JAK_STAT_Pathway Metastasis Inhibition of Metastasis (e.g., via MMP-9 downregulation [1]) Andrographolide->Metastasis Apoptosis Induction of Apoptosis (Programmed cell death) Andrographolide->Apoptosis AntiProliferation Anti-Proliferation NFkB_Pathway->AntiProliferation PI3K_Pathway->AntiProliferation ProApoptosis Pro-Apoptosis PI3K_Pathway->ProApoptosis In GC [2] AntiAngiogenesis Anti-Angiogenesis HIF1_Pathway->AntiAngiogenesis JAK_STAT_Pathway->AntiProliferation AntiMetastasis Anti-Metastasis & Invasion Metastasis->AntiMetastasis Apoptosis->ProApoptosis

Key experimental findings supporting this multi-target mechanism include:

  • In Colorectal Cancer (CRC): Andrographolide acts by targeting matrix metalloproteinase-9 (MMP-9), Toll-like receptor, and NF-κB signaling pathways [1]. It also demonstrates effectiveness as an immunomodulator, harnessing anti-tumor immune responses [1].
  • In Gastric Cancer (GC): A network pharmacology and molecular docking study identified 197 potential targets for andrographolide. The study pinpointed SRC, AKT1, TP53, STAT3, and PIK3CA as central hub targets. Functional enrichment analysis revealed that the therapeutic effects are exerted primarily by inhibiting the HIF-1 and PI3K-Akt signaling pathways [2].
  • Broad-Spectrum Activity: A 2024 review confirms that andrographolide inhibits a wide array of pathways—including NF-κB, HIF-1, JAK/STAT, PI3K/AKT/mTOR, and Wnt/β-catenin—contributing to its anti-proliferative, anti-metastatic, and apoptotic effects across various cancers without significant side effects [3] [5].
How Standard Chemotherapy Works

Standard chemotherapeutic agents are classified by their mechanism of action and the cell cycle phase they affect [4]. The following diagram outlines the primary classes and their targets.

Quantitative Data and Experimental Protocols

Key Pharmacological Comparisons

The table below summarizes quantitative data and key characteristics for direct comparison.

Parameter Andrographolide Standard Chemotherapy (Examples)
IC₅₀ (Proliferation) Varies by cell line/cancer type (e.g., derivatives active against HCT116, MCF-7 with IC₅₀ <8 µM [3]) Varies significantly by drug and cancer type; typically in nM to µM range [4]
Key Signaling Targets NF-κB, PI3K/AKT, HIF-1, JAK/STAT [2] [3] DNA, RNA, Topoisomerase, Tubulin [4]
Primary Effects Anti-proliferation, apoptosis induction, anti-metastasis, anti-angiogenesis [3] [5] Cytotoxicity, cell death [4]
Common Adverse Effects No significant side effects reported in pre-clinical studies [5] Myelosuppression, nephro- and neurotoxicity (Cisplatin), gastrointestinal toxicity, hair loss [4]
Drug Resistance Potential target for overcoming MDR [6] Major challenge (MDR via P-gp efflux, enhanced DNA repair, etc.) [4] [6]
Pharmacokinetics (Oral) Rapid absorption (Tmax ~2h), dose-dependent bioavailability [7], protein binding (~55%), extensive metabolism [7] Varies by agent; many have IV administration due to poor oral bioavailability [4]
Example Experimental Workflows

Researchers use specific methodologies to elucidate the mechanisms described above.

1. Network Pharmacology & Molecular Docking for Mechanism Prediction [2] This approach is ideal for identifying potential targets and mechanisms of multi-target agents like andrographolide.

  • Step 1: Target Prediction. Obtain the compound's SMILES structure from PubChem and input it into target prediction databases (e.g., SwissTargetPrediction, TargetNet).
  • Step 2: Disease Target Collection. Collect known disease-related genes from databases (e.g., GeneCards, OMIM, TTD).
  • Step 3: Intersection & Network Construction. Identify overlapping genes between compound and disease targets. Use STRING database and Cytoscape to build a Protein-Protein Interaction (PPI) network and identify hub targets (e.g., SRC, AKT1).
  • Step 4: Enrichment Analysis. Perform GO and KEGG pathway analysis (using DAVID or Metascape) to identify signaling pathways significantly enriched with the hub targets (e.g., HIF-1, PI3K-Akt).
  • Step 5: Molecular Docking Validation. Download crystal structures of hub target proteins from PDB. Perform molecular docking (using CB-Dock or AutoDock Vina) to simulate and validate the binding affinity and mode between andrographolide and the targets.
  • Step 6: Experimental Validation. Validate key findings in vitro (e.g., using cell lines) or in vivo (e.g., mouse models), analyzing changes in gene expression (mRNA/protein) and pathway activity post-treatment.

2. Standard Cytotoxicity and Mechanism Assays These are fundamental for confirming the anti-cancer effects of any candidate compound.

  • Cell Viability Assay (e.g., MTT): Treat cancer cell lines with a range of andrographolide concentrations for 24-72 hours. Calculate the IC₅₀ value, which indicates the potency of the compound.
  • Apoptosis Detection (e.g., Flow Cytometry): Use Annexin V/PI staining on treated cells to quantify the percentage of cells undergoing early and late apoptosis.
  • Wound Healing / Transwell Assay: Use these assays to evaluate the anti-migratory and anti-invasive properties of andrographolide, which are critical for its anti-metastatic potential.
  • Western Blot Analysis: Analyze protein lysates from treated cells to confirm the downregulation or upregulation of key pathway proteins (e.g., p-AKT, NF-κB, MMP-9) and apoptosis markers (e.g., Bcl-2, Bax).

Conclusion and Research Implications

Andrographolide represents a paradigm shift from conventional chemotherapy, acting as a multi-target, pathway-focused agent rather than a direct DNA-damaging cytotoxin. Its ability to simultaneously inhibit multiple hallmark capabilities of cancer (proliferation, metastasis, angiogenesis) with a favorable safety profile in pre-clinical models makes it a compelling candidate for further development [1] [3] [5].

However, challenges remain, including its dose-dependent bioavailability and extensive metabolism [7], which are active areas of research. Strategies like nano-formulations are being explored to improve its therapeutic efficacy [1]. For the research community, the key lies in advancing these findings from robust pre-clinical validation into well-designed clinical trials to fully assess its potential as a standalone or adjunctive therapy in oncology.

References

andrographolide efficacy against other natural anti-inflammatories

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Target Pathways

Andrographolide exerts its effects through several key mechanisms, as illustrated in the diagram below.

G LPS LPS NFκB NFκB LPS->NFκB Induces IFNγ IFNγ IFNγ->NFκB Induces Andrographolide Andrographolide Andrographolide->NFκB Inhibits TNFα TNFα NFκB->TNFα Stimulates Production IL6 IL6 NFκB->IL6 Stimulates Production IFNγ_Output IFNγ_Output NFκB->IFNγ_Output Stimulates Production PGE2 PGE2 NFκB->PGE2 Stimulates Production

Figure 1: Andrographolide inhibits NF-κB to suppress key pro-inflammatory mediators. Based on data from [1] [2] [3].

The broad cytokine-suppressing action of andrographolide, particularly through the NF-κB pathway, is a significant differentiator. The table below compares its primary mechanisms with other natural anti-inflammatory compounds.

Table 1: Comparison of Anti-inflammatory Mechanisms

Compound Primary Molecular Targets & Mechanisms Key Signaling Pathways Affected
Andrographolide Directly inhibits NF-κB activation; suppresses TNF-α, IL-6, IFN-γ, PGE2, and NO production [1] [2] [3]. NF-κB, JAK/STAT, MAPK [4] [1] [5].
Curcumin Scavenges free radicals; enhances superoxide dismutase (SOD) activity; declines malondialdehyde (MDA) levels [6]. Not fully detailed in provided results.
EGCG Antioxidant through phenolic hydroxyl groups; modulates cell cycle and apoptosis [6]. Not fully detailed in provided results.
Silymarin Scavenges free radicals; increases glutathione concentrations; inhibits TNF-α [7]. Not fully detailed in provided results.

Comparative Efficacy in Experimental Models

Quantitative data from in vitro studies allows for a direct comparison of the potency of andrographolide against common NSAIDs.

Table 2: In-vitro Anti-inflammatory Activity (IC50) Compared to NSAIDs [2]

Anti-inflammatory Agent PGE2 Production NO Production TNF-α Release IL-6 Release IFN-γ Release
Andrographolide 8.8 µM 12.5 µM 11.0 µM 6.8 µM 1.8 µM
Paracetamol (Acetaminophen) 7.7 µM >100 µM >100 µM >100 µM >100 µM
Ibuprofen 26.5 µM >100 µM >100 µM >100 µM >100 µM
Aspirin 44.8 µM >100 µM >100 µM >100 µM >100 µM
Diclofenac 0.5 µM >100 µM >100 µM >100 µM >100 µM

This data shows that andrographolide has a wide-spectrum anti-inflammatory profile, effectively inhibiting multiple cytokines, unlike the tested NSAIDs which primarily target PGE2 [2].

Furthermore, in vivo studies support its efficacy in disease-specific models.

Table 3: Efficacy in Preclinical Disease Models

Disease Model Compound & Dose Key Results & Efficacy
Psoriasis (IMQ-induced rat model) [8] 0.1% AP Emulgel (topical, 7 days) Significantly reduced final PASI score, skin thickness, and total histopathology score (p < 0.05).
Rheumatoid Arthritis (Human clinical trial) [9] 30 mg, three times daily (14 weeks) Improved symptoms of swelling and tenderness; reductions in rheumatoid factor.
Ulcerative Colitis (Human clinical trial) [9] 1200-1800 mg A. paniculata extract daily (8 weeks) As effective as mesalamine (standard treatment).
Acute Colitis (DSS-induced mouse model) [4] Andrographolide derivative 3B Reduced serum levels of IFN-γ, IL-6, and TNF-α; inhibited P-P65 (NF-κB subunit).

Experimental Protocol for Psoriasis Model

To illustrate the methodology behind this data, here is a detailed protocol from a key study on psoriasis [8]:

  • Study Design: In-vivo, experimental, randomized post-test-only control group design.
  • Animal Model: Male Wistar rats (Rattus norvegicus), 3-4 months old, weight 300-400g.
  • Psoriasis Induction: Topical application of Imiquimod (IMQ) 5% cream (62.5 mg) daily on the shaved back to induce psoriatic lesions.
  • Intervention Groups:
    • Group I: Normal control (placebo gel)
    • Group II: Negative control (IMQ + placebo gel)
    • Group III & IV: Positive controls (IMQ + topical steroids: desoximetasone or mometasone)
    • Groups V, VI, VII: Intervention (IMQ + topical andrographolide emulgel at 0.1%, 0.175%, and 0.25%)
  • Treatment Duration: 7 days.
  • Primary Outcome Measures: PASI score (evaluating redness, scale, thickness), total histopathology score, keratin layer score, and molecular parameters (IL-6, IL-17, VEGF, TNF-α levels).

Formulation and Bioavailability Considerations

A significant challenge for several natural anti-inflammatories, including andrographolide, is poor bioavailability and low stability [6]. Research is actively exploring solutions:

  • Formulation Strategies: Andrographolide has been successfully formulated into topical emulgels for psoriasis, showing significant efficacy [8].
  • Structural Modifications: Creating derivatives (e.g., andrographolide sulfonates) is a common strategy to improve potency and drug-like properties [6] [1]. One derivative (3B) showed efficacy in an acute colitis model by inhibiting the TLR4-NF-κB pathway and enhancing β-catenin signaling [4] [1].

Conclusion for Research and Development

  • Broad-Spectrum Activity: Its ability to inhibit a wide range of pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ) sets it apart from more targeted NSAIDs and some other natural compounds [2].
  • Multi-Pathway Mechanism: Simultaneously acting on NF-κB, JAK/STAT, and MAPK pathways provides a powerful approach for complex inflammatory conditions like cytokine storm [4] [1] [5].
  • Proven Efficacy in Models: Robust data from standardized models of psoriasis, colitis, and RA, supported by positive early clinical trials, de-risks further investment [8] [4] [9].

The main area for development lies in creating innovative formulations or derivatives to overcome inherent bioavailability limitations, a challenge shared with other potent natural products like curcumin and EGCG [6].

References

andrographolide synergistic effects with conventional drugs

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Effects with Anticancer and Antifungal Drugs

The table below summarizes experimental data on andrographolide's synergistic effects from recent studies.

Combination Drug Disease/Condition Experimental Model Key Synergistic Findings Proposed Mechanisms of Synergy Citation
Amphotericin B Fungal Infections In vitro vs. C. albicans, A. fumigatus, A. niger, T. mentagrophytes Fractional Inhibitory Concentration Index (FICI): 0.375 - 0.5 (Synergistic) [1] Enhanced fungicidal activity; potential multi-target action on fungal membrane (Amphotericin B) and other cellular pathways (Andrographolide). [1] [1]
Conventional Chemotherapy Various Cancers In vitro & In silico studies on multiple cancer cell lines Enhanced chemokine activity, inhibition of tumor angiogenesis, induction of apoptosis. [2] [3] Inhibition of key signaling pathways (PI3K/Akt/mTOR, NF-κB, JAK/STAT) by andrographolide sensitizes cancer cells to chemotherapy. [4] [3] [5] [2] [4] [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

Antifungal Checkerboard Assay

This protocol is based on the study that investigated synergy between andrographolide and amphotericin B [1].

  • Principle: The checkerboard method systematically tests a range of concentrations of two drugs in combination to calculate the Fractional Inhibitory Concentration Index (FICI).
  • Procedure:
    • Preparation: Prepare serial dilutions of andrographolide and amphoterraph B in a broth medium in a 96-well microtiter plate. Andrographolide is typically tested at concentrations ranging from 400 to 800 µg/mL, while amphotericin B is tested at clinically relevant concentrations.
    • Inoculation: Inoculate each well with a standardized suspension of the fungal pathogen (e.g., C. albicans, A. fumigatus).
    • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
    • Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
  • Synergy Interpretation: An FICI of ≤0.5 indicates synergy, >0.5 to ≤1.0 indicates additive interaction, >1.0 to ≤4.0 indicates indifference, and >4.0 indicates antagonism. [1]
Network Pharmacology for Cancer Pathway Analysis

This methodology was used across multiple studies to predict and validate andrographolide's synergistic mechanisms in cancer. [6] [7] [5]

  • Principle: Network pharmacology uses bioinformatics to construct drug-target-disease networks, identifying key proteins and pathways through which a natural compound like andrographolide acts.
  • Procedure:
    • Target Prediction: Identify potential protein targets of andrographolide using databases like SwissTargetPrediction, PharmMapper, and STITCH.
    • Disease Target Collection: Collect genes associated with a specific cancer (e.g., gastric cancer, chondrosarcoma) from databases like Genecards, OMIM, and TTD.
    • Network Construction:
      • Map the overlapping targets between the drug and the disease.
      • Construct a Protein-Protein Interaction (PPI) network using the STRING database.
      • Use Cytoscape software to visualize the network and identify hub targets (e.g., PI3K, Akt, mTOR, STAT3) using topological analysis. [6] [5]
    • Pathway Enrichment: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis on the overlapping targets to identify significantly enriched signaling pathways (e.g., PI3K-Akt, HIF-1). [6] [5]
    • Validation:
      • Molecular Docking: Simulate the binding between andrographolide and the hub targets to confirm interaction and calculate binding affinity (e.g., binding energy < -5 kcal/mol indicates strong binding). [6] [5]
      • In vitro Experiments: Validate predictions using cell-based assays (e.g., wound healing, Transwell, Western blot) to confirm that andrographolide inhibits cancer cell migration, invasion, and pathway activation. [6]

Molecular Mechanisms of Action in Cancer

The following diagram illustrates the key signaling pathways through which andrographolide exerts its anticancer effects and creates synergy, integrating findings from multiple studies. [6] [4] [3]

Research Implications and Future Directions

The evidence suggests andrographolide is a promising candidate for combination therapy. Its multi-target mechanism can help overcome drug resistance and reduce required doses of toxic conventional drugs [4] [1]. However, a significant challenge for its clinical translation is low oral bioavailability [8]. Future research should focus on developing novel formulations, such as sulfonated derivatives [8] or bioavailability-enhanced products [9], to improve its pharmacokinetic profile.

References

Comparative Activity of Andrographolide and Its Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key activities and experimental data for andrographolide and its representative derivatives.

Compound Name Core Biological Activities Experimental Model (Cell Line/Organism) Key Quantitative Results / IC50 / Efficacy Primary Mechanism of Action
Andrographolide Broad-spectrum anti-inflammatory, Antiviral (SARS-CoV-2) [1] [2] [3] LPS/IFN-γ induced RAW264.7 cells; Human macrophage THP-1 cells; Human lung epithelial Calu-3 cells [1] [3] PGE2 inhibition (IC50 = 8.8 μM); Inhibits IL-6, TNF-α, IFN-γ; SARS-CoV-2 inhibition (IC50 = 0.034 μM) [1] [3] Potent downregulation of NF-κB signaling pathway [1] [4] [3]
Derivative 3b Anti-inflammatory, Immunosuppressive [4] Mouse model of LPS-induced acute pulmonary inflammation; AD-293 and HeLa cell lines [4] Suppressed pro-inflammatory cytokines (TNF-α, IL-6); Protected mice from lung inflammation [4] Inhibits NF-κB p65 subunit nuclear translocation and phosphorylation [4]
Derivative 5a & 5b Anti-inflammatory [4] AD-293 and HeLa cell lines [4] Inhibited TLR4 and TNF-α/NF-κB signaling pathways [4] Attenuated phosphorylation of p65 and IκBα (components of NF-κB pathway) [4]
C-12 dithiocarbamate with 2,4,5-trifluorobenzene (Compound 1) Antiviral (SARS-CoV-2 Main Protease Inhibitor) [5] Enzyme inhibition assay against SARS-CoV-2 Mpro; Cytotoxicity in HepG2, HaCaT, HEK293T cells [5] ~70% Mpro inhibition at 100 μM; Moderate to low cytotoxicity [5] Non-covalent binding to Mpro active site (residues H41, M49, M165) [5]
19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide Anticancer [3] HCT116 and MCF-7 cancer cell lines [3] IC50 < 8 μM for both cell lines [3] Information not specified in search results
12-Thioether andrographolide analog Anticancer [3] MCF-7 human breast cancer cell lines [3] Cytotoxic effect [3] Information not specified in search results

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of the data, here are the methodologies from key studies.

  • Anti-inflammatory Activity Assessment (in vitro) [1]

    • Cell Model: Murine macrophage RAW264.7 cells and differentiated human monocyte THP-1 cells were stimulated with Lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to induce an inflammatory state.
    • Treatment: Cells were treated with increasing concentrations of andrographolide and various NSAIDs (e.g., diclofenac, ibuprofen, paracetamol).
    • Measurement: Levels of key pro-inflammatory mediators, including PGE2, nitric oxide (NO), TNF-α, IL-6, and IFN-γ, were quantified using assays like ELISA.
    • Mechanism Probe: The NF-κB pathway activity was examined using human endothelial-leukocyte adhesion molecule (ELAM) transfected RAW264.7 cells and analyzed via flow cytometry.
  • SARS-CoV-2 Main Protease (Mpro) Inhibition [5]

    • Design: Derivatives were designed using a structure-based drug design approach, with molecular dynamics simulations to assess binding interactions and stability.
    • Synthesis: The hit compound was chemically synthesized.
    • Enzyme Assay: The inhibitory activity against SARS-CoV-2 Mpro was evaluated using an enzyme inhibition assay.
    • Cytotoxicity: The safety profile of the compound was determined by assessing cytotoxicity in human cell lines, including HepG2, HaCaT, and HEK293T.
  • NF-κB Signaling Pathway Analysis [4]

    • Cell Models: Used AD-293 and HeLa cell lines transfected with luciferase reporters for TNF-α/NF-κB and TLR4/NF-κB pathways.
    • Treatment: Cells were treated with synthesized andrographolide derivatives.
    • Luciferase Assay: NF-κB pathway activity was measured by luciferase reporter activity. -Western Blot & Immunofluorescence: Techniques like Western Blot were used to detect protein levels and phosphorylation states (e.g., IκBα, p65). Immunofluorescence was used to observe the nuclear translocation of the NF-κB p65 subunit.

Andrographolide Derivative Design and NF-κB Pathway Workflow

The diagrams below illustrate the logical workflow for derivative design and the primary anti-inflammatory mechanism identified in the research.

architecture Start Lead Compound: Andrographolide A Identify Target (e.g., SARS-CoV-2 Mpro) Start->A B Structure-Based Design A->B C Molecular Dynamics Simulations B->C D Synthesize Derivatives C->D E In Vitro Assays D->E F Cytotoxicity Testing E->F G Data Analysis F->G End Identify Hit Compound G->End

Key Insights for Researchers

  • Broad-Spectrum vs. Targeted Activity: Andrographolide itself shows broad anti-inflammatory activity by targeting the central NF-κB pathway [1]. In contrast, newer derivatives are being meticulously designed for specific molecular targets, such as the SARS-CoV-2 main protease, demonstrating a shift towards precision drug development [5].
  • Structure-Activity Relationship (SAR): Research confirms that even minor structural changes significantly impact biological activity and potency [4]. For instance, the configuration at carbon-14 (14α vs. 14β) and modifications at the 3 and 19 positions alter NF-κB inhibitory effects [4].
  • Challenge of Solubility and Bioavailability: It is important to note that andrographolide has inherent challenges, including low solubility in aqueous solutions and low oral bioavailability [6] [7], which is a critical consideration for formulation development.

References

andrographolide anti-cancer activity across different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action in Different Cancers

Andrographolide, derived from Andrographis paniculata, fights cancer through multiple mechanisms. The table below summarizes its effects and the molecular pathways involved in different cancer types.

Cancer Type Cell Line/Model Key Mechanisms & Effects Molecular Targets & Pathways

| Gastric Cancer | BGC-823 [1], SGC7901 [2] | - Inhibits cell proliferation [1]

  • Induces cell cycle arrest (G0/G1 phase) [1]
  • Promotes apoptosis [1] | - ↑ Bax, ↑ Caspase-3 [1]
  • ↓ Bcl-2 [1]
  • Induces p53-mediated apoptosis [2] | | Breast Cancer | MDA-MB-231 (Triple Negative) [3], MCF-7 [4], BCSCs (CD24-/CD44+) [4] | - Induces apoptosis & cell cycle arrest (S, G2/M) [3]
  • Targets cancer stem cells [4] | - ↑ ROS, ↓ Mitochondrial Membrane Potential [3]
  • ↑ Bax, ↑ Apaf-1, ↓ Bcl-2, ↓ Bcl-xL [3]
  • Activates Caspase-3 & -9 [3]
  • Inhibits Survivin [4] | | Chondrosarcoma | SW1353, Hs 819.T [5] | - Suppresses cell migration & invasion [5]
  • Induces autophagy [5] | - Inhibits PI3K/Akt/mTOR pathway [5]
  • ↓ Vimentin, ↓ MMP-9, ↑ E-cadherin [5] | | Colorectal Cancer | Review of molecular studies [6] [7] | - Exerts anti-cancer, immunomodulatory effects [6] | - Inhibits TLR4/NF-κB/MMP-9 pathway [6]
  • Targets MMP-9, NF-κB [6] [7] |

The following diagram summarizes the core signaling pathways through which andrographolide exerts its anti-cancer effects, based on evidence across multiple studies.

G cluster_apoptosis Apoptosis Induction cluster_migration Inhibition of Metastasis cluster_pathways Key Pathways Targeted Andrographolide Andrographolide A1 ↑ Pro-apoptotic proteins (Bax, Caspase-3/9) Andrographolide->A1 A2 ↓ Anti-apoptotic proteins (Bcl-2, Bcl-xL) Andrographolide->A2 A3 Inhibits Survivin Andrographolide->A3 M1 ↓ Migration & Invasion Andrographolide->M1 M2 ↑ E-cadherin Andrographolide->M2 M3 ↓ Vimentin, ↓ MMP-9 Andrographolide->M3 P1 Inhibits PI3K/Akt/mTOR Andrographolide->P1 P2 Induces Autophagy Andrographolide->P2 P3 Inhibits NF-κB Pathway Andrographolide->P3 CC Cell Cycle Arrest (G0/G1, S, G2/M phases) Andrographolide->CC

Experimental Data and Efficacy

This table provides a quantitative summary of andrographolide's anti-cancer effects from key experiments.

Cancer Type Cell Line/Model Key Experimental Findings IC50 / Effective Concentration

| Gastric Cancer | BGC-823 [1] | - Time- & concentration-dependent growth inhibition [1]

  • ↑ G0/G1 phase cells (48h treatment) [1]
  • ↑ Early & late apoptosis [1] | - IC50 provided in study [1] | | Breast Cancer | MDA-MB-231 [3] | - Induces S & G2/M phase arrest (36h) [3]
  • ↑ ROS, ↓ Mitochondrial Membrane Potential [3]
  • Activates Caspase-3 & -9 [3] | - IC50 not specified in abstract [3] | | | BCSCs (CD24-/CD44+) [4] | - Selective cytotoxicity against BCSCs [4]
  • ↓ Survivin protein & phosphorylation [4] | - CC50: 0.32 mM [4] | | Chondrosarcoma | SW1353, Hs 819.T [5] | - ↓ Wound healing rate (5, 20 μM, 24h) [5]
  • ↓ Migratory & invasive ability [5] | - 5 μM, 20 μM [5] |

Detailed Experimental Protocols

For researchers looking to replicate or design related studies, here is a detailed breakdown of the key methodologies used in the cited literature.

  • Cell Viability and Proliferation Assays: The MTT assay is a standard method used to quantify cell proliferation and screen for cytotoxicity. It measures the metabolic activity of cells, where living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals [1] [3]. The optical density of the dissolved crystals is measured at 570 nm, and the cell inhibitory ratio is calculated [1].
  • Apoptosis Detection: The Annexin V/Propidium Iodide (PI) double-staining assay is widely used with flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells [1] [3]. Annexin V binds to phosphatidylserine externalized on the cell surface during early apoptosis, while PI stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis) [1].
  • Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining is employed to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [1]. The DNA content of fixed, permeabilized cells is stained with PI, and the fluorescence intensity is measured to identify the cell cycle phase.
  • Protein Expression Analysis: Western Blotting (WB) is a key technique for detecting specific proteins and changes in their expression levels or post-translational modifications (e.g., phosphorylation). For example, studies have used WB to show that andrographolide downregulates vimentin and MMP-9 while upregulating E-cadherin in chondrosarcoma cells [5].
  • Gene Expression Analysis: Reverse-Transcription PCR (RT-PCR) is used to analyze the mRNA expression levels of genes involved in apoptosis, such as Bcl-2, Bax, and caspase-3 in BGC-823 gastric cancer cells [1]. This involves extracting total RNA, reverse transcribing it into cDNA, and then amplifying the target genes with specific primers.

Research Implications and Future Directions

The evidence strongly positions andrographolide as a promising multi-targeted anti-cancer agent. Its ability to simultaneously induce apoptosis, inhibit metastasis, and target cancer stem cells is particularly valuable [2] [5] [4]. Furthermore, its reported selective cytotoxicity against cancer cells while sparing normal cells (like MCF-10A breast epithelial cells) highlights its potential for a favorable safety profile [3].

However, to advance this compound towards clinical application, future research must address several gaps:

  • Clinical Evidence: Currently, robust evidence is primarily from in vitro studies. There is a critical need for more in vivo studies and, eventually, clinical trials to validate efficacy and safety in humans [2]. One clinical trial in colorectal cancer was terminated after phase 2, underscoring the challenges in this transition [2].
  • Bioavailability and Formulation: Pharmacokinetic studies show that andrographolide has relatively low oral bioavailability (9.27%) [3]. Research into novel drug delivery systems, such as nano-formulations, is crucial to improve its solubility, stability, and targeted delivery to tumor sites [6].

References

andrographolide molecular docking scores versus control drugs

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Docking Scores: Andrographolide vs. Key Targets

The table below summarizes the binding affinity data for andrographolide from various studies. A more negative binding energy (kcal/mol) indicates a stronger and more favorable binding interaction.

Table 1: Direct Molecular Docking Scores of Andrographolide

Target Protein Associated Condition Andrographolide Binding Affinity (kcal/mol) Control / Context Source
PI3K Chondrosarcoma [1] < -5.0 Core target identified via network pharmacology [1] Experimental Study [1]
AKT Chondrosarcoma [1] < -5.0 Core target identified via network pharmacology [1] Experimental Study [1]
mTOR Chondrosarcoma [1] < -5.0 Core target identified via network pharmacology [1] Experimental Study [1]
SRC Gastric Cancer [2] -9.2 Identified as a potential hub target [2] Experimental Study [2]
AKT1 Gastric Cancer [2] -8.8 Identified as a potential hub target [2] Experimental Study [2]
STAT3 Gastric Cancer [2] -8.7 Identified as a potential hub target [2] Experimental Study [2]
MAPK1 Gastric Cancer [2] -8.3 Identified as a potential hub target [2] Experimental Study [2]
TP53 Gastric Cancer [2] -7.1 Identified as a potential hub target [2] Experimental Study [2]
HSP90AA1 Gastric Cancer [2] -6.5 Identified as a potential hub target [2] Experimental Study [2]
MMP9 Asthma [3] Higher Affinity Compared to other potential targets like PRKCA, JAK2 [3] Experimental Study [3]
VDAC Colorectal Cancer [4] High Affinity Identified as a direct binding target [4] Experimental Study [4]

Comparative Docking in a Specific Study

One study provided a direct comparison between andrographolide and a control drug against the same target.

Table 2: Direct Comparison with a Control Drug (SARS-CoV-2 Main Protease)

Compound Binding Affinity (kcal/mol) Remarks Source
Andrographolide -7.6 Compared to control drugs for COVID-19 [5] Computational Study [5]
Hydroxychloroquine -6.4 Used as a control drug in this study [5] Computational Study [5]

> Note: This data comes from a computational study published in 2020 [5]. The binding affinity is more favorable for andrographolide in this specific simulation, but this is a single data point and requires experimental validation.

Overview of Experimental Protocols

The molecular docking data presented relies on standardized computational and experimental workflows. The following diagram outlines the general process used in these studies, particularly those employing network pharmacology.

workflow Figure: Typical Network Pharmacology & Docking Workflow Start 1. Identify Compound (Andrographolide) TargetPred 2. Predict Potential Targets using SwissTargetPrediction, etc. Start->TargetPred Network 4. Construct PPI Network & Identify Hub Targets TargetPred->Network DiseaseTarget 3. Identify Disease-Related Genes from Genecards, OMIM, etc. DiseaseTarget->Network Docking 5. Molecular Docking with AutoDock Vina Network->Docking Validation 6. Experimental Validation (e.g., Western Blot, Flow Cytometry) Docking->Validation

The key methodological steps are:

  • Ligand Preparation: The 3D chemical structure of andrographolide was obtained from the PubChem database in SDF or SMILES format, followed by energy minimization [2] [1] [3].
  • Protein Preparation: Crystal structures of target proteins were downloaded from the Protein Data Bank (PDB). Water molecules and heteroatoms were removed, and hydrogen atoms were added [2] [1].
  • Docking Simulation: Docking was performed using AutoDock Vina or similar software [2]. The binding pocket was often defined based on known active sites, and the strength of the interaction is reported as a predicted binding affinity (kcal/mol) [2] [1].
  • Validation: In several studies, docking predictions were followed by experimental validation in vitro or in vivo to confirm the biological relevance of the interaction [2] [1] [4].

Interpretation of Key Findings

The data suggests that andrographolide can bind with high affinity to a diverse set of proteins implicated in cancer and inflammatory diseases. Two major mechanistic pathways have been elucidated:

  • Targeting the PI3K/Akt/mTOR Pathway: This is a well-known signaling cascade that promotes cell growth and survival, often dysregulated in cancer. The strong docking scores for PI3K, Akt, and mTOR suggest andrographolide may directly interfere with this pathway, which has been experimentally validated to suppress cancer cell migration and invasion [2] [1].
  • Immunomodulation via the cGAS-STING Axis: Recent research in colorectal cancer indicates that andrographolide binds to the mitochondrial protein VDAC. This interaction can trigger the release of mitochondrial DNA, activating the cGAS-STING innate immune pathway and potentially enhancing anti-tumor immunity [4].

The diagram below summarizes these two primary mechanisms.

References

×

Appearance

Powder

Dates

Last modified: 04-15-2024

Explore Compound Types